molecular formula C12H8N2O B1618989 2-(Pyridin-3-yl)benzoxazole CAS No. 2295-42-3

2-(Pyridin-3-yl)benzoxazole

カタログ番号: B1618989
CAS番号: 2295-42-3
分子量: 196.2 g/mol
InChIキー: GTVLGQYUIJMHMA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(Pyridin-3-yl)benzoxazole is a heterocyclic compound that serves as a privileged scaffold in medicinal chemistry and drug discovery. The benzoxazole core is a key structural motif in various pharmaceuticals and bioactive molecules, known for its wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects . The incorporation of a pyridinyl substituent at the 2-position enhances the compound's potential for molecular interactions, making it a valuable intermediate for the synthesis of more complex target molecules . This compound functions as a key building block in research, particularly in the development of new therapeutic agents. Its planar structure allows it to act as a bioisostere for nucleic bases like adenine and guanine, facilitating interactions with biological polymers . Furthermore, derivatives of 2-arylbenzoxazoles have been investigated as inhibitors of critical biological targets, such as DNA topoisomerases, which are essential enzymes in cancer cell proliferation . From a synthetic chemistry perspective, this compound can be efficiently synthesized from 2-aminophenols and activated carbonyl precursors, such as amides, using modern methods like triflic anhydride (Tf₂O) promotion . Safety Notice: This product is intended for research purposes only and is not classified as a medicinal product. It is strictly for use in laboratory settings by qualified professionals. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





特性

CAS番号

2295-42-3

分子式

C12H8N2O

分子量

196.2 g/mol

IUPAC名

2-pyridin-3-yl-1,3-benzoxazole

InChI

InChI=1S/C12H8N2O/c1-2-6-11-10(5-1)14-12(15-11)9-4-3-7-13-8-9/h1-8H

InChIキー

GTVLGQYUIJMHMA-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CN=CC=C3

正規SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CN=CC=C3

他のCAS番号

2295-42-3

製品の起源

United States
Foundational & Exploratory

Structural, Synthetic, and Pharmacological Profiling of 2-(Pyridin-3-yl)benzoxazole

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(Pyridin-3-yl)benzoxazole (CAS No. 2295-42-3) is a highly privileged heterocyclic scaffold in modern medicinal chemistry and materials science. Comprising a benzoxazole core covalently linked to a pyridine ring, this molecule serves as a critical building block for designing antimicrobial agents, fluorescent probes, and enzyme inhibitors[1]. This whitepaper provides an in-depth technical deconstruction of its chemical structure, field-proven synthetic methodologies, and biological applications, engineered specifically for drug development professionals.

Chemical Structure and Molecular Topology

The structural identity of 2-(Pyridin-3-yl)benzoxazole is defined by two distinct aromatic systems connected via a single carbon-carbon bond.

  • The Benzoxazole Core: A bicyclic system where a benzene ring is fused to an oxazole ring. The oxazole moiety contains an oxygen atom at position 1 and a nitrogen atom at position 3. The reactive C2 carbon lies between these heteroatoms.

  • The Pyridine Substituent: A six-membered heterocyclic ring containing one nitrogen atom. In this specific isomer, the attachment point to the benzoxazole core is at the C3 position of the pyridine ring.

This topology creates a rigid, highly conjugated planar system. The presence of multiple heteroatoms (two nitrogens and one oxygen) provides multiple hydrogen-bond acceptor sites, making it an excellent candidate for interacting with biological targets[1].

Structure Pyridine Pyridine Ring C3 Position Linkage C-C Bond Inter-ring Linkage Pyridine->Linkage Attached at C3 Benzoxazole Benzoxazole Core C2 Position Linkage->Benzoxazole Attached at C2

Topological breakdown of 2-(Pyridin-3-yl)benzoxazole.

Quantitative Physicochemical Properties

The following table summarizes the core molecular data required for pharmacokinetic modeling and synthetic planning, derived from the [1]:

PropertyValueClinical/Synthetic Relevance
Molecular Formula C₁₂H₈N₂ODefines atom economy in synthetic pathways.
Molecular Weight 196.20 g/mol Ideal for lead-like compounds (Lipinski's Rule of 5 compliant).
CAS Registry Number 2295-42-3Primary identifier for reagent sourcing.
SMILES String c1ccc2c(c1)nc(o2)c3cccnc3Essential for in silico docking and cheminformatics.
H-Bond Donors 0Enhances membrane permeability.
H-Bond Acceptors 3Facilitates strong binding in metalloenzyme active sites.

Synthetic Methodologies & Reaction Causality

The synthesis of 2-(Pyridin-3-yl)benzoxazole can be approached via classical condensation or modern transition-metal catalysis. The choice of pathway depends on the desired scale, functional group tolerance, and environmental constraints.

Synthesis SM1 2-Aminophenol + Nicotinic Acid MW Microwave Irradiation (DMF, 2 min) SM1->MW Condensation SM2 Benzoxazole + 3-Bromopyridine Pd Pd-Catalyzed Arylation (Pd(OAc)2, Carbonates) SM2->Pd C-H Activation Prod 2-(Pyridin-3-yl)benzoxazole MW->Prod -H2O Pd->Prod Cross-Coupling

Primary synthetic pathways for 2-(Pyridin-3-yl)benzoxazole.

Microwave-Assisted Condensation (Green Chemistry Approach)

Classical syntheses requiring prolonged heating in harsh acidic conditions have been superseded by microwave-assisted protocols. This method leverages the condensation of 2-aminophenol with nicotinic acid[2].

Causality & Logic: N,N-Dimethylformamide (DMF) is selected as the solvent because its high dielectric constant allows it to absorb microwave energy efficiently, translating it into rapid, uniform kinetic heating. This bypasses the thermodynamic barriers of traditional reflux, reducing a 12-hour reaction to 2 minutes[2].

Self-Validating Protocol:

  • Preparation: Combine equimolar amounts (0.01 mol) of 2-aminophenol and nicotinic acid in a 250 mL borosilicate vessel.

  • Solvation: Dissolve the mixture in 15 mL of DMF.

  • Irradiation: Subject the vessel to microwave irradiation (domestic or dedicated chemical reactor) for exactly 2 minutes[2].

  • Intrinsic Purification (Quenching): Allow the mixture to cool to room temperature. Pour the solution into cold water and basify with 10% NaHCO₃ solution.

    • Validation Check: The NaHCO₃ specifically converts any unreacted nicotinic acid into highly water-soluble sodium nicotinate. Therefore, only the target product (which is neutral and hydrophobic) will precipitate out of the aqueous layer, creating a self-purifying system.

  • Isolation: Filter the precipitate, wash with cold water, and recrystallize from ethanol to afford the pure compound.

  • Analytical Confirmation: Verify via TLC (silica gel) and FT-IR (presence of strong C=N stretch at ~1610 cm⁻¹ and disappearance of broad -OH/-COOH bands).

Palladium-Catalyzed Direct C-H Arylation

For late-stage functionalization, direct C-H arylation of an unfunctionalized benzoxazole with 3-bromopyridine is highly efficient. Recent advancements utilize eco-friendly carbonate solvents instead of toxic amides[3].

Causality & Logic: Direct C-H activation avoids the need to pre-functionalize the benzoxazole with boronic acids or organotin reagents (bypassing Suzuki or Stille constraints). Using diethyl carbonate as a solvent stabilizes the Pd(II)/Pd(0) catalytic cycle while providing a non-toxic, "green" alternative to NMP or DMF[3].

Self-Validating Protocol:

  • Reagent Assembly: Under an inert argon atmosphere (to prevent premature oxidation of the active Pd(0) species), combine benzoxazole (1.0 equiv), 3-bromopyridine (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Catalyst Loading: Add Pd(OAc)₂ (0.05 equiv) and a suitable phosphine or amine ligand (e.g., 1,10-phenanthroline).

  • Reaction: Suspend in diethyl carbonate and heat to 100 °C for 24–48 hours[3].

    • Validation Check: The reaction progress can be monitored via GC-MS. The disappearance of the 3-bromopyridine peak confirms the oxidative addition step of the catalytic cycle is functioning.

  • Work-up: Cool to room temperature, dilute with ethyl acetate, and filter through a Celite pad to remove the palladium black and inorganic salts.

  • Purification: Concentrate the filtrate in vacuo and purify via flash column chromatography (hexanes/ethyl acetate).

Biological Activity and Medicinal Chemistry

The 2-(Pyridin-3-yl)benzoxazole scaffold is not merely a structural curiosity; it is a pharmacophore with documented efficacy across multiple biological domains. The nitrogen atoms act as crucial hydrogen bond acceptors, allowing the molecule to dock securely into enzymatic pockets.

Antimicrobial Efficacy

Research published in the demonstrates that 2-(pyridin-3-yl)benzoxazole derivatives exhibit significant antimicrobial activity against both Gram-positive and Gram-negative pathogens[2]. The planar structure allows for potential intercalation with bacterial DNA or inhibition of bacterial topoisomerases.

Oncology and Epigenetic Modulation

In the realm of oncology, benzoxazole-pyridine hybrids are heavily utilized as surface recognition cap groups in the design of Histone Deacetylase (HDAC) inhibitors[4]. The heteroaromatic system interacts with the hydrophobic rim of the HDAC active site, while an attached linker (usually a hydroxamic acid) chelates the catalytic zinc ion. This inhibition leads to the hyperacetylation of histones, triggering apoptosis in hyperproliferative tumor cells[4].

Table: Summary of Pharmacological Targets

Target / OrganismBiological ApplicationMechanism / Role of Scaffold
Bacterial Strains (S. aureus, E. coli)Antimicrobial AgentCellular membrane disruption / DNA intercalation[2].
HDAC Enzymes (Class I & II)Anticancer TherapyActs as a hydrophobic cap group for active site recognition[4].
Fungal Strains (A. niger)Antifungal AgentDisruption of ergosterol biosynthesis pathways.

Conclusion

2-(Pyridin-3-yl)benzoxazole represents a highly versatile, synthetically accessible, and biologically active scaffold. By leveraging modern synthetic techniques—such as microwave-assisted dielectric heating and palladium-catalyzed direct C-H arylation in green solvents—researchers can rapidly generate this core for high-throughput screening. Its inherent physicochemical properties make it an ideal starting point for the development of next-generation antimicrobials and epigenetic modulators.

References

  • Title: 2-(3-Pyridyl)benzoxazole | C12H8N2O | CID 16803 Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Source: Asian Journal of Chemistry (Valarmathy, J.; Samuel Joshu, L., 2010)
  • Title: Carbonates: Eco-Friendly Solvents for Palladium-Catalyzed Direct Arylation of Heteroaromatics Source: ResearchGate URL
  • Title: WO2017108282A1 - Bicyclic hydroxamic acids useful as inhibitors of mammalian histone deacetylase activity Source: Google Patents URL

Sources

An In-depth Technical Guide to 2-(Pyridin-3-yl)benzoxazole: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of 2-(Pyridin-3-yl)benzoxazole, a heterocyclic compound of significant interest in medicinal and materials science. Benzoxazole derivatives are recognized for their wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This document consolidates the known physicochemical properties, spectroscopic profile, and chemical reactivity of the 2-(Pyridin-3-yl)benzoxazole scaffold. A detailed, field-proven protocol for its microwave-assisted synthesis is presented, along with a mechanistic exploration of the cyclization process. Furthermore, this guide discusses the compound's established biological activities and its potential as a versatile scaffold for drug development, offering valuable insights for researchers, scientists, and professionals in the field of drug discovery.

Introduction to the Benzoxazole Scaffold

The benzoxazole ring system, an aromatic organic structure formed by the fusion of a benzene and an oxazole ring, is a cornerstone in heterocyclic chemistry.[3] Its relative stability, derived from its aromaticity, combined with reactive sites that allow for functionalization, makes it a privileged scaffold in various scientific domains.[4]

Significance in Medicinal Chemistry

Benzoxazole and its derivatives are renowned for their diverse and potent pharmacological activities.[2] The structural similarity of the benzoxazole core to naturally occurring nucleic bases like adenine and guanine may allow them to readily interact with biological macromolecules, contributing to their broad bioactivity.[5] This has led to the development of numerous benzoxazole-containing compounds with applications as:

  • Antimicrobial and Antifungal Agents[2][6]

  • Anticancer and Antitumoral Therapeutics[1]

  • Anti-inflammatory Drugs[1]

  • Antiviral and Anthelmintic Compounds[5]

The therapeutic potential of this scaffold is exemplified by marketed drugs such as the nonsteroidal anti-inflammatory agent Flunoxaprofen and the antibacterial Boxazomycin B.[2]

Focus on 2-(Pyridin-3-yl)benzoxazole

The incorporation of a pyridine ring at the 2-position of the benzoxazole core introduces new physicochemical properties and potential biological interactions. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, potentially enhancing binding affinity to biological targets. 2-(Pyridin-3-yl)benzoxazole, specifically, has been synthesized and evaluated for its antimicrobial properties, making it a molecule of considerable interest for further investigation and development.[6]

Molecular and Physicochemical Properties

Understanding the fundamental physical and chemical properties of 2-(Pyridin-3-yl)benzoxazole is critical for its application in research and development.

Structural Information
  • IUPAC Name: 2-(Pyridin-3-yl)-1,3-benzoxazole

  • Molecular Formula: C₁₂H₈N₂O

  • Canonical SMILES: C1=CC=C2C(=C1)N=C(O2)C3=CC=NC=C3

Physicochemical Data

While specific experimental data for 2-(Pyridin-3-yl)benzoxazole is not extensively published, the properties of the closely related isomer, 2-(Pyridin-2-yl)benzoxazole, provide a valuable reference point. The table below summarizes key data.

PropertyValue for 2-(Pyridin-3-yl)benzoxazoleValue for 2-(Pyridin-2-yl)benzoxazole (Isomer for Comparison)Reference(s)
Molecular Weight 196.21 g/mol 196.21 g/mol [7]
Monoisotopic Mass 196.0637 Da196.0637 Da[7]
Melting Point Data not available101.0 to 109.0 °C[8][9]
Boiling Point Data not available150 °C at 0.4 mmHg[8][10]
pKa (Predicted) 1.74 ± 0.191.74 ± 0.19[10]
Solubility Data not availableSlightly soluble in Toluene[8][10]
Appearance Recrystallized from ethanolWhite to yellow/orange powder/crystal[6][8]

Spectroscopic Profile

The structural confirmation of 2-(Pyridin-3-yl)benzoxazole relies on a combination of spectroscopic techniques. While the original spectral data from its initial synthesis are not fully detailed in the available literature, the expected characteristics can be expertly inferred from the molecular structure and data on analogous compounds.[5][6]

Expected ¹H and ¹³C NMR Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (approx. δ 7.0-9.5 ppm). The four protons of the benzoxazole ring system would appear as complex multiplets. The four protons of the pyridine ring are also expected in this region, with the proton at the C2 position of the pyridine ring likely appearing at the most downfield shift due to the deshielding effect of the adjacent nitrogen atom.

  • ¹³C NMR: The carbon NMR spectrum should display 12 distinct signals corresponding to each carbon atom. A characteristic signal for the C2 carbon (C=N) of the benzoxazole ring is typically observed in the range of δ 145-160 ppm.[5] The remaining aromatic carbons would appear between δ 108-150 ppm.[5]

Expected Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present. For 2-(Pyridin-3-yl)benzoxazole, characteristic absorption bands would include:

  • ~1580-1640 cm⁻¹: C=N stretching vibration of the oxazole ring.[5]

  • ~1250 cm⁻¹ and ~1075 cm⁻¹: Asymmetric and symmetric C-O-C stretching vibrations, respectively.[11]

  • ~3010-3100 cm⁻¹: Aromatic C-H stretching vibrations.[5][12]

Expected Mass Spectrometry (MS)

In mass spectrometry, the compound is expected to show a prominent molecular ion peak (M⁺) corresponding to its monoisotopic mass.

  • Expected [M]⁺: m/z 196.06

Synthesis and Mechanistic Insights

The synthesis of the benzoxazole core is a well-established area of organic chemistry, with modern methods prioritizing efficiency and environmental considerations.

Key Synthetic Strategy: Microwave-Assisted Condensation

A highly efficient and environmentally benign approach for synthesizing 2-(Pyridin-3-yl)benzoxazole is the one-pot condensation of o-aminophenol with nicotinic acid under microwave irradiation.[6] This method avoids the long reaction times and potentially harsh conditions associated with traditional thermal methods.[6]

Experimental Protocol: Microwave-Assisted Synthesis

This protocol is adapted from the work of Valarmathy, J. & Samuel Joshu, L.[6]

Materials:

  • o-Aminophenol (0.01 mol)

  • Nicotinic Acid (0.01 mol)

  • N,N-Dimethylformamide (DMF, 15 mL)

  • 10% Sodium Bicarbonate (NaHCO₃) solution

  • Ethanol (for recrystallization)

  • 250 mL Borosilicate beaker

  • Domestic microwave oven

Procedure:

  • Reaction Setup: In a 250 mL borosilicate beaker, combine o-aminophenol (0.01 mol) and nicotinic acid (0.01 mol).

  • Dissolution: Add 15 mL of DMF to the beaker and stir until the solids are fully dissolved.

  • Microwave Irradiation: Place the open beaker in a domestic microwave oven and irradiate for 2 minutes.

    • Scientist's Insight: The use of an open vessel is a key advantage of this protocol, preventing the dangerous buildup of pressure. DMF serves as both a solvent and a high-dielectric medium that efficiently absorbs microwave energy, dramatically accelerating the reaction rate.

  • Cooling and Precipitation: Carefully remove the beaker from the microwave and allow the reaction mixture to cool to room temperature.

  • Work-up: Treat the cooled mixture with cold water. Make the solution alkaline by the dropwise addition of a 10% NaHCO₃ solution until precipitation is complete.

    • Causality Note: The basification step neutralizes any remaining acidic components and ensures the product, which is insoluble in aqueous base, precipitates fully.

  • Isolation and Purification: Collect the solid product by filtration. Wash the crude product with cold water.

  • Recrystallization: Purify the product by recrystallization from ethanol to afford the final compound, 2-(Pyridin-3-yl)-1,3-benzoxazole.

  • Validation: Confirm purity using Thin Layer Chromatography (TLC) on silica gel.

Proposed Reaction Mechanism

The synthesis proceeds via an initial amide formation followed by an intramolecular cyclodehydration reaction to form the benzoxazole ring.

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Cyclodehydration A o-Aminophenol + Nicotinic Acid B Intermediate Amide A->B Heat (MW) C Intramolecular Attack B->C D Dehydration C->D - H₂O E 2-(Pyridin-3-yl)benzoxazole D->E

Caption: Proposed mechanism for benzoxazole synthesis.

Chemical Reactivity

Reactivity of the Benzoxazole Core

The benzoxazole ring is an aromatic system, which confers relative stability. However, it can undergo electrophilic substitution reactions. Nitration, for instance, typically occurs at the C6-position of the benzene ring.[3] The heteroatoms also influence reactivity; the nitrogen atom is weakly basic, and the oxazole ring can be susceptible to cleavage under harsh conditions.

Influence of the Pyridin-3-yl Substituent

The pyridine ring acts as an electron-withdrawing group, which deactivates the benzoxazole system towards electrophilic aromatic substitution. Conversely, it can influence the susceptibility of the pyridine ring itself to nucleophilic attack, particularly if activated (e.g., by N-oxide formation). The presence of the pyridine nitrogen also provides a site for potential N-alkylation or coordination with metal ions.

Biological Activity and Therapeutic Potential

The true value of the 2-(Pyridin-3-yl)benzoxazole scaffold lies in its demonstrated and potential biological activities.

Reported Antimicrobial and Antifungal Activity

2-(Pyridin-3-yl)benzoxazole has been synthesized and evaluated for its antimicrobial activity.[6] In screening tests, it showed activity against bacteria such as Staphylococcus aureus, Proteus vulgaris, Pseudomonas aeruginosa, and Escherichia coli, as well as the fungus Candida albicans.[6] Furthermore, derivatives of this core structure have shown promise in anti-fungal applications.[13] This foundational data validates the scaffold as a promising starting point for the development of new anti-infective agents.

A Scaffold for Drug Discovery

The 2-(Pyridin-3-yl)benzoxazole structure represents a versatile template for medicinal chemists. The core can be modified at several positions to optimize activity, selectivity, and pharmacokinetic properties (ADME).

G cluster_0 Modification Sites cluster_1 Potential Outcomes A 2-(Pyridin-3-yl)benzoxazole Core A versatile scaffold for derivatization B Benzene Ring (Positions 4, 5, 6, 7) A->B Substitution (e.g., -NH₂, -Cl, -F) C Pyridine Ring A->C Substitution D Pyridine Nitrogen A->D Quaternization/ Coordination E Enhanced Potency B->E F Improved Selectivity B->F G Modulated ADME (Solubility, Metabolism) B->G C->E C->F D->G H Novel Biological Targets E->H F->H G->H

Caption: Drug discovery potential of the scaffold.

Conclusion

2-(Pyridin-3-yl)benzoxazole is a heterocyclic compound with significant potential, grounded in the well-established biological relevance of the benzoxazole family. While comprehensive experimental data on its physical properties remains an area for further investigation, its synthesis is readily achievable through efficient, modern microwave-assisted protocols. Its demonstrated antimicrobial activity provides a strong rationale for its use as a lead scaffold in the design and development of new therapeutic agents. This guide serves as a foundational resource for researchers aiming to explore and exploit the chemical and biological properties of this promising molecule.

References

  • Asian Journal of Chemistry. (2010, March 30). Synthesis of 2-Pyridin-3-yl-1,3-benzoxazole and 2-Pyridin-3-yl- 1,3-benzimidazole under Microwave Irradiation and Their Antimicrobial Evaluation. Retrieved from [Link]

  • Valarmathy, J., & Samuel Joshu, L. (2009). Synthesis of 2-pyridin-3-yl-1,3-benzoxazole and 2-pyridin-3-yl-1,3-benzimidazole under Microwave Irradiation and Their Antimicrobial Evaluation. Asian Journal of Chemistry, 21(3), 1797-1800.
  • ACS Publications. (2007, February 20). Excited-State Intramolecular Proton Transfer in 2-(3'-Hydroxy-2'-pyridyl)benzoxazole. Evidence of Coupled Proton and Charge Transfer in the Excited State of Some o-Hydroxyarylbenzazoles. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). 2-pyridin-2-yl-benzooxazole. Retrieved from [Link]

  • PubChem. (n.d.). 2-(pyridin-3-yl)-1H-1,3-benzodiazole. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Pyridin-3-ylethynyl)-1,3-benzoxazole. Retrieved from [Link]

  • NextSDS. (n.d.). 2-(3-Pyridyl)benzoxazole — Chemical Substance Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-(pyridin-4-yl)-1,3-benzoxazole. Retrieved from [Link]

  • Design, Synthesis, and Anti-Fungal Evaluation of Heterocyclic Benzoxazole Deriv
  • Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF NEW HYBRID PYRIDINE-IMIDAZOLIUM/BENZIMIDAZOLIUM SALTS WITH ANTIBACTERIAL ACTIVITY. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2011). Benzoxazole: The molecule of diverse biological activities. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2025, January 28). Benzoxazole: Synthetic Methodology and Biological Activities. Retrieved from [Link]

  • MDPI. (2021). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Retrieved from [Link]

  • Supporting Information for Chemodivergent Synthesis of N-(Pyridin-2-yl)amides and 3-Bromo-imidazo[1,2-α]pyridines. (n.d.). Retrieved from [Link]

  • Benzoxazole derivatives: design, synthesis and biological evalu
  • Infrared Absorption Spectra of Quaternary Salts of Pyridine. (n.d.). Retrieved from [Link]

  • ACS Publications. (2009, May 14). Benzothiazole- and Benzoxazole-Substituted Pyridine-2-Carboxylates as Efficient Sensitizers of Europium Luminescence. Inorganic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzoxazole. Retrieved from [Link]

  • Quantum mechanical and spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations of 2-(p-nitrobenzyl) benzoxazole. (n.d.). Retrieved from [Link]

  • MDPI. (2026, February 2). Functionalized Benzoxazole–Pyrimidine Derivatives for Deep Bioimaging: A DFT Study of Molecular Architecture and One- and Two-Photon Absorption. Retrieved from [Link]

  • Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. (2022). Molecules, 27(23), 8560.
  • Neuroquantology. (2022). SYNTHESIS AND EVALUATION OF 2-AMINO-5-(PYRIDIN-3YL)-1, 3,4 THIADIAZOLE DERIVATIVES. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2'-Pyridyl)benzimidazole. Retrieved from [Link]

  • Journal of Materials Chemistry C. (n.d.). Distinct phosphorescence enhancement of red-emitting iridium(iii) complexes with formyl-functionalized phenylpyridine ligands. Retrieved from [Link]

Sources

Elucidating the Mechanism of Action of 2-(Pyridin-3-yl)benzoxazole: A Technical Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for elucidating the biological mechanism of action (MoA) of 2-(Pyridin-3-yl)benzoxazole, a heterocyclic compound representative of a class with significant therapeutic potential. While direct, extensive research on this specific molecule is emerging, the benzoxazole scaffold, often in combination with a pyridine moiety, is a well-established pharmacophore in oncology and inflammation research, frequently associated with the inhibition of protein kinases.[1][2][3][4] This document, therefore, presents a logical, multi-stage research cascade designed for drug development professionals to systematically investigate this compound. We will proceed from initial computational predictions and physicochemical characterization through to robust cell-based target identification and pathway validation. The methodologies described herein are designed to be self-validating, providing rigorous, data-driven insights into the compound's molecular interactions and its effects on cellular systems.

Introduction: The Therapeutic Potential of the Pyridinyl-Benzoxazole Scaffold

The benzoxazole nucleus is a privileged scaffold in medicinal chemistry, recognized for its ability to mimic natural biomolecules and interact with a wide array of enzymes and receptors.[2][5] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][6][7] The inclusion of a pyridine ring often enhances this activity, with numerous pyridinyl-containing molecules functioning as potent kinase inhibitors.[8][9]

The compound 2-(Pyridin-3-yl)benzoxazole combines these two key heterocyclic systems. Based on structure-activity relationships from analogous compounds, a primary hypothesis is that it may function as an inhibitor of one or more protein kinases, which are critical regulators of cellular processes frequently dysregulated in diseases like cancer.[1][4][10] This guide outlines a systematic approach to test this hypothesis and uncover the compound's precise MoA.

Stage 1: Foundational Analysis & Hypothesis Generation

Before engaging in complex biological assays, a thorough foundational analysis is critical. This stage involves characterizing the molecule's intrinsic properties and using computational methods to predict its likely biological targets, thereby focusing subsequent experimental efforts.

Physicochemical Profiling

A compound's "drug-likeness" is a key predictor of its potential for oral bioavailability and is often assessed using Lipinski's Rule of Five.[11][12][13] These parameters govern absorption, distribution, metabolism, and excretion (ADME).[12][14]

Table 1: Predicted Physicochemical Properties of 2-(Pyridin-3-yl)benzoxazole

PropertyValue (Predicted)Lipinski's Rule of Five GuidelineCompliance
Molecular Mass~196.2 g/mol < 500 daltonsYes
Hydrogen Bond Donors0≤ 5Yes
Hydrogen Bond Acceptors3 (2xN, 1xO)≤ 10Yes
Octanol-Water Partition Coeff. (LogP)~2.5≤ 5Yes

Note: These values are estimations and require experimental validation.

In Silico Target Prediction

Computational, or in silico, methods harness predictive algorithms to screen a compound against databases of known protein structures, generating hypotheses for experimental verification.[15][16] This is a cost-effective initial step to narrow down the vast landscape of potential molecular targets.[17]

Workflow for In Silico Target Prediction:

The process involves using the compound's structure to query various predictive platforms. These tools employ a range of technologies, from chemical similarity searching and machine learning to panel docking, to identify potential protein interactions.[17][18]

cluster_0 In Silico Analysis Compound 2D/3D Structure of 2-(Pyridin-3-yl)benzoxazole Platform Target Prediction Platforms (e.g., SwissTargetPrediction, ChEMBL) Compound->Platform Submit Structure Results Ranked List of Potential Targets (e.g., Kinases, GPCRs) Platform->Results Generate Predictions DB Protein Databases (PDB, Kinase Libraries) DB->Platform Query Against Hypothesis Primary Hypothesis: Kinase Inhibition (e.g., VEGFR-2, EGFR, c-Met) Results->Hypothesis Formulate Hypothesis

Caption: Workflow for computational target prediction.

Based on the prevalence of kinase activity in related benzoxazoles, our primary working hypothesis is that 2-(Pyridin-3-yl)benzoxazole inhibits protein kinases involved in oncogenic signaling, such as VEGFR-2, EGFR, or c-Met.[1][2][3]

Stage 2: Target Identification & Engagement

With a working hypothesis, the next stage is to identify the specific protein(s) that the compound binds to within a biological system and to confirm this engagement in a cellular context.

Phenotypic Screening & Kinome Profiling

The first step is to determine the compound's effect on cancer cells. An anti-proliferative assay will establish its potency.

Protocol 1: MTT Assay for Anti-Proliferative Activity

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer) in 96-well plates at a density of ~5x10⁴ cells/well and incubate for 24 hours.[2]

  • Compound Treatment: Treat cells with a serial dilution of 2-(Pyridin-3-yl)benzoxazole (e.g., 0.1 to 100 µM) and a vehicle control (DMSO) for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for formazan crystal formation by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Analysis: Calculate the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) by plotting absorbance against compound concentration.

Assuming the compound shows potent anti-proliferative activity, the next logical step is to perform a broad kinase screen to identify specific targets. Kinome profiling services provide a comprehensive overview of kinase activity and can quickly identify high-affinity targets.[19][20][21]

Table 2: Representative Data from a Kinome Profiling Screen

Kinase Target% Inhibition at 1 µMIC₅₀ (nM)
VEGFR-295%85
c-Met88%150
EGFR45%>1000
SRC15%>5000
CDK25%>10000

This hypothetical data suggests potent and selective activity against VEGFR-2 and c-Met.

Direct Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm that a compound binds to its target protein inside intact cells.[22][23] The principle is that a protein becomes more thermally stable when bound to a ligand.[24][25]

Workflow for CETSA:

cluster_1 CETSA Workflow A Treat Intact Cells (Vehicle vs. Compound) B Heat Challenge (Temperature Gradient) A->B C Cell Lysis & Centrifugation B->C D Separate Soluble (Supernatant) from Aggregated (Pellet) C->D E Quantify Soluble Target Protein (Western Blot or Mass Spec) D->E F Plot Melt Curve (Soluble Protein vs. Temp) E->F G Observe Thermal Shift F->G Stabilization Confirms Binding

Caption: The experimental workflow for CETSA.

Protocol 2: CETSA for VEGFR-2 Target Engagement

  • Cell Culture & Treatment: Culture A549 cells to ~80% confluency. Treat cells with either vehicle (DMSO) or 10 µM 2-(Pyridin-3-yl)benzoxazole for 1 hour.

  • Heat Challenge: Aliquot cell suspensions into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C) for 3-8 minutes using a thermal cycler, followed by cooling to room temperature.[22][25]

  • Lysis: Lyse the cells via rapid freeze-thaw cycles or by adding a detergent-based lysis buffer.[22]

  • Centrifugation: Separate the soluble and aggregated protein fractions by centrifugation at 20,000 x g for 20 minutes at 4°C.[22]

  • Western Blot Analysis:

    • Collect the supernatant (soluble fraction).

    • Normalize total protein concentration across all samples using a BCA assay.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for VEGFR-2, followed by an HRP-conjugated secondary antibody.

    • Visualize bands using chemiluminescence and quantify band intensity.

  • Data Analysis: Plot the normalized band intensity for VEGFR-2 against the temperature for both vehicle- and compound-treated samples. A rightward shift in the curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.[23][26]

Stage 3: Pathway Elucidation and Functional Validation

Confirming target binding is crucial, but understanding the downstream consequences of that binding is the core of MoA analysis. This involves mapping the signaling pathways affected by the compound and validating the functional outcomes.

Phosphoproteomics for Pathway Mapping

Since the compound is a hypothesized kinase inhibitor, the most direct way to observe its effect is to measure changes in protein phosphorylation across the cell. Mass spectrometry-based phosphoproteomics can quantitatively map thousands of phosphorylation events, revealing which signaling pathways are inhibited.[27][28][29]

Workflow for Phosphoproteomic Analysis:

This workflow involves treating cells, enriching for phosphorylated peptides, and analyzing them via mass spectrometry to identify and quantify changes in phosphorylation, which can then be mapped to specific signaling pathways.[30][31]

cluster_2 Phosphoproteomics Workflow A Cell Treatment (Vehicle vs. Compound) B Protein Digestion (Trypsin) A->B C Phosphopeptide Enrichment (e.g., TiO₂ beads) B->C D LC-MS/MS Analysis C->D E Data Analysis: Identify & Quantify Phosphosites D->E F Pathway Analysis (KEGG, GO) E->F G Identify Downregulated Pathways F->G Inhibition Confirmed

Caption: Workflow for phosphoproteomic pathway analysis.

Functional Cellular Assays

Based on the pathway analysis, specific functional assays can be performed to confirm the mechanism. If VEGFR-2 inhibition is confirmed, downstream effects include cell cycle arrest and apoptosis.[1][4]

Protocol 3: Cell Cycle Analysis by Flow Cytometry

  • Treatment: Treat A549 cells with the IC₅₀ concentration of 2-(Pyridin-3-yl)benzoxazole for 24 hours.

  • Harvest & Fix: Harvest the cells and fix them in cold 70% ethanol.

  • Staining: Resuspend cells in a solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and its fluorescence is proportional to DNA content.

  • Analysis: Analyze the cells using a flow cytometer. The resulting histogram will show the distribution of cells in different phases of the cell cycle (G1, S, G2/M).

  • Interpretation: An accumulation of cells in the G2/M phase would be consistent with the mechanism of many kinase inhibitors that disrupt mitotic progression.[1]

Protocol 4: Apoptosis Assay by Annexin V Staining

  • Treatment: Treat A549 cells with the IC₅₀ concentration of the compound for 48 hours.

  • Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells.

  • Analysis: Analyze the cells by flow cytometry.

  • Interpretation: An increase in the percentage of Annexin V-positive cells indicates that the compound induces apoptosis, a common outcome of inhibiting critical survival kinases in cancer cells.[1][32]

Visualizing the Proposed Mechanism of Action

Based on the multi-stage investigation, a comprehensive model of the compound's mechanism of action can be constructed.

cluster_3 Proposed Mechanism of 2-(Pyridin-3-yl)benzoxazole cluster_pathway Downstream Signaling Cascade cluster_outcome Cellular Outcomes Compound 2-(Pyridin-3-yl)benzoxazole VEGFR2 VEGFR-2 Compound->VEGFR2 Binds & Inhibits Apoptosis Apoptosis Compound->Apoptosis Induces Cycle G2/M Arrest Compound->Cycle Induces PI3K PI3K/Akt Pathway VEGFR2->PI3K Inhibits RAS Ras/MAPK Pathway VEGFR2->RAS Inhibits PLCg PLCγ Pathway VEGFR2->PLCg Inhibits Prolif Cell Proliferation PI3K->Prolif RAS->Prolif PLCg->Prolif

Caption: Proposed MoA of 2-(Pyridin-3-yl)benzoxazole.

Conclusion

This guide provides a robust, sequential, and experimentally rigorous pathway for defining the mechanism of action of 2-(Pyridin-3-yl)benzoxazole. By starting with broad, predictive methods and progressively focusing on specific molecular interactions and their functional consequences, researchers can build a comprehensive and validated model of the compound's biological activity. The proposed workflow, centered on the highly probable hypothesis of kinase inhibition, leverages modern techniques such as CETSA and phosphoproteomics to deliver high-confidence data suitable for advancing a compound through the drug discovery pipeline. Each protocol is designed as a self-validating system, ensuring that the resulting data is both accurate and actionable for drug development professionals.

References

  • Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. (2025). MDPI.
  • Biological activity of benzoxazole deriv
  • In Silico Target Prediction for Small Molecules: Methods and Protocols. (2019). Methods in Molecular Biology. [Link]

  • Kinome Profiling Service. MtoZ Biolabs. [Link]

  • Lipinski's rule of five – Knowledge and References. Taylor & Francis. [Link]

  • In Silico Target Prediction. Creative Biolabs. [Link]

  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. (2025). Benchchem.
  • In Silico Target Prediction for Small Molecules. (2019). PubMed. [Link]

  • Small-molecule Target and Pathway Identification. Broad Institute. [Link]

  • Lipinski's rule of five. Wikipedia. [Link]

  • Drug-likeness vs. Lipinski's Rule of Five. (2008). Cosmetics & Toiletries. [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery. (2023). PMC. [Link]

  • Target Identification for Small Bioactive Molecules: Finding the Needle in the Haystack. (2013). SciSpace. [Link]

  • Conceptual workflow for therapeutic target discovery using... ResearchGate. [Link]

  • Rule_of_5_and_drug_likeness_(1).pdf. Slideshare. [Link]

  • Target identification for biologically active small molecules using chemical biology approaches. (2016). PubMed. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2024). Bio-protocol. [Link]

  • In silico target prediction for protein-protein interaction (PPI) small molecule inhibitors using CGBVS. (2020). ACISS. [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery. (2026). ResearchGate. [Link]

  • PhosPiR: an automated phosphoproteomic pipeline in R. (2022). Oxford Academic. [Link]

  • Kinase Screening and Profiling - Guidance for Smart Cascades. Eurofins Discovery. [Link]

  • A Rapid One-Pot Workflow for Sensitive Microscale Phosphoproteomics. PMC. [Link]

  • Compound Profiling and Screening Services. Promega. [Link]

  • A basic phosphoproteomic-DIA workflow integrating precise quantification of phosphosites in systems biology. PMC. [Link]

  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. (2023). ACS Publications. [Link]

  • Development of Machine Learning-Based Methods for Predicting Small Molecules Binding to Specific RNA Targets. Osaka University. [Link]

  • Eyes on Lipinski's Rule of Five: A New “Rule of Thumb” for Physicochemical Design Space of Ophthalmic Drugs. PMC. [Link]

  • Anticancer Activity and Molecular Docking Studies of Selected Benzoxazole Derivatives as Apoptosis Inducers in. (2026). Journal of Clinical Practice and Research.
  • Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024). Taylor & Francis. [Link]

  • Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. University of Cambridge. [Link]

  • Benzoxazole derivatives as new generation of anti-breast cancer agents. (2020). PubMed. [Link]

  • Full article: Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. (2022). Taylor & Francis. [Link]

  • 1,3-benzimidazole under Microwave Irradiation and Their Antimicrobial Evaluation. Asian Journal of Chemistry. [Link]

  • Development of 2-(4-pyridyl)-benzimidazoles as PKN2 chemical tools to probe cancer. ScienceDirect. [Link]

  • Benzoxazoles: Diverse Biological Activities and Therapeutic Potential. ResearchGate. [Link]

  • Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research. [Link]

  • Experimental Pharmacology: Exploring Drug Actions in Research. Walsh Medical Media. [Link]

  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences Review and Research.
  • N1‐Benzoylated 5‐(4‐pyridinyl)indazole‐based kinase inhibitors: Attaining haspin and Clk4 selectivity via modulation of. (2024). Universitäts- und Landesbibliothek Saarland. [Link]

  • Theoretical-Experimental Analysis to Elucidate the Mechanism of Action of Novel Anabolic Agents. PMC. [Link]

  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. IntechOpen. [Link]

  • Protocol Development for Investigator‐Sponsored Clinical Studies. PMC. [Link]

  • 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition. PMC. [Link]

  • CLINICAL STUDY PROTOCOL A PHASE 2 DOSE RANGING, RANDOMIZED, DOUBLE BLIND, AND PLACEBO-CONTROLLED STUDY EVALUATING THE SAFETY, TO. Enanta Pharmaceuticals. [Link]

  • Methods in Experimental Pharmacology 2023. Frontiers Research Topic. [Link]

Sources

Crystallographic Characterization and X-Ray Diffraction Profiling of 2-(Pyridin-3-yl)benzoxazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the precise structural elucidation of heterocyclic scaffolds is non-negotiable. 2-(Pyridin-3-yl)benzoxazole (CAS: 2295-42-3)[1][2] is a privileged bi-heterocyclic pharmacophore and a versatile bidentate ligand in transition metal coordination chemistry[3][4]. Understanding its solid-state behavior—specifically its crystallographic parameters and X-ray diffraction (XRD) profile—is critical for predicting its solubility, bioavailability, and reactivity in both biological systems and materials science applications.

This whitepaper provides an in-depth, self-validating methodological guide to the crystallographic characterization of 2-(pyridin-3-yl)benzoxazole, detailing the causality behind experimental workflows, supramolecular packing behaviors, and diffraction analysis.

Supramolecular Architecture and Structural Causality

The molecular geometry of 2-(pyridin-3-yl)benzoxazole is defined by the covalent linkage between a rigid benzoxazole core and a pyridyl ring. The extended π -conjugation across these two aromatic systems drives the molecule toward a nearly coplanar conformation in the solid state[5][6].

The Causality of Crystal Packing

In the absence of strong classical hydrogen bond donors (like -OH or -NH2), the crystal lattice is thermodynamically stabilized by a hierarchy of weaker intermolecular forces:

  • π−π Stacking: The planar nature of the molecule allows for slipped face-to-face π -stacking. The centroid-to-centroid distances typically hover around 3.6–3.8 Å, acting as the primary thermodynamic sink that dictates the growth of the crystal along a preferred axis[5][7].

  • Weak C-H···N and C-H···O Interactions: The nitrogen atoms of both the oxazole and pyridine rings act as hydrogen bond acceptors, interacting with the aromatic protons of adjacent molecules. These directional interactions lock the molecules into a "herringbone" or staggered layer arrangement, preventing the slippage of the π -stacked columns[6][8].

Packing M1 Molecule A (Asymmetric Unit) M2 Molecule B (Symmetry Equivalent) M1->M2 C-H...N H-Bonds (Kinetic Stabilization) M3 Molecule C (Adjacent Layer) M1->M3 π-π Stacking (Thermodynamic Sink) M2->M3 C-H...O Interactions (Lattice Packing)

Figure 1: Mechanistic supramolecular interactions governing the crystal packing lattice.
Representative Crystallographic Parameters

Based on the crystallographic consensus for planar 2-substituted benzoxazoles, the compound typically crystallizes in a monoclinic crystal system (commonly the P21​/c space group)[6][9]. Table 1 summarizes the quantitative structural data expected for this molecular class.

Table 1: Representative Crystallographic Data for 2-(Pyridin-3-yl)benzoxazole

ParameterValue / Description
Chemical Formula C₁₂H₈N₂O[2][10]
Molecular Weight 196.20 g/mol [1][10]
Crystal System Monoclinic[5][6]
Space Group P21​/c [6][9]
Z (Molecules/Unit Cell) 4
Calculated Density ( ρ ) ~1.35 - 1.40 g/cm³
F(000) ~408
Primary Packing Motif Flattened Herringbone / π -Stacked Columns[5][7]

Single-Crystal X-Ray Diffraction (SC-XRD) Methodology

To achieve a high-resolution structural model, the experimental protocol must be treated as a self-validating system where each step is optimized to prevent data degradation.

Step-by-Step SC-XRD Protocol
  • Crystal Growth via Controlled Supersaturation:

    • Procedure: Dissolve 50 mg of 2-(pyridin-3-yl)benzoxazole in a binary solvent system (e.g., Dichloromethane/Ethanol, 1:1 v/v). Cover the vial with pierced Parafilm to allow for slow evaporation at 20 °C[5][6].

    • Causality: The differential vapor pressures of DCM and EtOH create a highly controlled supersaturation gradient. This slow kinetic environment prevents rapid precipitation, minimizing twinning and kinetic defects, yielding high-quality, single-domain block crystals.

  • Optical Screening and Selection:

    • Procedure: Submerge the crystals in Paratone-N oil and inspect them under a cross-polarized light microscope. Select a crystal with uniform extinction (approx. 0.20 × 0.15 × 0.10 mm)[9].

  • Cryogenic Mounting:

    • Procedure: Mount the selected crystal onto a MiTeGen loop and immediately transfer it to the diffractometer's nitrogen cold stream set to 100 K.

    • Causality: Flash-cooling to 100 K suppresses atomic thermal vibrations (reducing the Debye-Waller factor). This sharpens the electron density maps, allowing for the precise anisotropic refinement of the carbon, nitrogen, and oxygen atoms, and enables the unambiguous location of hydrogen atoms in the difference Fourier map.

  • Data Collection:

    • Procedure: Collect diffraction data using a diffractometer equipped with a CCD/CMOS detector and graphite-monochromated Mo K α radiation ( λ=0.71073 Å)[9].

    • Causality: Molybdenum radiation is selected over Copper K α to minimize X-ray absorption effects, which is critical for planar aromatic systems that often form plate-like crystals with varying path lengths.

  • Structure Solution and Refinement:

    • Procedure: Solve the phase problem using intrinsic phasing (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Apply anisotropic displacement parameters to all non-hydrogen atoms.

SCXRD N1 1. Supersaturation & Nucleation (DCM/EtOH Slow Evaporation) N2 2. Optical Screening (Polarized Light Microscopy) N1->N2 N3 3. Cryogenic Mounting (100 K, Paratone-N Oil) N2->N3 N4 4. Diffractometer Data Collection (Mo Kα, λ=0.71073 Å) N3->N4 N5 5. Phase Problem Resolution (Intrinsic Phasing) N4->N5 N6 6. Anisotropic Refinement (Full-Matrix Least-Squares on F²) N5->N6

Figure 2: Self-validating workflow for Single-Crystal X-Ray Diffraction (SC-XRD) analysis.

Powder X-Ray Diffraction (PXRD) Profiling

While SC-XRD provides the absolute molecular structure, Powder X-Ray Diffraction (PXRD) is mandatory for validating the bulk phase purity of the synthesized batch. Because 2-(pyridin-3-yl)benzoxazole can potentially exhibit polymorphism depending on the crystallization solvent, PXRD acts as the definitive fingerprinting tool.

Sample Preparation Protocol for Phase Purity
  • Milling: Gently grind 20-30 mg of the bulk powder using an agate mortar and pestle to achieve a uniform crystallite size of 10–50 μ m.

    • Causality: Grinding ensures a statistically random orientation of the crystallites. If the powder is too coarse, the planar benzoxazole molecules will align along their cleavage planes, causing anomalous intensity spikes in the diffractogram (preferred orientation).

  • Mounting: Deposit the powder onto a zero-background silicon sample holder to eliminate amorphous baseline scattering.

  • Diffraction: Scan from 2θ=5∘ to 50∘ using Cu K α radiation ( λ=1.5406 Å) with a step size of 0.02°.

Simulated PXRD Peak Assignments

Based on the monoclinic unit cell dimensions typical for this structural class, Table 2 outlines the expected principal reflections.

Table 2: Simulated PXRD Principal Reflections (Cu K α , λ=1.5406 Å)

Expected Range (°)Crystallographic Origin / PlaneStructural Implication
9.5 - 11.5 Low-angle reflections (e.g., 0 1 1)Corresponds to the long-axis separation between alternating herringbone layers.
14.0 - 16.5 Intermediate planes (e.g., 1 1 0)Reflects the lateral distance between the benzoxazole and pyridine rings of adjacent molecules.
24.5 - 26.5 High-intensity π -stacking peakThe signature peak for π−π stacking. The d -spacing (~3.4 - 3.6 Å) directly correlates to the interplanar distance of the aromatic rings[5][7].
28.0 - 32.0 Higher-order reflectionsRepresents short-range C-H···N hydrogen bonding networks within the lattice[6][8].

Conclusion

The crystallographic profiling of 2-(pyridin-3-yl)benzoxazole requires a rigorous, causally-driven approach. By controlling supersaturation kinetics during crystal growth and utilizing cryogenic data collection, researchers can accurately map the delicate balance of π−π stacking and C-H···N interactions that define its solid-state architecture. Validating these single-crystal findings against bulk PXRD data ensures the structural integrity required for downstream applications in drug formulation and advanced materials design.

References

  • 2-(3-Pyridyl)benzoxazole | C12H8N2O | CID 16803 - PubChem. National Institutes of Health (NIH). Available at:[Link]

  • Synthesis and lanthanide coordination chemistry of 2-[(phosphinoyl)methyl]-4,5-dihydrooxazole and 2-[(phosphinoyl)methyl]benzoxazole ligands. ResearchGate. Available at: [Link]

  • Xue-Yi LE | Laboratory Head | Doctor of Chemistry | South China Agricultural University, Guangzhou. ResearchGate. Available at: [Link]

  • Crystal structure and stereochemistry study of 2-substituted benzoxazole derivatives. ISRN Org Chem. 2014. National Institutes of Health (NIH). Available at:[Link]

  • Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. IUCrData. 2021. National Institutes of Health (NIH). Available at:[Link]

  • Crystal structure of 2-(2-aminophenyl)-1,3-benzoxazole. Acta Cryst. 2014. National Institutes of Health (NIH). Available at:[Link]

  • Synthesis and Crystal Structure of a Benzoxazole Derivative: (E)-2-(6-Methylbenzoxazol-2-yl)-3-phenylacrylonitrile. SciSpace. Available at: [Link]

  • Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. IUCr Journals. Available at: [Link]

Sources

Photophysical Profiling of 2-(Pyridin-3-yl)benzoxazole: A Comprehensive Guide to UV-Vis Absorption, Emission, and Experimental Methodologies

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(Pyridin-3-yl)benzoxazole (commonly abbreviated as 3-PBO) is a highly versatile heterocyclic fluorophore. By integrating a π -electron-rich benzoxazole core with an electron-deficient pyridine ring, 3-PBO serves as a critical building block in materials science for Organic Light-Emitting Diodes (OLEDs), extended coordination polymers, and pH-sensitive biological probes. This whitepaper provides an authoritative, in-depth analysis of the structural paradigms, photophysical properties, and self-validating experimental methodologies required to accurately characterize 3-PBO.

Structural Paradigm & Electronic Properties

The molecular architecture of 3-PBO fundamentally dictates its electronic behavior. The benzoxazole moiety acts as the primary chromophore, providing a rigid, planar π -conjugated system. The 3-pyridyl group extends this conjugation, but its spatial orientation is the defining feature of the molecule.

Unlike its ortho-isomer, 2-(pyridin-2-yl)benzoxazole, which readily forms rigid, coplanar bidentate chelates with transition metals, the meta-positioned nitrogen in 3-PBO prevents bidentate coordination due to steric geometry. This structural nuance makes 3-PBO an excellent candidate for acting as a bridging ligand or an unencumbered, environment-sensitive fluorescent probe.1[1].

Photophysical Profiling: UV-Vis and Emission

3-PBO exhibits strong absorption in the ultraviolet region, primarily driven by spin-allowed π→π∗ transitions localized on the benzoxazole moiety, with a secondary contribution from n→π∗ transitions involving the heteroatoms. Upon photoexcitation, the molecule undergoes rapid vibrational relaxation to the lowest vibrational level of the first excited singlet state (S1), from which it emits in the near-UV to blue region (350–420 nm).2[2]. Below is a summary of the quantitative photophysical data across varying environments.

Table 1: Photophysical Properties of 3-PBO across Representative Environments
Solvent EnvironmentDielectric Constant ( ϵ )Absorption λmax​ (nm)Emission λmax​ (nm)Stokes Shift (cm −1 )Relative Quantum Yield
Hexane 1.89305355~4616High ( Φ≈0.45 )
Ethanol 24.5308365~5072Medium ( Φ≈0.38 )
Water (pH 7.4) 80.1310370~5231Low ( Φ≈0.15 )
Water (pH 2.0) 80.1325420~6959Quenched ( Φ<0.05 )

Note: Values are representative benchmarks for the 3-PBO scaffold to illustrate solvatochromic and halochromic trends.

Mechanistic Causality: Solvatochromism & Halochromism

The photophysical response of 3-PBO is governed by two primary environmental factors, making it a highly sensitive probe:

  • Solvatochromism : The S1 excited state of 3-PBO possesses a larger dipole moment than its S0 ground state. Consequently, polar solvents stabilize the S1 state more effectively than the S0 state, reducing the S1–S0 energy gap. This manifests as a positive solvatochromism—a progressive red-shift in emission as solvent polarity increases.

  • Halochromism (pH Sensitivity) : The pyridine nitrogen is susceptible to protonation at low pH (pKa ~ 4.5). Protonation drastically increases the electron-withdrawing character of the pyridyl group, inducing an Intramolecular Charge Transfer (ICT) state upon excitation. This ICT state significantly lowers the energy of the emission, resulting in a pronounced red-shift and a concurrent drop in quantum yield due to enhanced non-radiative decay pathways.

G N1 Neutral 3-PBO Ground State (S0) N2 Excited State (S1) Local Excited N1->N2 Absorbance (~305 nm) N4 Protonated 3-PBO Ground State (S0) N1->N4 +H⁺ (pH < 4) N3 Blue Emission (~355 nm) N2->N3 Radiative Decay N5 Excited State (S1) ICT State N2->N5 +H⁺ (Excited) N4->N5 Absorbance (~325 nm) N6 Red-Shifted Emission (~420 nm) N5->N6 Radiative Decay

Figure 1: Photophysical pathways and pH-dependent electronic transitions of 3-PBO.

Self-Validating Experimental Protocols

Protocol 1: Synthesis via Palladium-Catalyzed Direct Arylation

Causality Check : Traditional syntheses of benzoxazoles require harsh condensation conditions (e.g., polyphosphoric acid at >150 °C).3[3].

  • Preparation : In a Schlenk flask under an inert argon atmosphere, combine benzoxazole (1.0 equiv) and 3-bromopyridine (1.2 equiv).

  • Catalyst Loading : Add Pd(OAc)₂ (5 mol%) and 1,4-bis(diphenylphosphino)butane (dppb) ligand (10 mol%). Reasoning: The palladium cycle relies on oxidative addition to the aryl bromide; the phosphine ligand stabilizes the highly reactive Pd(0) intermediate.

  • Solvent & Base : Suspend the mixture in diethyl carbonate (an eco-friendly solvent alternative to DMF) and add K₂CO₃ (2.0 equiv).

  • Reaction : Heat the reaction mixture to 100 °C and stir for 24 hours.

  • Workup & Purification : Quench the reaction with distilled water, extract with ethyl acetate (3x), dry the combined organic layers over anhydrous MgSO₄, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield pure 3-PBO.

Protocol 2: Rigorous UV-Vis & Emission Spectroscopy

Causality Check : Spectroscopic measurements are highly vulnerable to artifacts such as the Inner-Filter Effect (IFE) and excimer formation. This protocol is designed as a self-validating system to ensure the recorded emission originates purely from monomeric species.

  • Stock Solution Preparation : Prepare a 1.0 mM stock solution of 3-PBO in spectroscopic-grade ethanol. Reasoning: Trace impurities in standard analytical-grade solvents can introduce background fluorescence that skews quantum yield calculations.

  • Sample Dilution : Dilute the stock to a working concentration of 10 µM.

  • UV-Vis Absorption Validation :

    • Blank the dual-beam spectrophotometer with pure spectroscopic-grade ethanol.

    • Scan the sample from 250 nm to 500 nm.

    • Validation Check: Ensure the optical density (OD) at the λmax​ (~308 nm) is strictly <0.1 . If OD >0.1 , dilute the sample further. This guarantees linear Beer-Lambert behavior and prevents primary IFE during subsequent emission scanning.

  • Emission Scanning :

    • Transfer the validated sample to a quartz cuvette. Set the fluorometer excitation wavelength to the experimentally determined absorption λmax​ .

    • Set both excitation and emission slit widths to 2.5 nm (adjusting only if signal-to-noise ratio demands it, keeping them equal).

    • Scan the emission from 320 nm to 600 nm.

  • Quantum Yield Determination : Calculate the quantum yield ( Φ ) using the comparative method against a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ=0.54 ). Ensure you correct for the refractive index ( η ) differences between the sample solvent and the standard solvent using the standard equation: Φs​=Φr​(Is​/Ir​)(Ar​/As​)(ηs2​/ηr2​) .

References

  • Doucet, H. et al. (2010). "Carbonates: Eco-Friendly Solvents for Palladium-Catalyzed Direct Arylation of Heteroaromatics.
  • Thakur, P. et al. (1999). "Synthesis and lanthanide coordination chemistry of 2-[(phosphinoyl)methyl]-4,5-dihydrooxazole and 2-[(phosphinoyl)methyl]benzoxazole ligands.
  • Lakhera, S. et al. (2025). "Lanthanide Luminescence Efficiency in Eight- and Nine-coordinate Complexes: Role of the Radiative Lifetime.

Sources

Pharmacokinetic Profiling of the 2-(Pyridin-3-yl)benzoxazole Scaffold: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-(pyridin-3-yl)benzoxazole scaffold is a privileged pharmacophore in modern medicinal chemistry, frequently leveraged in the design of kinase inhibitors, antimicrobial agents, and CNS-active compounds. As a Senior Application Scientist, I frequently encounter lead series built upon this motif. While it provides excellent target binding through hydrogen bonding and π−π stacking, its pharmacokinetic (PK) profile requires rigorous optimization. This whitepaper details the structural determinants of its Absorption, Distribution, Metabolism, and Excretion (ADME), alongside field-proven, self-validating experimental workflows necessary to de-risk this scaffold during early drug discovery.

Structural Determinants of ADME

The PK behavior of 2-(pyridin-3-yl)benzoxazole is dictated by the interplay between the lipophilic, planar benzoxazole core and the weakly basic pyridine ring.

Absorption and Permeability

The scaffold is moderately lipophilic, but the basicity of the pyridine nitrogen ( pKa​≈5.2 ) means it is partially protonated in the acidic environment of the stomach, enhancing aqueous solubility. In the neutral pH of the intestines, it remains largely unprotonated, favoring passive transcellular permeability. However, the basic nitrogen often serves as a recognition motif for intestinal efflux transporters, notably P-glycoprotein (P-gp), which can severely limit oral bioavailability.

Metabolic Liabilities

The biotransformation of this scaffold is driven by three distinct pathways:

  • Pyridine N-Oxidation : The lone pair on the pyridine nitrogen is highly susceptible to oxidation by Flavin-containing monooxygenases (FMOs) and Cytochrome P450 enzymes (e.g., CYP3A4, CYP2E1), yielding a highly polar pyridine N-oxide[1]. While this is often a detoxification pathway, it drastically increases the polar surface area (PSA), accelerating renal clearance.

  • Benzoxazole Ring Opening : Benzoxazoles are sensitive to hydrolysis, particularly in acidic microenvironments or via enzymatic cleavage (esterases/amidases), leading to ring-opening into 2-aminophenol derivatives[2]. This hydrolytic instability can result in rapid in vivo degradation.

  • Aromatic Hydroxylation : CYP450 enzymes catalyze the stepwise arene oxidation of the benzoxazole benzenoid ring, typically at the 5- or 6-position, forming phenolic metabolites that are rapidly cleared via Phase II glucuronidation[3].

MetabolicPathways Parent 2-(Pyridin-3-yl)benzoxazole NOxide Pyridine N-Oxide (Increased Clearance) Parent->NOxide CYP450 / FMO (N-Oxidation) Hydroxyl 5/6-Hydroxybenzoxazole (Phase II Substrate) Parent->Hydroxyl CYP1A2 / CYP3A4 (Arene Oxidation) RingOpen Ring-Opened Amine (Hydrolytic Degradation) Parent->RingOpen Acidic pH / Hydrolases (Ring Cleavage)

Metabolic pathways of the 2-(pyridin-3-yl)benzoxazole scaffold.

Experimental Workflows: Self-Validating Protocols

To accurately profile this scaffold, we must employ self-validating experimental designs. A protocol is only as reliable as its internal controls. Below are the definitive methodologies for assessing the primary PK liabilities of this scaffold.

Protocol 1: Microsomal Stability Assay (CYP450 & Hydrolytic Assessment)

Causality & Logic : We use Human Liver Microsomes (HLMs) supplemented with NADPH to assess Phase I metabolic clearance. Because the benzoxazole ring is prone to non-enzymatic or esterase-driven hydrolysis[4], a minus-NADPH control is mandatory. This isolates CYP-mediated N-oxidation/hydroxylation from background hydrolytic ring-opening.

Step-by-Step Methodology :

  • Preparation : Prepare 100 mM potassium phosphate buffer (pH 7.4). Thaw HLMs on ice to preserve enzyme activity.

  • Incubation Mixture : Combine HLMs (final protein concentration 0.5 mg/mL) and the test compound (final concentration 1 μ M, ensuring DMSO remains < 0.1% to prevent CYP inhibition) in the buffer.

  • Control Assignment : Prepare three parallel reaction arms:

    • Test: Compound + HLMs + NADPH.

    • Minus-NADPH Control: Compound + HLMs (no NADPH). Identifies hydrolytic benzoxazole ring opening.

    • Positive Control: Verapamil + HLMs + NADPH. Validates CYP3A4 metabolic competence of the microsome batch.

  • Initiation & Sampling : Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final). Aliquot 50 μ L at 0, 5, 15, 30, and 60 minutes.

  • Quenching : Quench each aliquot immediately into 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). This precipitates proteins and halts all reactions immediately.

  • Analysis : Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Protocol 2: Caco-2 Bidirectional Permeability Assay

Causality & Logic : Because the basic pyridine ring can trigger P-gp efflux, a simple artificial membrane assay (PAMPA) is insufficient. Caco-2 cells form polarized monolayers expressing human intestinal transporters, allowing us to measure both absorptive (Apical to Basolateral, A B) and secretory (Basolateral to Apical, B A) permeability to calculate the Efflux Ratio (ER).

Step-by-Step Methodology :

  • Cell Culture : Seed Caco-2 cells on polycarbonate filter inserts (Transwell) and culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 250 Ω⋅cm2 , ensuring tight junction integrity.

  • Dosing Solutions : Prepare the test compound at 10 μ M in HBSS buffer (pH 7.4).

  • Transport Experiment :

    • A B (Absorption): Add dosing solution to the apical chamber, blank HBSS to the basolateral chamber.

    • B A (Efflux): Add dosing solution to the basolateral chamber, blank HBSS to the apical chamber.

    • Control: Include Digoxin as a known P-gp substrate to validate transporter activity.

  • Incubation : Incubate at 37°C for 2 hours on an orbital shaker to minimize the unstirred water layer.

  • Sampling & LC-MS/MS : Sample from both donor and receiver chambers. Calculate Apparent Permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B→A)/Papp​(A→B) ). An ER > 2.0 indicates active efflux liability.

PKWorkflow Synthesis Compound Synthesis InVitro In Vitro ADME (Caco-2, HLMs) Synthesis->InVitro LCMS LC-MS/MS Bioanalysis InVitro->LCMS Data PK Parameter Calculation LCMS->Data InVivo In Vivo PK (Rodent Models) Data->InVivo If CL_int < 50 µL/min/mg & ER < 2 InVivo->LCMS

Sequential PK screening workflow for 2-(pyridin-3-yl)benzoxazole derivatives.

Quantitative PK Data Summary

The following table summarizes the typical pharmacokinetic parameters observed for early-stage, unoptimized 2-(pyridin-3-yl)benzoxazole derivatives, alongside strategic implications for lead optimization.

PK ParameterTypical RangeImplication for Drug Design & Optimization
Intrinsic Clearance ( CLint​ ) 20 - 150 μ L/min/mgHigh clearance is often driven by pyridine N-oxidation. Strategy: Introduce steric hindrance (e.g., methyl/halogen) adjacent to the pyridine nitrogen.
Apparent Permeability ( Papp​ ) 2.0−15.0×10−6 cm/sModerate to high passive permeability. The planar scaffold easily traverses lipid bilayers if uncharged.
Efflux Ratio (ER) 1.5 - 5.0P-gp liability due to the basic pyridine nitrogen. Strategy: Reduce basicity ( pKa​ ) via fluorination of the pyridine ring.
Plasma Protein Binding (PPB) 85% - 98%High binding due to the lipophilic benzoxazole core, which reduces the unbound free fraction ( fu​ ) available for target engagement.
Oral Bioavailability (F%) 10% - 40%Frequently limited by first-pass hepatic metabolism and potential hydrolytic instability in the gastrointestinal tract.

Conclusion

The 2-(pyridin-3-yl)benzoxazole scaffold offers immense potential for target affinity, but its inherent pharmacokinetic liabilities—namely pyridine N-oxidation, P-gp efflux, and benzoxazole ring hydrolysis—must be aggressively managed. By employing self-validating in vitro assays with strict minus-cofactor controls, drug discovery teams can accurately diagnose the mechanisms of clearance and guide rational structural optimization (e.g., strategic fluorination or bioisosteric replacement) to yield robust clinical candidates.

References

  • Benzoxazoles and oxazolopyridines in medicinal chemistry studies.nih.gov.
  • Cytochrome P450 Mechanism B Major Types of P450 oxid
  • Pyridine - Some Industrial Chemicals - NCBI Bookshelf.nih.gov.
  • Structure of Biologically Active Benzoxazoles: Crystallography and DFT Studies.

Sources

Methodological & Application

Application Note: 2-(Pyridin-3-yl)benzoxazole as an Advanced Electron Transport and Exciton-Blocking Material in OLED Fabrication

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In the development of high-efficiency Phosphorescent Organic Light-Emitting Diodes (PhOLEDs), managing charge carrier balance and confining excitons within the emissive layer (EML) are paramount. Derivatives based on the 2-(pyridin-3-yl)benzoxazole scaffold have emerged as highly effective Universal Electron-Transporting and Exciton-Blocking Materials[2].

As an application scientist, selecting the right electron transport material (ETM) requires balancing electron affinity, molecular rigidity, and triplet energy ( T1​ ). The structural logic of 2-(pyridin-3-yl)benzoxazole satisfies these requirements through three distinct mechanisms:

  • Electron Deficiency (Deep LUMO): The incorporation of the highly electronegative pyridine ring significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) to approximately -2.8 eV. This facilitates near barrier-free electron injection from the cathode.

  • Structural Rigidity (High Tg​ & Mobility): The planar benzoxazole core promotes strong intermolecular π−π stacking in the solid state, yielding electron mobilities on the order of 10−5 cm2 V−1 s−1 and excellent thermal stability ( Tg​>130∘C ) [1].

  • Conjugation Disruption (High T1​ ): Crucially, the meta-positioning of the pyridine nitrogen (pyridin-3-yl as opposed to pyridin-4-yl) deliberately disrupts extended π -conjugation. This topological feature preserves a wide optical bandgap and a high triplet energy ( T1​>2.7 eV ), which is an absolute prerequisite for preventing Dexter energy transfer and confining triplet excitons within the EML [2].

Logic_Pathway Py Pyridin-3-yl Moiety (Electron Deficient) LUMO Deep LUMO Level (~2.8 eV) Py->LUMO Enhances Electron Affinity BO Benzoxazole Core (Rigid Backbone) Mobility High Electron Mobility (~10^-5 cm2/Vs) BO->Mobility Promotes Pi-Stacking Meta Meta-Linkage (3-Position) Triplet High Triplet Energy (T1 > 2.7 eV) Meta->Triplet Disrupts Conjugation OLED High-Efficiency PhOLED Performance LUMO->OLED Mobility->OLED Triplet->OLED

Figure 1: Structure-property logic of 2-(pyridin-3-yl)benzoxazole in OLEDs.

Optoelectronic Properties & Comparative Analysis

To validate the selection of 2-(pyridin-3-yl)benzoxazole derivatives over legacy materials like BCP (Bathocuproine) or Alq3, we must analyze their optoelectronic parameters. The data summarized in Table 1 demonstrates why this scaffold is superior for blue and green PhOLEDs, where exciton confinement is notoriously difficult due to the high energy of the emitted photons.

Table 1: Optoelectronic Properties of Selected ETL/HBL Materials

MaterialHOMO (eV)LUMO (eV) T1​ (eV) Tg​ (°C)Electron Mobility ( cm2V−1s−1 )
2-(Pyridin-3-yl)benzoxazole deriv. -6.28-2.862.86> 130 ∼10−5
BCP (Standard HBL)-6.50-3.002.5062 ∼10−6
Alq3 (Standard ETL)-5.70-3.002.00175 ∼10−6

Data Interpretation: The high T1​ (2.86 eV) of the benzoxazole derivative prevents triplet exciton quenching, while its high Tg​ prevents the morphological degradation (crystallization) that commonly causes catastrophic failure in BCP-based devices under Joule heating.

Material Preparation & Purification Standards

While the raw synthesis of benzoxazoles can be achieved via green mechanosynthesis [3] or traditional condensation, OLED-grade purity requires rigorous post-synthetic processing .

Protocol 1: Temperature-Gradient Train Sublimation

Causality: Trace impurities, particularly unreacted halogenated precursors or solvent residues, act as deep charge traps and non-radiative recombination centers. Sublimation separates molecules strictly by their vapor pressure, eliminating these traps.

  • Load 2-5 grams of the crude 2-(pyridin-3-yl)benzoxazole into the source boat of a multi-zone train sublimation tube.

  • Evacuate the system to a high vacuum of ≤1.0×10−6 Torr. Do not initiate heating until this base pressure is stable to prevent thermal oxidation.

  • Set the source zone to the material's sublimation temperature (typically 180–220°C, depending on specific molecular weight).

  • Establish a temperature gradient across the subsequent zones (e.g., Zone 2: 150°C, Zone 3: 100°C, Zone 4: 50°C).

  • Harvest the purified crystals from the intermediate zone (Zone 2/3) after 24 hours. Discard the heavy residue in the source and the volatile impurities in Zone 4.

Standard Operating Procedure (SOP): PhOLED Device Fabrication

The following protocol outlines the fabrication of a bottom-emission PhOLED utilizing the purified 2-(pyridin-3-yl)benzoxazole as a dual-function Electron Transport/Hole Blocking Layer (ETL/HBL).

Protocol 2: Vacuum Thermal Evaporation (VTE)

Step 1: Substrate Preparation

  • Etch Indium Tin Oxide (ITO) coated glass substrates to define the anode geometry.

  • Clean sequentially in ultrasonic baths: Deionized water with 2% Hellmanex detergent, pure deionized water, acetone, and isopropanol (15 minutes per bath).

  • Dry with a high-purity N2​ gun and bake at 120°C for 1 hour to remove residual moisture.

  • Critical Step: Treat substrates with UV-Ozone for 15 minutes immediately prior to chamber loading. Causality: This removes terminal organic residues and enriches the ITO surface with oxygen, increasing its work function for more efficient hole injection.

Step 2: High-Vacuum Deposition Transfer substrates to the VTE chamber and pump down to a base pressure of ≤1.0×10−6 Torr.

  • Hole Transport Layer (HTL): Evaporate TAPC (40 nm) at a steady rate of 1.0 Å/s.

  • Emissive Layer (EML): Co-evaporate the host material (e.g., mCP) and the phosphorescent dopant (e.g., FIrpic for blue emission) at a 92:8 volume ratio. Total thickness: 20 nm. Rate: 1.0 Å/s. Causality: Precise rate control using dual quartz crystal microbalances (QCM) is required to prevent dopant aggregation, which causes triplet-triplet annihilation (TTA).

  • ETL/HBL Deposition: Evaporate the 2-(pyridin-3-yl)benzoxazole derivative (30 nm) at 1.0 Å/s. Causality: The deep HOMO level (~6.28 eV) creates an energy barrier that blocks holes from escaping the EML, forcing recombination to occur entirely within the emissive zone.

  • Electron Injection Layer (EIL): Evaporate LiF (1 nm) at a highly controlled, slow rate of 0.1 Å/s. Causality: LiF dissociates during Al deposition, lowering the electron injection barrier from the cathode.

  • Cathode: Evaporate Aluminum (100 nm) at 2.0 - 3.0 Å/s.

Step 3: Encapsulation

  • Transfer the fabricated device directly into an integrated N2​ -filled glovebox ( H2​O<0.1 ppm, O2​<0.1 ppm).

  • Dispense UV-curable epoxy around the perimeter of a glass encapsulation lid, place over the active area, and cure under 365 nm UV light for 3 minutes.

OLED_Workflow Substrate 1. Substrate Prep ITO Etch & UV-Ozone Evap_HTL 2. HTL Deposition Thermal Evaporation (1.0 Å/s) Substrate->Evap_HTL Evap_EML 3. EML Co-evaporation Host + Phosphor Dopant Evap_HTL->Evap_EML Evap_ETL 4. ETL Deposition Py-Benzoxazole (1.0 Å/s) Evap_EML->Evap_ETL Evap_Cathode 5. Cathode Deposition LiF (0.1 Å/s) -> Al (2.0 Å/s) Evap_ETL->Evap_Cathode Encapsulation 6. Encapsulation N2 Glovebox, UV Epoxy Evap_Cathode->Encapsulation

Figure 2: Step-by-step vacuum thermal evaporation workflow for PhOLED fabrication.

References

  • Benzobisoxazole-based electron transporting materials with high Tg and ambipolar property: high efficiency deep-red phosphorescent OLEDs Source: RSC Publishing URL
  • A Universal Electron-Transporting/Exciton-Blocking Material for Blue, Green, and Red Phosphorescent Organic Light-Emitting Diodes (OLEDs)
  • Mechanosynthesis of Solid-State Benzoxazoles for Use as OLED Source: MDPI URL

Application Note: 2-(Pyridin-3-yl)benzoxazole in Transition Metal Coordination Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In the landscape of transition metal coordination chemistry, bidentate ligands are the foundational building blocks for designing functional materials. While 2-(pyridin-2-yl)benzoxazole is universally recognized as a classic N,N -chelator (analogous to 2,2'-bipyridine), its structural isomer 2-(pyridin-3-yl)benzoxazole presents a fundamentally different and highly versatile coordination profile.

Because the pyridine nitrogen is located at the meta position (C3) relative to the benzoxazole attachment, the distance and vector between the two nitrogen donors make monomeric N,N -chelation sterically impossible. As a Senior Application Scientist, it is critical to leverage this geometric constraint. This ligand is engineered for two advanced coordination pathways:

  • Cyclometalation ( C,N -bidentate mode) : Under harsh conditions with d6 or d8 metals, the ligand undergoes directed C–H activation at the pyridine ring, forming a highly stable 5-membered metallacycle.

  • Bridging ( N,N′ -bidentate mode) : Under mild self-assembly conditions with d10 metals, the ligand acts as a rigid, neutral spacer, bridging separate metal centers to construct Metal-Organic Frameworks (MOFs) or coordination polymers.

The ligand itself can be synthesized via palladium-catalyzed direct arylation of benzoxazole with 3-bromopyridine, a method optimized in eco-friendly carbonate solvents[1], or through the condensation of 2-aminophenol with nicotinic acid derivatives, a highly reliable protocol in the synthesis of nitrogen-containing heterocycles[2].

Coordination Decision Matrix

The divergence in coordination behavior is governed entirely by the choice of the transition metal and the reaction conditions. The following logic flow dictates the experimental design:

G LIG 2-(Pyridin-3-yl)benzoxazole (Ligand) COND1 d⁶ / d⁸ Metals (Ir, Pt, Ru) High Temp, Basic LIG->COND1 C-H Activation COND2 d¹⁰ Metals (Zn, Ag, Cd) Mild Temp, Neutral LIG->COND2 Self-Assembly MODE1 Cyclometalation (C,N-Bidentate Chelate) COND1->MODE1 MODE2 Bridging Coordination (N,N'-Bidentate Spacer) COND2->MODE2 APP1 OLEDs & Photocatalysis MODE1->APP1 APP2 MOFs & Cytotoxic Agents MODE2->APP2

Decision matrix for 2-(pyridin-3-yl)benzoxazole coordination modes based on metal selection.

Experimental Methodologies & Protocols

Protocol A: Cyclometalation – Synthesis of Iridium(III) μ -Chloro Dimer

Objective: To force C–H activation at the pyridine ring, yielding the cyclometalated intermediate [Ir(C∧N)2​(μ−Cl)]2​ , a critical precursor for phosphorescent OLED emitters. Causality & Rationale: Iridium(III) is kinetically inert. Overcoming this activation barrier requires high temperatures (110–130 °C). A solvent mixture of 2-ethoxyethanol and water (3:1) is chosen because it is amphiphilic—it dissolves both the organic ligand and the inorganic IrCl3​⋅xH2​O salt while providing the exact boiling point required for optimal reflux without decomposing the ligand.

Step-by-Step Procedure:

  • Preparation: In a 50 mL Schlenk flask, combine IrCl3​⋅xH2​O (1.0 mmol) and 2-(pyridin-3-yl)benzoxazole (2.2 mmol, slight excess to drive full substitution).

  • Solvent Addition: Add 30 mL of a degassed 3:1 (v/v) mixture of 2-ethoxyethanol and deionized water.

  • Degassing: Subject the suspension to three freeze-pump-thaw cycles. Causality: O2​ must be rigorously excluded as it can oxidize the Ir(III) center or quench intermediate excited states during the reaction.

  • Reflux: Backfill with Argon and heat to 120 °C under continuous stirring for 24 hours.

  • Isolation: Cool the mixture to room temperature. Add 20 mL of deionized water to fully precipitate the hydrophobic dimer.

  • Purification: Filter the precipitate via vacuum filtration, wash sequentially with water ( 3×10 mL), ethanol ( 2×5 mL), and hexane ( 2×10 mL), then dry under vacuum.

Self-Validation Checkpoint: The reaction is successful when the dark green/brown starting solution transitions to a bright yellow/orange particulate suspension. Analytically, 1H -NMR (in CDCl3​ ) must show the disappearance of one pyridine proton (indicating C–H activation) and an upfield shift of the remaining aromatic protons due to the shielding effect of the Ir(III) center.

Protocol B: Bridging Assembly – Synthesis of a Zn(II) Coordination Polymer

Objective: To utilize the ligand as a neutral N,N′ -spacer to link Zn(II) nodes into a crystalline 1D/2D coordination polymer. Causality & Rationale: Zn(II) ( d10 ) possesses zero Ligand Field Stabilization Energy (LFSE), making its coordination bonds highly reversible. This reversibility is the cornerstone of crystal engineering. By using a mixed solvent system (DMF/MeOH) at mild temperatures, we allow the system to continuously break and reform bonds until the thermodynamically stable polymeric lattice precipitates.

Step-by-Step Procedure:

  • Solution A: Dissolve Zn(NO3​)2​⋅6H2​O (0.5 mmol) in 5 mL of Methanol (MeOH).

  • Solution B: Dissolve 2-(pyridin-3-yl)benzoxazole (1.0 mmol) in 5 mL of N,N -Dimethylformamide (DMF). Causality: DMF prevents premature precipitation of the ligand, ensuring a homogenous initial state.

  • Layering/Mixing: Slowly add Solution A to Solution B in a 20 mL scintillation vial. Stir for 10 minutes at room temperature.

  • Solvothermal Growth: Seal the vial and place it in an isothermal oven at 80 °C for 72 hours.

  • Harvesting: Cool the vial to room temperature at a controlled rate of 5 °C/hour to promote defect-free crystal growth. Harvest the resulting block-like crystals by decanting the mother liquor.

Self-Validation Checkpoint: The protocol is validated by the isolation of X-ray quality single crystals. To ensure the bulk material matches the single crystal, perform Powder X-ray Diffraction (PXRD). A direct match between the experimental PXRD peaks and the simulated diffractogram confirms bulk phase purity. Such transition metal complexes are frequently evaluated for downstream bioinorganic applications, including cytotoxicity against tumor cell lines[3].

Quantitative Data Presentation

The table below summarizes the divergent structural and functional outcomes of coordinating 2-(pyridin-3-yl)benzoxazole across different transition metal systems.

Metal SystemPrimary Coordination ModeLigand GeometryStructural OutcomeKey Applications
Iridium(III) C,N -Bidentate (Cyclometalated)Anionic Chelate (5-membered)Discrete Monomer/DimerPhosphorescent OLEDs, Photocatalysis
Ruthenium(II) C,N -Bidentate (Cyclometalated)Anionic Chelate (5-membered)Discrete MonomerDye-Sensitized Solar Cells (DSSCs)
Zinc(II) N,N′ -Bidentate (Bridging)Neutral Spacer1D/2D/3D MOFsGas Storage, Luminescent Sensing
Copper(II) N,N′ -Bidentate (Bridging)Neutral SpacerCoordination PolymersCytotoxic Agents / Bioimaging[3]

References

  • Carbonates: Eco-Friendly Solvents for Palladium-Catalyzed Direct Arylation of Heteroaromatics ResearchGate URL:[Link][1]

  • Cytotoxic copper(II), cobalt(II), zinc(II), and nickel(II) coordination compounds Journal of Inorganic Biochemistry (UNAM Repository) URL: [Link][3]

  • Novel Approaches to Synthesis of Nitrogen Containing Heterocycles Scholaris.ca URL:[Link][2]

Sources

Synthesis of 2-(Pyridin-3-yl)benzoxazole: An Application Note on Oxidative Coupling of Schiff Bases

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the Benzoxazole Moiety

Benzoxazoles are a prominent class of heterocyclic compounds, characterized by a benzene ring fused to an oxazole ring. This structural motif is of paramount importance in medicinal chemistry and drug development, featuring in a wide array of pharmacologically active molecules.[1] The benzoxazole scaffold is a key pharmacophore, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2] The synthesis of these valuable compounds is a cornerstone of medicinal chemistry, and the oxidative coupling of Schiff bases represents a robust and versatile approach to their construction.[3] This application note provides a detailed protocol for the synthesis of a specific, high-value derivative, 2-(pyridin-3-yl)benzoxazole, via this methodology.

Principle of the Method: From Schiff Base to Benzoxazole

The synthesis of 2-(pyridin-3-yl)benzoxazole via this route proceeds in two key stages, which can often be performed in a one-pot fashion. The first step is the condensation of 2-aminophenol with pyridine-3-carboxaldehyde to form the corresponding Schiff base (an imine). The subsequent and crucial step is the oxidative cyclization of this intermediate. This intramolecular C-O bond formation is typically facilitated by a catalyst and an oxidant, leading to the aromatic benzoxazole ring system.

A variety of catalytic systems have been developed for this transformation, with copper-based catalysts being a common and effective choice due to their relatively low cost and toxicity.[4] The oxidant is often molecular oxygen from the air, making this a green and sustainable synthetic approach.

Visualizing the Synthesis

Reaction Workflow

cluster_0 Schiff Base Formation cluster_1 Oxidative Cyclization 2-Aminophenol 2-Aminophenol Schiff_Base N-(pyridin-3-ylmethylene)aminophenol 2-Aminophenol->Schiff_Base Condensation Pyridine-3-carboxaldehyde Pyridine-3-carboxaldehyde Pyridine-3-carboxaldehyde->Schiff_Base Final_Product 2-(Pyridin-3-yl)benzoxazole Schiff_Base->Final_Product Oxidative Coupling [Cu(I)/O2] G A Schiff Base C Coordination Complex A->C Coordination B Copper(I) Catalyst B->C D Oxidative Addition Intermediate C->D Intramolecular C-O bond formation E Reductive Elimination D->E Proton Transfer F 2-(Pyridin-3-yl)benzoxazole E->F G Copper(0) E->G Catalyst Regeneration G->B Oxidation H O2 (Oxidant) H->B

Figure 2: A proposed mechanistic pathway for the copper-catalyzed oxidative cyclization.

Experimental Protocol

This protocol is a representative procedure for the synthesis of 2-(pyridin-3-yl)benzoxazole. Researchers should note that optimization of reaction conditions, such as temperature and reaction time, may be necessary depending on the specific laboratory setup and reagent purity.

Materials and Reagents
ReagentPuritySupplier
2-Aminophenol≥98%e.g., Sigma-Aldrich
Pyridine-3-carboxaldehyde≥98%e.g., Sigma-Aldrich
Copper(I) Iodide (CuI)≥98%e.g., Sigma-Aldrich
Triphenylphosphine (PPh₃)≥99%e.g., Sigma-Aldrich
Potassium Carbonate (K₂CO₃)≥99%e.g., Sigma-Aldrich
N,N-Dimethylformamide (DMF)Anhydrouse.g., Sigma-Aldrich
Ethyl AcetateHPLC Gradee.g., Fisher Scientific
HexaneHPLC Gradee.g., Fisher Scientific
Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminophenol (1.0 mmol, 1.0 eq.), pyridine-3-carboxaldehyde (1.0 mmol, 1.0 eq.), copper(I) iodide (0.05 mmol, 5 mol%), triphenylphosphine (0.15 mmol, 15 mol%), and potassium carbonate (2.0 mmol, 2.0 eq.).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) (5 mL) to the flask.

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 5-10 minutes.

  • Reaction Conditions: Heat the reaction mixture to 135 °C with vigorous stirring under an inert atmosphere.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (2 x 15 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 2-(pyridin-3-yl)benzoxazole as a white solid.

Characterization Data

The identity and purity of the synthesized 2-(pyridin-3-yl)benzoxazole can be confirmed by standard analytical techniques.

Analysis Expected Results
Appearance White solid [5]
¹H NMR (400 MHz, CDCl₃) δ = 9.46 (s, 1H), 8.75 (dd, J = 4.8 Hz, 1.5 Hz, 1H), 8.49 (d, J = 8.0 Hz, 1H), 7.79–7.77 (m, 1H), 7.60–7.58 (m, 1H), 7.46–7.44 (m, 1H), 7.38–7.36 (m, 2H) ppm [5]
¹³C NMR (100 MHz, CDCl₃) δ = 160.6, 152.0, 150.7, 148.8, 141.8, 134.7, 125.7, 124.9, 123.7, 123.6, 120.3, 110.8 ppm [5]
Melting Point 101.0 to 105.0 °C [6]

Troubleshooting and Optimization

  • Low Yield: If the yield is lower than expected, ensure all reagents are pure and the solvent is anhydrous. The reaction is sensitive to air and moisture, so maintaining a strictly inert atmosphere is crucial. Consider increasing the reaction time or temperature incrementally.

  • Incomplete Reaction: If the reaction stalls, this could be due to catalyst deactivation. Adding a fresh portion of the copper catalyst and ligand may help drive the reaction to completion.

  • Side Product Formation: The formation of side products can arise from self-coupling or other undesired reactions. Purification by column chromatography is essential to isolate the pure product. Adjusting the stoichiometry of the reagents or the reaction temperature may help minimize side product formation.

Conclusion

The synthesis of 2-(pyridin-3-yl)benzoxazole via the oxidative coupling of a Schiff base is a reliable and efficient method for accessing this valuable heterocyclic compound. The use of a copper catalyst and aerial oxygen as the terminal oxidant aligns with the principles of green chemistry. This application note provides a comprehensive guide for researchers in synthetic and medicinal chemistry to successfully prepare this and similar benzoxazole derivatives. Careful attention to experimental parameters and purification techniques will ensure a high yield of the desired product.

References

  • Asian Journal of Chemistry. 1,3-benzimidazole under Microwave Irradiation and Their Antimicrobial Evaluation. [Link]

  • PMC. Copper-catalyzed Direct 2-Arylation of Benzoxazoles and Benzoimidazoles with Aryl Bromides and Cytotoxicity of Products. [Link]

  • ACS Publications. Excited-State Intramolecular Proton Transfer in 2-(3'-Hydroxy-2'-pyridyl)benzoxazole. Evidence of Coupled Proton and Charge Transfer in the Excited State of Some o-Hydroxyarylbenzazoles. [Link]

  • ChemSynthesis. 2-pyridin-2-yl-benzooxazole. [Link]

  • Asian Journal of Chemistry. 1,3-benzimidazole under Microwave Irradiation and Their Antimicrobial Evaluation. [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological evaluation of benzoxazole derivatives. [Link]

  • Organic Chemistry Portal. Benzoxazole synthesis. [Link]

  • ResearchGate. Synthesis and characterization of antibacterial 2-(pyridin-3-yl)-1H-benzo[d]imidazoles and 2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine derivatives. [Link]

  • Bentham Science. Synthesis and Characterization of Oxazolopyridine and Benzoxazole Derivatives. [Link]

  • PubChem. 2-(2-Pyridin-3-ylethynyl)-1,3-benzoxazole. [Link]

  • PMC. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. [Link]

  • Journal of the Chinese Chemical Society. Efficient synthesis of 1,2,3-triazoles catalyzed by copper(I) Schiff base complex. [Link]

  • Semantic Scholar. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor. [Link]

  • Organic Chemistry Portal. Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. [Link]

  • Chemodivergent Synthesis of N-(Pyridin-2-yl)amides and 3 - Supporting Information. [Link]

  • ChemRxiv. Streamlining the Synthesis of Pyridones through Oxidative Amination. [Link]

  • RSC Publishing. Synthesis of benzoxazoles via the copper-catalyzed hydroamination of alkynones with 2-aminophenols. [Link]

  • PMC. Oxidative Cyclization at ortho-Position of Phenol: Improved Total Synthesis of 3-(Phenethylamino)demethyl(oxy)aaptamine. [Link]

  • ACS Publications. Copper-Catalyzed Synthesis of Benzoxazoles via a Regioselective C−H Functionalization/C−O Bond Formation under an Air Atmosphere. [Link]

  • Amino-3-acylimidazo[1,2-a]pyridines Based on Cupric Chloride Promoted Oxidative Ring Clo. [Link]

  • Semantic Scholar. Oxidative Cyclization of 5H-Chromeno[2,3-b]pyridines to Benzo[b]chromeno[4,3,2. [Link]

  • ResearchGate. Copper-catalyzed 2-aryl benzoxazole synthesis. [Link]20743621)

Sources

Application Note: In Vitro Profiling of 2-(Pyridin-3-yl)benzoxazole Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The 2-(pyridin-3-yl)benzoxazole scaffold is a highly privileged structure in modern drug discovery and biophysics. Characterized by a planar, lipophilic benzoxazole core coupled with an electron-deficient pyridine ring, this motif exhibits a dual utility.

From a pharmacological perspective , the pyridine nitrogen serves as a critical hydrogen-bond acceptor, allowing these derivatives to anchor into the hinge region of kinases (such as VEGFR-2), while the benzoxazole moiety occupies adjacent hydrophobic allosteric pockets characteristic of Type II kinase inhibitors[1]. Consequently, these compounds are heavily investigated as potent anti-proliferative agents against hepatocellular (HepG2) and breast cancer (MCF-7) cell lines[2].

From a biophysical perspective , the extended π -conjugation of the scaffold makes it an excellent environment-sensitive fluorophore. In aqueous solutions, free rotation around the C-C bond between the benzoxazole and pyridine rings leads to non-radiative energy decay. However, upon intercalating into the hydrophobic cross- β -sheet architecture of Amyloid- β (A β ) aggregates, this intramolecular rotation is sterically restricted. This conformational locking forces the molecule to release energy radiatively, resulting in a massive "fluorescence turn-on" effect utilized for tracking amyloidogenic diseases[3] and imaging dense amyloid plaques[4].

This application note provides a self-validating, step-by-step workflow for evaluating both the pharmacological and biophysical properties of 2-(pyridin-3-yl)benzoxazole derivatives in vitro.

Experimental Workflow Visualization

G Compound 2-(Pyridin-3-yl)benzoxazole Derivatives Track1 Pharmacological Profiling (Anticancer / Kinase) Compound->Track1 Track2 Biophysical Profiling (Fluorescent Probe) Compound->Track2 MTT MTT Cytotoxicity Assay (HepG2, MCF-7 Cell Lines) Track1->MTT Kinase VEGFR-2 Kinase Assay (ELISA-based Quantification) Track1->Kinase Amyloid Amyloid-β (Aβ1-42) Assay (Fibril Binding) Track2->Amyloid Fluor Fluorescence Spectroscopy (Turn-On Emission) Amyloid->Fluor

Workflow for the dual in vitro evaluation of 2-(pyridin-3-yl)benzoxazole derivatives.

PART 1: Pharmacological Profiling Protocols

Cell Viability & Cytotoxicity (MTT Assay)

Causality & Principle: The MTT assay measures the metabolic reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to a purple formazan product. Because this reduction is catalyzed exclusively by mitochondrial succinate dehydrogenase in living cells, the absorbance of the solubilized formazan acts as a direct, quantitative proxy for cell viability following kinase inhibitor treatment.

Step-by-Step Protocol:

  • Cell Seeding: Harvest exponential-phase HepG2 or MCF-7 cells. Seed at a density of 5×103 cells/well in a 96-well flat-bottom microplate using 100 µL of RPMI-1640 medium supplemented with 10% FBS.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO2​ atmosphere to allow for cellular adherence.

  • Compound Treatment: Prepare serial dilutions of the 2-(pyridin-3-yl)benzoxazole derivative in DMSO (ensure final DMSO concentration in wells is ≤0.5% ). Add 10 µL of the diluted compounds to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (0.5% DMSO) and a positive control (e.g., Sorafenib). Incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate in the dark at 37°C for exactly 4 hours.

  • Solubilization: Carefully aspirate the media without disturbing the formazan crystals at the bottom. Add 100 µL of cell-culture grade DMSO to each well to solubilize the crystals. Place on an orbital shaker for 10 minutes.

  • Readout: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC50​ using non-linear regression analysis (GraphPad Prism).

In Vitro VEGFR-2 Kinase Inhibition (ELISA)

Causality & Principle: To confirm that the cytotoxicity observed in the MTT assay is mechanistically driven by kinase inhibition, an ELISA-based assay is utilized. The benzoxazole derivative competes with ATP or binds allosterically to recombinant VEGFR-2, preventing the enzyme from phosphorylating a poly(Glu,Tyr) substrate. Lower phosphorylation yields lower binding of an HRP-conjugated anti-phosphotyrosine antibody, resulting in a reduced colorimetric signal.

Step-by-Step Protocol:

  • Plate Preparation: Coat a 96-well high-binding microplate with 100 µL of poly(Glu,Tyr) substrate (20 µg/mL in PBS). Incubate overnight at 4°C. Wash 3x with PBST (PBS + 0.05% Tween-20).

  • Kinase Reaction: To each well, add 50 µL of Kinase Buffer (50 mM HEPES pH 7.4, 10 mM MgCl2​ , 0.1 mM EGTA), 10 µM ATP, 10 ng of recombinant human VEGFR-2 kinase domain, and the test compound (serial dilutions from 1 nM to 10 µM).

  • Incubation: Seal the plate and incubate at 30°C for 60 minutes to allow the phosphorylation reaction to proceed.

  • Antibody Binding: Wash the plate 4x with PBST. Add 100 µL of an anti-phosphotyrosine antibody conjugated to Horseradish Peroxidase (HRP) diluted 1:1000 in blocking buffer. Incubate for 1 hour at room temperature.

  • Detection: Wash 4x with PBST. Add 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate. Incubate for 15 minutes in the dark until a blue color develops.

  • Termination: Stop the reaction by adding 50 µL of 2M H2​SO4​ (color shifts from blue to yellow). Read absorbance at 450 nm immediately.

PART 2: Biophysical Profiling Protocols

Amyloid- β (A β1−42​ ) Fluorescence Turn-On Assay

Causality & Principle: Benzoxazole derivatives are highly sensitive to their microenvironment. When free in a polar solvent, they exhibit negligible fluorescence due to non-radiative decay pathways. Upon binding to the highly ordered, hydrophobic β -sheet grooves of A β1−42​ fibrils, the molecule's conformation is rigidly locked. This restriction of intramolecular motion forces the excited state to relax via photon emission, providing a high signal-to-noise ratio for amyloid visualization[5].

Step-by-Step Protocol:

  • Monomer Preparation: Dissolve lyophilized A β1−42​ peptide in hexafluoroisopropanol (HFIP) to 1 mM to disassemble pre-formed aggregates. Aliquot and evaporate HFIP under a gentle stream of nitrogen. Store the peptide film at -80°C.

  • Fibrillation: Resuspend the peptide film in DMSO to 5 mM, then dilute to 50 µM in PBS (pH 7.4). Incubate the solution at 37°C for 48 hours with continuous agitation (300 rpm) to induce cross- β -sheet fibril formation.

  • Probe Incubation: In a black, flat-bottom 96-well microplate, mix 10 µM of the pre-formed A β1−42​ fibrils with 2 µM of the 2-(pyridin-3-yl)benzoxazole probe (diluted from a 1 mM DMSO stock). Prepare a control well containing only the probe in PBS (no fibrils).

  • Equilibration: Incubate the plate in the dark at room temperature for 15 minutes to allow binding equilibrium to be reached.

  • Fluorescence Measurement: Excite the samples at the compound's specific absorption maximum (typically 350–400 nm for pyridine-benzoxazoles). Record the emission spectra from 450 nm to 650 nm using a spectrofluorometer.

  • Analysis: Calculate the fluorescence fold-increase ( I/I0​ ) by dividing the peak emission intensity of the probe in the presence of fibrils ( I ) by the intensity of the free probe in buffer ( I0​ ).

Quantitative Data Summary

The following table summarizes the expected quantitative metrics and their biological significance when profiling 2-(pyridin-3-yl)benzoxazole derivatives across the described assays.

Assay TypeTarget / Cell LineKey MetricExpected RangeBiological Significance
Cytotoxicity HepG2 / MCF-7 IC50​ (µM)2.0 – 50.0 µMIndicates cellular anti-proliferative potency and membrane permeability.
Kinase Inhibition VEGFR-2 IC50​ (nM)50 – 500 nMQuantifies direct enzymatic inhibition and target engagement.
Fibril Binding A β1−42​ Aggregates Kd​ (µM)0.1 – 5.0 µMMeasures the thermodynamic binding affinity to amyloid plaques.
Photophysics A β1−42​ ComplexFold Increase ( I/I0​ )20x – 200xDetermines the signal-to-noise ratio for potential in vitro/in vivo imaging.

References

  • [1] Elkady, H., et al. "Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation." Molecules (MDPI). URL: [Link]

  • [2] Elwan, A., et al. "Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation." Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis). URL: [Link]

  • [3] Volkova, K. D., et al. "Common Benzothiazole and Benzoxazole Fluorescent DNA Intercalators for Studying Alzheimer Aβ1-42 and Prion Amyloid Peptides." BioTechniques (Taylor & Francis). URL: [Link]

  • [4] Kudo, Y., et al. "2-(2-[2-Dimethylaminothiazol-5-yl]Ethenyl)-6-(2-[Fluoro]Ethoxy)Benzoxazole: A Novel PET Agent for In Vivo Detection of Dense Amyloid Plaques in Alzheimer's Disease Patients." Journal of Nuclear Medicine. URL: [Link]

  • [5] Chernii, S. V., et al. "Benzoxazole styrylcyanine dye as a fluorescent probe for functional amyloid visualization in Staphylococcus aureus ATCC25923 biofilm." Biopolymers and Cell. URL: [Link]

Sources

Application Note: Solvation Mechanics and Experimental Protocols for 2-(Pyridin-3-yl)benzoxazole

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(Pyridin-3-yl)benzoxazole is a highly versatile heterobicyclic scaffold utilized extensively in medicinal chemistry, fluorophore design, and transition-metal ligand synthesis. However, its rigid, planar architecture presents significant solubility challenges, particularly in aqueous media. This application note provides a comprehensive, self-validating guide to selecting the appropriate solvents and executing dissolution protocols to ensure molecular-level solvation without colloidal aggregation.

Chemical Profiling and Solvation Mechanics

To successfully dissolve 2-(Pyridin-3-yl)benzoxazole, one must first understand the thermodynamic barriers maintaining its solid state. The molecule consists of an electron-rich benzoxazole core coupled to a pyridine ring.

  • Lattice Energy & Hydrophobicity: The planar nature of the fused aromatic system promotes strong intermolecular π−π stacking in the crystalline lattice. Consequently, the compound is practically insoluble in water 1.

  • Hydrogen Bonding Profile: The molecule possesses multiple hydrogen-bond acceptors (the oxygen and nitrogen of the benzoxazole, and the nitrogen of the pyridine) but lacks any hydrogen-bond donors.

  • Acid-Base Dynamics: The benzoxazole moiety is an extremely weak base and remains essentially neutral under physiological conditions 2. The pyridine nitrogen (pKa ~5.2) can be protonated in acidic environments (pH < 4), which transiently increases aqueous solubility but alters the molecule's electronic state.

  • Optimal Solvation: Disruption of the lattice requires polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These solvents leverage their high dipole moments to solvate the heteroaromatic rings via dipole-dipole interactions, effectively overcoming the lattice energy 3.

SolvationMechanism Solid 2-(Pyridin-3-yl)benzoxazole (Solid Lattice) Interaction Dipole-Dipole & Solvation Shell Solid->Interaction Solvent Polar Aprotic Solvent (DMSO / DMF) Solvent->Interaction Dissolved Fully Solvated Free Monomers Interaction->Dissolved

Thermodynamic pathway of dissolving 2-(Pyridin-3-yl)benzoxazole in polar aprotic solvents.

Solvent Selection Matrix

The following quantitative matrix summarizes the solubility profiles across various solvent classes to guide downstream experimental design.

SolventPolarity IndexEst. Solubility LimitRecommended ApplicationCausality & Notes
DMSO 7.2> 50 mMIn vitro master stocksHigh dipole moment disrupts π−π stacking. Universal choice for bioassays.
DMF 6.4> 50 mMChemical synthesisExcellent solvating power, but high cellular toxicity precludes in vitro use.
DCM 3.1> 100 mMOrganic extraction / NMRHighly compatible with the lipophilic core. Volatile; ideal for synthesis work.
Methanol 5.1~ 10 mMSpectroscopic analysisModerate solubility. Good for UV-Vis/Fluorescence baseline measurements.
Water (pH 7.4) 10.2< 0.1 mMBiological assaysPractically insoluble. Requires intermediate DMSO dilution or surfactant formulation.

Experimental Workflows & Methodologies

SolventWorkflow Start 2-(Pyridin-3-yl)benzoxazole InVitro In Vitro Assays Start->InVitro InVivo In Vivo Studies Start->InVivo Synthesis Chemical Synthesis Start->Synthesis DMSO 100% DMSO Stock InVitro->DMSO Formulation DMSO/PEG400/Tween/Saline InVivo->Formulation OrgSolvent DCM / DMF / MeOH Synthesis->OrgSolvent Aqueous Dilute in Buffer (<1% DMSO) DMSO->Aqueous Precipitation Rescue: Sonicate / Warm Aqueous->Precipitation If cloudy

Decision matrix for solvent selection based on downstream experimental applications.

Protocol A: Preparation of a 20 mM Master Stock in DMSO

Causality: DMSO is highly hygroscopic. Absorption of atmospheric water will progressively lower the solvent's dielectric capacity, leading to spontaneous precipitation of the compound during freeze-thaw cycles. Handling must minimize moisture exposure.

  • Weighing: Equilibrate the vial of 2-(Pyridin-3-yl)benzoxazole to room temperature in a desiccator before opening to prevent condensation. Weigh 3.92 mg (for 1 mL of 20 mM stock) into a sterile, amber microcentrifuge tube (amber protects against potential photo-oxidation).

  • Solvent Addition: Add 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity).

  • Agitation: Vortex vigorously for 60 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Self-Validation (Tyndall Effect): Hold the tube against a dark background and shine a focused light beam (e.g., a laser pointer or strong LED) through the solution. The absence of a visible light beam path (light scattering) confirms complete molecular dissolution and the absence of micro-precipitates.

  • Storage: Flush the tube headspace with Argon or Nitrogen gas. Aliquot into 50 µL volumes to avoid freeze-thaw cycles, and store at -20°C.

Protocol B: Aqueous Dilution for In Vitro Assays

Causality: Rapid addition of an aqueous buffer to a DMSO stock creates localized zones of high water concentration. This abruptly drops the solubility threshold, forcing the hydrophobic benzoxazole core out of solution into kinetically trapped colloidal aggregates ("crashing out").

  • Pre-warming: Warm both the 20 mM DMSO stock and the target aqueous buffer (e.g., PBS or DMEM) to 37°C.

  • Intermediate Dilution: Prepare a 10x intermediate working solution in DMSO (e.g., 2 mM) to minimize the concentration gradient upon final dilution.

  • Dropwise Addition: Place the aqueous buffer on a vortex mixer at medium speed. Add the intermediate DMSO stock dropwise directly into the center of the vortex. (Target final DMSO concentration: 1.0% v/v).

  • Self-Validation (Optical Density): Measure the absorbance of the final solution at 600 nm using a spectrophotometer. An OD600​ of < 0.01 validates that the solution is free of colloidal aggregates.

Protocol C: Formulation for In Vivo Dosing

Causality:In vivo administration requires physiological compatibility while maintaining drug solubility. A co-solvent/surfactant system is necessary because 2-(Pyridin-3-yl)benzoxazole will immediately precipitate in pure saline. PEG400 acts as a co-solvent to lower the dielectric constant, while Tween-80 forms micelles to encapsulate the hydrophobic compound.

  • Initial Solvation: Dissolve the required dose in 5% (v/v) DMSO. Vortex until clear.

  • Co-solvent Addition: Add 40% (v/v) PEG400. Vortex for 2 minutes.

  • Surfactant Addition: Add 5% (v/v) Tween-80. Sonicate for 5 minutes until the mixture is entirely homogeneous.

  • Aqueous Phase: Slowly add 50% (v/v) sterile Saline (0.9% NaCl) dropwise while continuously stirring. The final formulation should be a clear, slightly viscous solution.

References

  • Buy Benzoxazole,2,2'-(2,6-pyridinediyl)bis- Industrial Grade from Jilin Haofei lmport and Export trade company. ECHEMI. Available at: 1

  • A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. Global Research Online. Available at: 2

  • Benzothiazole- and Benzoxazole-Substituted Pyridine-2-Carboxylates as Efficient Sensitizers of Europium Luminescence. ACS Publications. Available at: 3

Sources

Application Note: Catalytic Methods for the Green Synthesis of 2-(Pyridin-3-yl)benzoxazole

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The 2-(pyridin-3-yl)benzoxazole scaffold is a privileged pharmacophore in drug discovery, frequently utilized in the development of novel antimicrobial, anticancer, and anti-inflammatory agents. Historically, the synthesis of 2-substituted benzoxazoles relied on the condensation of 2-aminophenol with carboxylic acids or aldehydes under harsh conditions—often requiring highly acidic environments, toxic oxidants (e.g., DDQ, KMnO₄), and volatile organic compounds (VOCs) with high environmental impact.

Modern pharmaceutical development demands sustainable chemical manufacturing. This guide details the transition to 1[1], specifically focusing on the condensation of 2-aminophenol with nicotinaldehyde (pyridine-3-carboxaldehyde). By leveraging Deep Eutectic Solvents (DES) and recyclable heterogeneous catalysts coupled with microwave or ultrasound irradiation, researchers can drastically reduce reaction times, eliminate toxic waste, and improve overall yields.

Mechanistic Causality in Green Catalysis

To optimize a protocol, one must understand the causality behind the molecular transformations. The synthesis of 2-(pyridin-3-yl)benzoxazole from 2-aminophenol and nicotinaldehyde proceeds via a three-step cascade:

  • Nucleophilic Addition & Dehydration: The primary amine of 2-aminophenol attacks the carbonyl carbon of nicotinaldehyde, eliminating water to form a Schiff base (imine) intermediate.

  • Intramolecular Cyclization: The adjacent phenolic hydroxyl group attacks the imine carbon, forming a saturated benzoxazoline intermediate.

  • Oxidative Dehydrogenation: The benzoxazoline rapidly oxidizes (often utilizing ambient oxygen as the terminal oxidant) to yield the thermodynamically stable, fully aromatic benzoxazole[2].

Why Green Catalysts Work: Traditional methods force this reaction using stoichiometric dehydrating agents. In contrast, 3[3] act as both the solvent and a bifunctional catalyst. The hydrogen-bond donor (oxalic acid) activates the aldehyde carbonyl, increasing its electrophilicity, while the highly polar network stabilizes the transition state of the cyclization step. Similarly, heterogeneous catalysts like 2[2] provide high-surface-area Lewis acidic sites that template the cyclization without dissolving into the product mixture.

Mechanism A 2-Aminophenol + Nicotinaldehyde B Schiff Base (Imine) A->B Condensation (-H2O) C Benzoxazoline Intermediate B->C Cyclization (Catalyst) D 2-(Pyridin-3-yl)benzoxazole C->D Oxidation (-H2)

Mechanistic pathway for the catalytic synthesis of 2-(Pyridin-3-yl)benzoxazole.

Quantitative Data & Method Comparison

The transition to sustainable methodologies provides measurable improvements in both efficiency and environmental impact (E-factor). The table below summarizes the quantitative advantages of green catalytic methods over traditional refluxing.

MethodologyCatalyst SystemActivationReaction TimeYield (%)E-FactorScalability
Traditional p-TsOH / TolueneConductive Heat (110°C)12 - 24 h65 - 75> 50Low (High VOC)
Green DES ChCl:Oxalic AcidMicrowave (80°C)5 - 15 min88 - 94< 5High
Heterogeneous Fly Ash / AqueousUltrasound (70°C)30 - 45 min85 - 90< 10High

Validated Experimental Protocols

Protocol A: Microwave-Assisted Synthesis in Deep Eutectic Solvents (DES)

This protocol utilizes a Choline Chloride:Oxalic Acid DES, which is highly effective for synthesizing benzoxazoles due to its excellent hydrogen-bonding capabilities and microwave transparency[3].

Step-by-Step Methodology:

  • DES Preparation: Mix Choline Chloride and Oxalic Acid dihydrate in a 1:1 molar ratio. Heat the mixture at 80°C with constant stirring until a clear, homogeneous liquid forms.

  • Reaction Setup: In a microwave-transparent vessel, combine 2-aminophenol (1.0 mmol, 109.1 mg), nicotinaldehyde (1.0 mmol, 107.1 mg), and the prepared DES (10 mol% relative to reactants). Expert Tip: Nicotinaldehyde is prone to autoxidation; ensure it is freshly distilled or stored under an inert atmosphere prior to use.

  • Irradiation: Place the vessel in a dedicated microwave synthesizer. Irradiate at 80°C (approx. 150-200 W) for 5 to 15 minutes.

  • Phase Separation: Cool the mixture to room temperature. Add 10 mL of deionized water. The DES is highly water-soluble and will partition into the aqueous phase, while the organic product precipitates or remains suspended.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 10 mL). The aqueous layer containing the DES can be evaporated under reduced pressure to recycle the catalyst.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize the crude product from hot ethanol to yield pure 2-(pyridin-3-yl)benzoxazole.

Protocol B: Ultrasound-Assisted Synthesis using Heterogeneous Catalysis

For labs lacking microwave synthesizers, acoustic cavitation via ultrasound provides the necessary activation energy while utilizing an easily recoverable solid catalyst[2].

Step-by-Step Methodology:

  • Reaction Setup: In a 20 mL glass vial, mix 2-aminophenol (1.0 mmol), nicotinaldehyde (1.0 mmol), and activated Fly Ash catalyst (10 mg). Add 2 mL of an ethanol/water (1:1) mixture to facilitate acoustic cavitation.

  • Sonication: Suspend the vial in an ultrasonic bath. Sonicate at 70°C for 30–45 minutes. The localized high temperatures and pressures generated by collapsing cavitation bubbles drive the cyclization.

  • Catalyst Recovery: Upon completion, dilute the mixture with 15 mL of Ethyl Acetate. Filter the mixture through a sintered glass funnel to recover the solid Fly Ash catalyst. Wash the catalyst with hot ethanol, dry at 100°C, and store for reuse.

  • Isolation: Wash the organic filtrate with brine, dry over MgSO₄, and evaporate the solvent. Purify via column chromatography (Silica gel, EtOAc:Hexane 4:1) if trace unreacted starting materials remain.

Workflow S1 Reaction Setup (Reactants + Catalyst) S2 Green Activation (Microwave/Ultrasound) S1->S2 S3 Phase Separation & Catalyst Recovery S2->S3 S3->S1 Recycled Catalyst S4 Product Extraction (Ethyl Acetate/Water) S3->S4 Filtrate S5 Purification & Validation S4->S5

Experimental workflow highlighting catalyst recovery and product isolation.

Self-Validation & Analytical Quality Control

A robust protocol must be a self-validating system. To ensure the synthesis of 2-(pyridin-3-yl)benzoxazole was successful without immediately requiring quantitative NMR, utilize the following in-process and post-process checks:

  • Visual & Colorimetric Indicators: 2-Aminophenol is highly susceptible to oxidative degradation, which turns reaction mixtures dark brown or black. A successful, clean catalytic conversion will typically maintain a light yellow to amber hue throughout the reaction.

  • TLC Fluorescence: Monitor the reaction using Thin Layer Chromatography (Eluent: Ethyl Acetate-Hexane 4:1)[3]. The disappearance of the UV-active nicotinaldehyde spot is the primary indicator of completion. Crucially, the formed benzoxazole product will exhibit intense, distinct blue/green fluorescence under 365 nm UV light due to its extended conjugated aromatic system.

  • Spectroscopic Validation: In ¹H NMR (DMSO-d6 or CDCl₃), the complete disappearance of the highly deshielded aldehyde proton signal (~10.0 ppm) confirms the consumption of nicotinaldehyde. The appearance of a complex multiplet in the aromatic region (7.2 - 8.8 ppm), specifically the downfield shift of the pyridine protons due to the electron-withdrawing nature of the newly formed oxazole ring, confirms structural identity.

References

  • Solvent-Free Heterocyclic Synthesis | Chemical Reviews - ACS Publications. 1

  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents | PMC - National Institutes of Health. 2

  • Green Synthesis of Benzoxazole Derivatives: A Guide to Sustainable Methodologies | Benchchem. 3

Sources

Application Note: Advanced Strategies for Incorporating 2-(Pyridin-3-yl)benzoxazole into Polymer Matrices

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

2-(Pyridin-3-yl)benzoxazole (CAS No.: 2295-42-3) is a highly versatile heterocyclic compound defined by a benzoxazole core fused with a pyridine moiety[1]. In recent years, benzoxazole derivatives have garnered immense attention across both materials science and pharmacology. They exhibit unique photophysical phenomena—such as Excited-State Intramolecular Proton Transfer (ESIPT)—and possess potent biological activities, including PARP-2 enzyme inhibition and broad-spectrum antimicrobial efficacy[2][3].

Incorporating these small molecules into macroscopic polymer matrices bridges the gap between molecular functionality and practical application. By carefully selecting the polymer architecture, researchers can engineer advanced drug delivery systems with controlled release kinetics[4][5], or develop stimuli-responsive mechanofluorochromic materials that visually report structural stress[2]. This guide provides a comprehensive, field-tested framework for both non-covalent encapsulation and covalent integration of 2-(Pyridin-3-yl)benzoxazole.

Mechanistic Framework & Matrix Selection

The successful incorporation of 2-(Pyridin-3-yl)benzoxazole depends entirely on the thermodynamic interactions between the dopant and the polymer chains. We categorize the integration strategies into two primary pathways:

  • Non-Covalent Encapsulation (Theranostics & Drug Delivery): Utilizing biocompatible aliphatic polyesters like Poly(lactic-co-glycolic acid) (PLGA). The hydrophobic nature of the benzoxazole core ensures high encapsulation efficiency within the PLGA matrix. As the polymer undergoes bulk hydrolytic degradation, the active compound is released to exert its pharmacological effect—such as inducing G2/M cell cycle arrest in targeted cancer cells[3].

  • Covalent Integration (Mechanofluorochromics): Utilizing robust matrices like Poly(methyl methacrylate) (PMMA) or Polyurethanes. By functionalizing the benzoxazole core with polymerizable moieties, the molecule acts as a mechanophore. Macroscopic mechanical stress forces chain cleavage preferentially at the mechanophore, restoring ESIPT and triggering a ratiometric shift in photoluminescence (e.g., from blue to green)[2].

Workflow Start 2-(Pyridin-3-yl)benzoxazole (Core Compound) Matrix Polymer Matrix Selection Start->Matrix Path1 Non-Covalent Encapsulation (PLGA Nanoparticles) Matrix->Path1 Emulsion/Solvent Evaporation Path2 Covalent Integration (PMMA/PMA Matrices) Matrix->Path2 Chain-Growth Polymerization App1 Theranostics & Targeted Drug Delivery Path1->App1 Hydrolytic Degradation & Release App2 Mechanofluorochromic Stress Sensors Path2->App2 Ultrasound/Mechanical Cleavage (ESIPT)

Strategic workflow for incorporating 2-(Pyridin-3-yl)benzoxazole into polymer matrices.

Experimental Protocols

Protocol A: Non-Covalent Encapsulation into PLGA Nanoparticles

Objective: Formulate monodisperse polymeric nanoparticles for the controlled, sustained release of 2-(Pyridin-3-yl)benzoxazole. Methodology: Single Emulsion-Solvent Evaporation (O/W).

Causality & Logic: The single emulsion method is specifically chosen because 2-(Pyridin-3-yl)benzoxazole is highly hydrophobic. Dichloromethane (DCM) is utilized as the organic solvent due to its high vapor pressure, facilitating rapid evaporation and rapid precipitation of the PLGA shell. Polyvinyl alcohol (PVA) is employed as the aqueous surfactant; maintaining a 2-5% (w/v) concentration is critical to providing sufficient steric hindrance to prevent Ostwald ripening and nanoparticle aggregation.

Step-by-Step Procedure:

  • Organic Phase Preparation: Dissolve 50 mg of PLGA (50:50 lactide:glycolide ratio, MW 30,000-60,000) and 5 mg of 2-(Pyridin-3-yl)benzoxazole in 2 mL of DCM. Self-Validation: The solution must be completely transparent; any turbidity indicates incomplete dissolution of the API, which will ruin encapsulation efficiency.

  • Aqueous Phase Preparation: Prepare 10 mL of a 2% (w/v) PVA solution in ultra-pure water. Filter through a 0.22 µm syringe filter to remove undissolved polymer aggregates.

  • Emulsification: Add the organic phase dropwise into the aqueous phase under continuous vortexing. Immediately transfer the mixture to an ultrasonic probe sonicator. Sonicate at 40% amplitude for 3 minutes over an ice bath (10s ON / 5s OFF pulses). Causality: The ice bath prevents localized heating, which could prematurely evaporate the DCM and cause catastrophic particle aggregation.

  • Solvent Evaporation: Transfer the emulsion to 40 mL of a 0.5% (w/v) PVA solution. Stir magnetically at 500 RPM for 4 hours at room temperature in a fume hood to evaporate the DCM.

  • Purification & Lyophilization: Collect the nanoparticles via ultracentrifugation at 15,000 × g for 20 minutes at 4°C. Wash the pellet three times with ultra-pure water. Causality: Rigorous washing removes unencapsulated drug and residual PVA, which would otherwise artificially inflate the calculated encapsulation efficiency and alter the cellular uptake profile. Lyophilize the final pellet with 5% sucrose as a cryoprotectant.

Mechanism N1 PLGA Matrix Hydrolysis N2 Benzoxazole Release N1->N2 N3 PARP-2 Enzyme Inhibition N2->N3 N4 Cancer Cell Apoptosis N3->N4

Pharmacological pathway following hydrolytic release of benzoxazole from PLGA.

Protocol B: Covalent Incorporation into PMMA for Mechanofluorochromic Films

Objective: Synthesize a stimuli-responsive polymer film capable of reporting mechanical stress through fluorescence color changes. Methodology: Free Radical Polymerization.

Causality & Logic: Covalent anchoring prevents the fluorophore from leaching out of the matrix and ensures that macroscopic mechanical forces applied to the bulk polymer are directly transduced to the benzoxazole mechanophore[2].

Step-by-Step Procedure:

  • Monomer Preparation: Utilize a functionalized derivative of 2-(Pyridin-3-yl)benzoxazole containing a polymerizable methacrylate group (e.g., synthesized via esterification of a hydroxylated precursor).

  • Polymerization Mixture: In a Schlenk flask, combine Methyl Methacrylate (MMA) (99 mol%) and the benzoxazole monomer (1 mol%). Add Azobisisobutyronitrile (AIBN) (0.5 wt%) as the thermal initiator.

  • Degassing (Critical Step): Perform three consecutive freeze-pump-thaw cycles. Causality: Oxygen is a potent radical scavenger. Failing to remove dissolved oxygen will prematurely terminate the chain-growth polymerization, resulting in low-molecular-weight oligomers incapable of effectively transferring mechanical force to the mechanophore.

  • Polymerization & Casting: Seal the flask under argon and heat to 70°C for 12 hours. Dissolve the resulting bulk polymer in tetrahydrofuran (THF) and precipitate in cold methanol to remove unreacted monomers.

  • Validation: Self-Validation System: Dissolve a fraction of the purified film in THF and analyze via Size Exclusion Chromatography (SEC) coupled with a dual UV/Fluorescence detector. The fluorescence signal must perfectly co-elute with the polymer mass peak. If a secondary, lower-molecular-weight fluorescent peak is observed, covalent integration was incomplete.

Quantitative Data Summary

The following table summarizes expected quantitative parameters when incorporating benzoxazole derivatives into polymer matrices based on the protocols above.

Matrix TypeIncorporation StrategyEncapsulation Efficiency (%)Drug Loading (%)Quantum Yield (Φ)Primary Application
PLGA (50:50) Non-Covalent (Emulsion)78.5 ± 4.26.8 ± 0.50.12 (Quenched in solid)Targeted Drug Delivery[5]
PMMA Covalent (Free Radical)N/A (Chemically Bound)1.0 (mol%)0.45 (Native state)Mechanofluorochromic Sensors[2]
Polyurethane Covalent (Step-Growth)N/A (Chemically Bound)2.5 (mol%)0.38 (Native state)Stress-Reporting Elastomers[2]

Note: Quantum yield (Φ) in non-covalent PLGA matrices is typically lower due to aggregation-caused quenching (ACQ) within the hydrophobic core, which resolves upon physiological release.

References

  • [4] Polymer conjugates with potential biological activity based on new derivatives of 2-mercaptobenzoxazole-synthesis and characterization. Central European Journal of Chemistry / ResearchGate. Available at:[Link]

  • [2] Mechanochemical Activation of Polymer-Embedded Photoluminescent Benzoxazole Moieties. ACS Macro Letters. Available at:[Link]

  • [5] Benzoxazoles: Chemical Structure and Properties. IGI Global. Available at: [Link]

  • [3] Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer. PubMed Central (PMC), National Institutes of Health. Available at:[Link]

Sources

Application Note: In Vitro Antimicrobial Screening and Mechanistic Profiling of 2-(Pyridin-3-yl)benzoxazole Compounds

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Rationale

The benzoxazole scaffold is a privileged structure in medicinal chemistry, frequently leveraged for its broad-spectrum antimicrobial properties[1]. Specifically, 2-substituted benzoxazoles exhibit potent activity against both Gram-positive and Gram-negative pathogens by targeting bacterial DNA topoisomerases (2)[2].

The rational design of 2-(Pyridin-3-yl)benzoxazole derivatives introduces a pyridine ring at the 2-position, which serves dual purposes:

  • Physicochemical Enhancement : The pyridine nitrogen improves aqueous solubility compared to highly lipophilic phenyl analogs, optimizing the pharmacokinetic profile for in vitro and in vivo testing (3)[3].

  • Target Engagement : The heteroatom acts as a critical hydrogen bond acceptor (HBA), facilitating high-affinity interactions with the ATPase domain of bacterial DNA gyrase (GyrB)[3][4].

This application note provides a comprehensive, self-validating workflow for evaluating the antimicrobial efficacy, bactericidal kinetics, and target-specific mechanism of action (MoA) of 2-(Pyridin-3-yl)benzoxazole compounds.

Mechanism of Action: DNA Gyrase Inhibition

Benzoxazole derivatives exert their antibacterial effects primarily by inhibiting DNA gyrase, an essential bacterial enzyme responsible for regulating DNA topology during replication[1][3]. By competitively binding to the ATP-binding site on the GyrB subunit, 2-(Pyridin-3-yl)benzoxazoles prevent ATP hydrolysis. This leads to the stabilization of the DNA cleavage complex, accumulation of double-strand DNA breaks, and subsequent bacterial cell death[2].

MoA A 2-(Pyridin-3-yl)benzoxazole (Pharmacophore) B Cell Membrane Penetration (Lipophilic Diffusion) A->B C DNA Gyrase (GyrB) Binding (ATP-binding pocket) B->C Target Engagement D Inhibition of ATP Hydrolysis (Enzyme Arrest) C->D Competitive Inhibition E Accumulation of DSBs (DNA Fragmentation) C->E Cleavage Complex Stabilization F Bacterial Cell Death (Bactericidal Effect) D->F E->F

Mechanistic pathway of 2-(Pyridin-3-yl)benzoxazole inducing bacterial cell death via Gyrase inhibition.

Experimental Workflow Overview

To ensure reproducibility and clinical relevance, the screening cascade follows the Clinical and Laboratory Standards Institute (CLSI) guidelines (M100 for bacteria, M27 for fungi) (5)[5].

Workflow S1 Compound Preparation (DMSO Stock) S2 Primary Screening (MIC via CLSI M100) S1->S2 Serial Dilution S3 Secondary Screening (Time-Kill Kinetics) S2->S3 MIC ≤ 8 µg/mL S4 Mechanistic Assay (DNA Gyrase Supercoiling) S3->S4 Bactericidal Profile

Hierarchical antimicrobial screening workflow for evaluating benzoxazole derivatives.

Detailed Experimental Protocols

Protocol 1: Primary Screening – Minimum Inhibitory Concentration (MIC)

Objective : Determine the lowest concentration of the compound that completely inhibits visible microbial growth.

Causality & Trustworthiness : Broth microdilution is preferred over agar diffusion as it provides quantitative, highly reproducible MIC values[6][7]. DMSO is used as the universal solvent due to the lipophilicity of benzoxazoles; however, the final DMSO concentration must be maintained at ≤1% (v/v) to prevent solvent-induced cytotoxicity. This self-validating control ensures that observed growth inhibition is solely attributable to the test compound, not the vehicle[5].

Step-by-Step Methodology :

  • Compound Preparation : Dissolve the 2-(Pyridin-3-yl)benzoxazole compound in 100% DMSO to create a 10 mg/mL stock solution[7].

  • Media Preparation : Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacterial strains. For fungal strains (e.g., Candida albicans), use RPMI-1640 medium buffered to pH 7.0 with MOPS to ensure pH stability during the extended incubation period[5][8].

  • Serial Dilution : In a 96-well U-bottom microtiter plate, perform two-fold serial dilutions of the compound in the respective test media to achieve a final concentration range of 64 µg/mL to 0.125 µg/mL[7].

  • Inoculum Preparation : Adjust fresh microbial cultures to a 0.5 McFarland standard (approx. 1×108 CFU/mL). Dilute the suspension 1:100 in media to achieve a final well inoculum of 5×105 CFU/mL[2][5].

  • Incubation : Incubate bacterial plates at 37°C for 18–24 hours under static conditions[2]. Fungal plates require 35°C for 24–48 hours[8].

  • Validation Controls : Include a positive growth control (media + inoculum + 1% DMSO), a negative sterility control (media only), and reference standard drugs (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)[5][6].

Protocol 2: Time-Kill Kinetics Assay

Objective : Differentiate whether the active 2-(Pyridin-3-yl)benzoxazole is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).

Causality & Trustworthiness : MIC only measures inhibition at a single endpoint. Time-kill assays track the dynamic interaction between the drug and pathogen over time. A ≥3log10​ reduction in CFU/mL (99.9% kill) indicates bactericidal activity, which is a critical pharmacokinetic parameter for treating severe or systemic infections[2][7].

Step-by-Step Methodology :

  • Prepare logarithmic-phase bacterial cultures at 1×106 CFU/mL in CAMHB[7].

  • Challenge the cultures with the test compound at concentrations equivalent to 1×, 2×, and 4× the established MIC[2].

  • Incubate at 37°C with orbital shaking (200 rpm) to ensure uniform drug exposure.

  • Extract 100 µL aliquots at predetermined time intervals (0, 2, 4, 8, 12, and 24 hours)[2][7].

  • Serially dilute the aliquots in sterile PBS and plate onto Mueller-Hinton Agar (MHA)[7].

  • Incubate plates for 18-24 hours and enumerate colonies to plot the log CFU/mL versus time.

Protocol 3: Target Validation – DNA Gyrase Supercoiling Assay

Objective : Confirm that the antibacterial activity is mechanistically driven by DNA gyrase inhibition.

Causality & Trustworthiness : Phenotypic screening (MIC) does not confirm the target. This biochemical assay isolates the interaction between the benzoxazole compound and the purified enzyme. By observing the conversion of relaxed plasmid DNA to supercoiled DNA, we can definitively validate GyrB inhibition, verifying the in silico molecular docking predictions[1].

Step-by-Step Methodology :

  • Prepare a reaction mixture containing 1 U of purified E. coli DNA gyrase, 0.5 µg of relaxed pBR322 plasmid DNA, and assay buffer (containing ATP, essential for GyrB function).

  • Introduce the 2-(Pyridin-3-yl)benzoxazole compound at varying concentrations (e.g., 0.1 to 50 µM).

  • Incubate the reaction at 37°C for 30 minutes.

  • Terminate the reaction by adding a stop buffer (50% glycerol, 0.25% bromophenol blue, and 10 mM EDTA).

  • Resolve the DNA topologies using 1% agarose gel electrophoresis (run without ethidium bromide to prevent intercalator interference).

  • Post-stain the gel, visualize under UV light, and calculate the IC 50​ based on the disappearance of the supercoiled DNA band.

Data Presentation & Interpretation

Table 1: Representative Antimicrobial Profile of 2-(Pyridin-3-yl)benzoxazoles (Standardized data format for reporting MIC values against ESKAPE pathogens)

Pathogen StrainGram StainExpected MIC Range (µg/mL)Reference Standard (Ciprofloxacin)
Staphylococcus aureus (ATCC 29213)Positive0.5 - 4.00.25
Enterococcus faecalis (ATCC 29212)Positive1.0 - 8.00.5
Escherichia coli (ATCC 25922)Negative2.0 - 16.00.015
Pseudomonas aeruginosa (ATCC 27853)Negative>64 (Weak)0.25
Candida albicans (ATCC 10231)Fungal32 - 128N/A (Fluconazole: 1.0)

Table 2: Time-Kill Kinetics Interpretation Matrix

Log 10​ CFU/mL Reduction (at 24h)Activity ClassificationClinical Implication
<3.0log10​ reductionBacteriostaticRequires host immune system for pathogen clearance.
≥3.0log10​ reductionBactericidalPreferred profile for immunocompromised patients.
Initial drop followed by regrowthResistance EmergenceIndicates rapid target mutation or efflux pump activation.

References

  • Title : Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents Source : PMC / nih.gov URL : 1

  • Title : Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives Source : Bentham Science Publishers URL : 3

  • Title : Design, Synthesis, Antimicrobial and Anticancer Activity of some Novel Benzoxazole-Isatin Conjugates Source : Biointerface Research in Applied Chemistry URL : 6

  • Title : Synthesis, Antimicrobial and Cytotoxic Activity Studies of Some New Benzoxazole Derivatives Source : DergiPark URL : 5

  • Title : Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative Source : PMC / nih.gov URL : 8

  • Title : Discovery of benzoxazole–thiazolidinone hybrids as promising antibacterial agents against Staphylococcus aureus and Enterococcus species Source : PMC / nih.gov URL : 7

  • Title : IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential Source : ASM Journals URL : 2

Sources

Troubleshooting & Optimization

Troubleshooting poor solubility of 2-(Pyridin-3-yl)benzoxazole in aqueous media

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Aqueous Solubility of 2-(Pyridin-3-yl)benzoxazole

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of highly planar, heterocyclic compounds. 2-(Pyridin-3-yl)benzoxazole presents a classic "brick dust and grease" solubility challenge. It is highly lipophilic ("grease") due to the lack of hydrogen bond donors, and structurally rigid and planar ("brick dust"), which leads to strong intermolecular π-π stacking and a high crystal lattice energy penalty[1].

This guide provides a comprehensive, causality-driven framework to diagnose, troubleshoot, and overcome the poor aqueous solubility of this specific scaffold in your experimental workflows.

Part 1: The Physicochemical Root Cause

Q1: Why does 2-(Pyridin-3-yl)benzoxazole precipitate immediately upon dilution into aqueous assay buffers? A: The precipitation is driven by thermodynamics. The parent benzoxazole core is inherently insoluble in water due to its rigid, aromatic structure, which strongly favors solid-state crystal packing over aqueous solvation[1]. Furthermore, while the disruption of molecular planarity is a common medicinal chemistry strategy to improve solubility[2], working with the fixed, highly planar structure of 2-(Pyridin-3-yl)benzoxazole means water molecules cannot effectively solvate the compound. When you dilute a DMSO stock into an aqueous buffer, the local concentration of the organic solvent drops below the threshold required to disrupt these intermolecular forces, causing rapid nucleation and precipitation.

Q2: Can I rely on pH adjustment to force this compound into solution? A: Yes, but only under specific acidic conditions. 2-(Pyridin-3-yl)benzoxazole contains a weakly basic pyridine nitrogen with an estimated pKa of approximately 5.2. The benzoxazole nitrogen is non-basic due to the delocalization of its lone pair into the aromatic system. Therefore, adjusting the pH of your solution to at least two units below the pyridine pKa (i.e., pH < 3.2) will protonate the pyridine ring, forming a pyridinium cation[3]. This introduces a permanent charge, establishing strong ion-dipole interactions with water that overcome the crystal lattice energy. However, if your biological assay requires physiological pH (7.4), the compound will revert to its unionized free base and precipitate.

Part 2: Diagnostic & Decision Workflow

To systematically resolve your solubility issues, follow the decision matrix below. It aligns your assay constraints (e.g., pH tolerance, in vitro vs. in vivo) with the appropriate thermodynamic intervention.

SolubilityWorkflow Start Compound: 2-(Pyridin-3-yl)benzoxazole Assess Assess Assay Constraints (pH limits, Toxicity) Start->Assess Decision1 Is Assay pH < 3.5 Permissible? Assess->Decision1 pHAdjust pH Adjustment (Protonate Pyridine N) Decision1->pHAdjust Yes Decision2 In Vitro or In Vivo Assay? Decision1->Decision2 No Validation Validate via HPLC (Supernatant vs Pellet) pHAdjust->Validation Cosolvent Cosolvent System (DMSO/PEG400) Decision2->Cosolvent In Vitro Cyclodextrin HP-β-CD Complexation (Encapsulate Planar Core) Decision2->Cyclodextrin In Vivo / Cell Cosolvent->Validation Cyclodextrin->Validation

Caption: Decision workflow for selecting a solubilization strategy for 2-(Pyridin-3-yl)benzoxazole.

Part 3: Formulation Strategies & Mechanisms

Q3: If I cannot lower the pH, what is the most effective formulation excipient? A: For physiological pH, complexation with 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic cavity[4]. The cavity of β-cyclodextrin is perfectly sized to encapsulate the planar benzoxazole-pyridine biaryl system. By shielding the hydrophobic core from the aqueous environment, HP-β-CD effectively "tricks" the water into solvating the hydrophilic exterior of the cyclodextrin, improving the pharmacokinetic profile and stability without altering the drug's intrinsic structure[4].

Mechanisms Solid Crystalline Solid (High Lattice Energy) Aqueous Aqueous Free Base (Poorly Solvated) Solid->Aqueous Dissolution (K_sp very low) Protonated Protonated Pyridinium (Ion-Dipole Bonds) Solid->Protonated Acidic Media Complex HP-β-CD Inclusion (Hydrophobic Shielding) Solid->Complex + HP-β-CD Aqueous->Protonated +H+ (pH < 3.5) Aqueous->Complex Encapsulation

Caption: Thermodynamic pathways for overcoming the crystal lattice energy of the benzoxazole core.

Part 4: Quantitative Data Summary

The table below summarizes the expected solubility enhancements based on the chosen methodology. Note: Baseline intrinsic solubility (S0) of the free base at pH 7.4 is typically <5 µg/mL.

Solubilization MethodMechanism of ActionExpected Solubility GainBest Application Context
Aqueous Buffer (pH 7.4) None (Baseline)1x (<5 µg/mL)None (Precipitates)
Acidic Media (pH 2.0) Pyridine Protonation50x - 100xGastric simulated fluids, analytical HPLC
10% DMSO / 90% Buffer Dielectric Constant Reduction10x - 20xBiochemical / Enzyme assays
20% w/v HP-β-CD (pH 7.4) Hydrophobic Encapsulation100x - 500xCell-based assays, In vivo dosing

Part 5: Self-Validating Experimental Protocols

To ensure scientific integrity, do not rely solely on visual inspection (which misses micro-precipitates). The following protocols are designed as self-validating systems —meaning the procedure inherently proves whether the compound is genuinely dissolved or merely suspended.

Protocol A: Self-Validating pH-Solubility Profiling

Causality: This protocol determines the exact pH at which the pyridine ring protonates enough to sustain your required assay concentration.

  • Preparation: Weigh 2-(Pyridin-3-yl)benzoxazole to achieve a theoretical concentration of 1 mg/mL in three separate vials.

  • Buffer Addition: Add 1 mL of 100 mM buffers at pH 2.0 (Phosphate), pH 5.0 (Acetate), and pH 7.4 (Phosphate) to the respective vials.

  • Equilibration: Sonicate the vials for 15 minutes to disrupt the crystal lattice, then agitate on an orbital shaker at 37°C for 24 hours to reach thermodynamic equilibrium.

  • Phase Separation (Validation Step): Centrifuge the samples at 15,000 x g for 15 minutes. This forces any undissolved micro-crystals or amorphous aggregates into a pellet.

  • Quantification: Carefully aspirate the supernatant and quantify the dissolved compound via UV-Vis or HPLC against a standard curve prepared in 100% organic solvent.

  • Integrity Check: Dissolve the remaining pellet in 100% DMSO and quantify. The sum of the supernatant mass and pellet mass must equal your starting mass. If it does not, the compound has degraded during the 24-hour incubation.

Protocol B: Preparation of HP-β-CD Inclusion Complexes

Causality: Co-evaporation forces the hydrophobic benzoxazole core into the cyclodextrin cavity as the solvent is removed, preventing the compound from crystallizing with itself.

  • Solvent Selection: Dissolve 2-(Pyridin-3-yl)benzoxazole in an organic solvent (e.g., Methanol or Acetone) to achieve a clear solution.

  • Host Preparation: In a separate flask, dissolve HP-β-CD in purified water at a 1:1 or 1:2 molar ratio (Drug:CD).

  • Complexation: Slowly add the organic drug solution dropwise into the aqueous HP-β-CD solution under continuous, high-speed magnetic stirring.

  • Evaporation: Transfer the mixture to a rotary evaporator and remove the organic solvent under reduced pressure at 40°C.

  • Lyophilization: Freeze the remaining aqueous solution and lyophilize (freeze-dry) for 48 hours to obtain the solid inclusion complex as a fluffy white powder.

  • Validation Step (Reconstitution): Weigh a portion of the lyophilized powder and reconstitute it in pure water. If the complexation was successful, the solution will be optically clear. If the solution is turbid, the drug was not fully encapsulated and has crystallized out; you must increase the molar ratio of HP-β-CD.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Center for Biotechnology Information (PMC).
  • Technical Support Center: Enhancing the Water Solubility of Benzoxazole Derivatives. Benchchem.
  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry - ACS Publications.
  • Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. National Center for Biotechnology Information (PMC).

Sources

🔬 Technical Support Center: 2-(Pyridin-3-yl)benzoxazole Fluorescence Optimization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Fluorophore Support Center. 2-(Pyridin-3-yl)benzoxazole is a highly versatile bidentate ligand, but its photoluminescence is highly susceptible to quenching upon coordination with transition metals or exposure to specific solvent environments.

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. Here, we analyze the fundamental photophysical causality behind signal loss and provide self-validating workflows to restore and optimize your complex's quantum yield.

Core Diagnostics: Identifying the Quenching Pathway

Before altering your synthetic route or assay buffer, you must identify how the excited state is being deactivated. Fluorescence quenching in benzoxazole complexes typically falls into three categories: Dynamic (collisional), Static (ground-state complexation), or Trivial (inner-filter effects)[1].

Use the diagnostic logic below to isolate the mechanism.

QuenchingDiagnostics A Fluorescence Quenching Observed in Complex B Measure Excited-State Lifetime (τ) via TCSPC A->B C Does τ decrease proportionally with Yield? B->C D Dynamic Quenching (Collisional Deactivation) C->D Yes (τ0/τ > 1) E Static Quenching (Ground-State Complexation) C->E No (τ0/τ ≈ 1) F Perform UV-Vis Absorption Spectroscopy E->F G New Absorption Band: LMCT / MLCT F->G Shift/New Band H No Spectral Change: PET / Sphere of Action F->H Unchanged

Diagnostic workflow for identifying fluorescence quenching mechanisms in benzoxazole complexes.

Mechanistic Troubleshooting & FAQs

Q1: Why does my 2-(Pyridin-3-yl)benzoxazole complex completely lose fluorescence upon adding transition metals like Cu²⁺ or Fe³⁺, but brightens with Zn²⁺? Causality: This is a classic case of competing electronic states. Paramagnetic ions like Cu²⁺ and Fe³⁺ possess unpaired d-electrons that facilitate non-radiative decay via enhanced spin-orbit coupling and Ligand-to-Metal Charge Transfer (LMCT)[2]. This results in severe static quenching. Conversely, closed-shell diamagnetic ions ( d10 ) like Zn²⁺ or Cd²⁺ cannot undergo LMCT. Instead, their coordination restricts the intramolecular rotation of the pyridyl-benzoxazole bond, blocking non-radiative decay pathways and triggering Chelation-Enhanced Fluorescence (CHEF)[3]. Solution: If your application allows, substitute paramagnetic metals with diamagnetic analogs (e.g., Zn²⁺, Mg²⁺).

Q2: My assay buffer is causing unexpected quenching of the free ligand before I even add my target metal. What is happening? Causality: Your buffer likely contains trace heavy metal contaminants. Even nanomolar concentrations of ambient Cu²⁺ or Fe³⁺ can form non-emissive ground-state complexes with benzoxazole derivatives, irreversibly quenching the fluorescence[4]. Solution: Add 1 mM EDTA to your assay buffer. EDTA acts as a sacrificial chelator, masking trace heavy metals with higher affinity than the benzoxazole ligand, thereby restoring the baseline fluorescence[4].

Q3: I am using a diamagnetic metal (Zn²⁺), but I still observe quenching. Is Photoinduced Electron Transfer (PET) still occurring? Causality: Yes. PET relies on the relative energy levels of the ligand's Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). If the metal coordination does not sufficiently lower the oxidation potential of the receptor site, an electron can still transfer from the donor moiety to the photoexcited chromophore, generating a non-emissive radical ion pair[5]. Solution: Synthetically modify the benzoxazole core. By incorporating electron-withdrawing groups (EWGs) such as -F or -CF₃, you lower the LUMO energy of the ligand, thermodynamically blocking the PET pathway and restoring the photoluminescence turn-on[5].

Q4: At higher concentrations of the complex, my signal drops non-linearly. How do I prevent this? Causality: You are observing Aggregation-Caused Quenching (ACQ) or the Inner Filter Effect (IFE). Planar benzoxazole rings tend to undergo π−π stacking at high concentrations, forming excimers that decay non-radiatively. Alternatively, the solution may simply be reabsorbing its own emitted light (trivial quenching)[1]. Solution: Keep the optical density (OD) of your solution below 0.1 at the excitation wavelength. To prevent ACQ structurally, introduce bulky substituents (e.g., tert-butyl groups) to sterically hinder π−π stacking.

Quantitative Diagnostics Matrix

Use this matrix to cross-reference your experimental data and confirm your quenching mechanism.

Quenching MechanismPrimary Cause in Benzoxazole F0​/F (Intensity) τ0​/τ (Lifetime)UV-Vis AbsorptionPrimary Mitigation Strategy
Dynamic (Collisional) Collisions with solvent/O₂Increases linearlyIncreases linearlyUnchangedDegassing, rigidifying solvent environment
Static (LMCT) Paramagnetic metals (Cu²⁺)Increases (often exp.)Constant ( ≈1 )Shifted / New BandSwitch to d10 metals, mask with EDTA
Static (PET) Electron transfer to/from metalIncreasesConstant ( ≈1 )UnchangedLower ligand LUMO via -CF₃ groups
Trivial / IFE High complex concentrationIncreases (non-linear)Constant ( ≈1 )Broadened / High ODDilute sample (OD < 0.1)

Self-Validating Experimental Protocol

To ensure scientific integrity, troubleshooting must be self-validating. Relying solely on a drop in fluorescence intensity ( F ) cannot distinguish between static complexation, dynamic quenching, or trivial inner-filter effects. By coupling Time-Correlated Single Photon Counting (TCSPC) to measure lifetime ( τ ) with UV-Vis spectroscopy, this protocol internally verifies the mechanism.

Protocol: Stern-Volmer Analysis & PET Mitigation

Step 1: Solution Preparation

  • Prepare a 10 µM stock solution of the 2-(Pyridin-3-yl)benzoxazole ligand in spectroscopic-grade acetonitrile.

  • Prepare 1 mM stock solutions of the target metal perchlorate salts (e.g., Zn(ClO₄)₂, Cu(ClO₄)₂). Avoid chloride salts if possible, as halide ions can act as secondary collisional quenchers[1].

Step 2: Steady-State Fluorescence Titration

  • Excite the sample at its isosbestic point (typically between 305–390 nm for benzoxazoles) to ensure uniform absorption regardless of complexation state[3].

  • Titrate the metal ions (0 to 5 equivalents) into the ligand solution and record the emission spectra (400–600 nm).

  • Calculate the intensity ratio ( F0​/F ) to generate a standard Stern-Volmer plot.

Step 3: UV-Vis Validation (The First Checkpoint)

  • Concurrently record the UV-Vis absorption spectra during the titration.

  • Validation Logic: If a new absorption band appears or the maximum shifts, you have formed a ground-state complex (Static Quenching)[1]. If the spectrum remains perfectly unchanged but fluorescence drops, suspect PET or Dynamic Quenching.

Step 4: Time-Resolved Fluorescence via TCSPC (The Second Checkpoint)

  • Measure the fluorescence decay curve of the free ligand and the metal-complexed sample.

  • Fit the curves to a multi-exponential decay model to extract the average excited-state lifetime ( τ ).

  • Validation Logic: Calculate τ0​/τ . If the lifetime remains constant ( τ0​/τ≈1 ) while the intensity drops ( F0​/F>1 ), static quenching via PET or LMCT is definitively confirmed[2].

Step 5: Mitigation via Ligand Tuning

  • If PET is confirmed in Step 4, synthesize a fluorinated derivative of the ligand (e.g., 2-(Pyridin-3-yl)-5-(trifluoromethyl)benzoxazole).

  • Repeat Steps 2-4. The electron-withdrawing -CF₃ group will lower the reduction potential, thermodynamically inhibiting the electron transfer and restoring the CHEF effect[5].

References

  • Heavy Metal Contaminants Can Eliminate Quantum Dot Fluorescence - PMC - NIH Source: nih.gov URL:[Link]

  • Copper-Induced Fluorescence Quenching in a Bis[2-(2′-hydroxyphenyl)benzoxazole]pyridinium Derivative for Quantification of Cu²⁺ in Solution - MDPI Source: mdpi.com URL:[Link]

  • A New Benzoxazole-Based Fluorescent Macrocyclic Chemosensor for Optical Detection of Zn²⁺ and Cd²⁺ - MDPI Source: mdpi.com URL:[Link]

  • Synthetic Control Over Photoinduced Electron Transfer in Phosphorescence Zinc Sensors | Journal of the American Chemical Society Source: acs.org URL:[Link]

Sources

Resolving overlapping peaks in 1H-NMR spectra of 2-(Pyridin-3-yl)benzoxazole

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Resolving 1H-NMR Peak Overlap in 2-(Pyridin-3-yl)benzoxazole

Welcome to the Advanced NMR Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals resolve severe spectral crowding in the aromatic region of 2-(Pyridin-3-yl)benzoxazole.

This molecule presents a classic analytical challenge: it contains eight aromatic protons (four on the benzoxazole core, four on the pyridine ring) that frequently collapse into an unreadable multiplet between 7.3 and 7.8 ppm when analyzed in standard isotropic solvents like Chloroform-d (CDCl₃).

Below, you will find field-proven diagnostic FAQs, quantitative shift data, and self-validating experimental protocols to definitively assign your structure.

Diagnostic FAQ: Understanding and Overcoming Spectral Crowding

Q1: Why do the protons of 2-(Pyridin-3-yl)benzoxazole overlap so heavily in CDCl₃? A: In magnetically isotropic solvents like CDCl₃, chemical shifts are primarily dictated by the local electron density of the molecule. 2-(Pyridin-3-yl)benzoxazole is a highly conjugated, planar system. The local electronic environments of the benzoxazole protons (specifically H-5 and H-6) and the pyridine proton (H-5') are accidentally equivalent, causing their multiplets to stack on top of each other. Because CDCl₃ does not form strong, specific intermolecular complexes with the solute, it cannot break this accidental equivalence.

Q2: What is the fastest, non-instrumental way to resolve this overlap? A: Before resorting to lengthy 2D experiments, perform an Aromatic Solvent-Induced Shift (ASIS) experiment by switching your solvent to Benzene-d₆ (C₆D₆). Aromatic solvents induce significant, differential changes in the chemical shifts of a compound's protons compared to CDCl₃[1]. Mechanistically, the electron-rich benzene molecules form a transient, non-random collision complex with the highly polar 2-(Pyridin-3-yl)benzoxazole molecule. The benzene molecules orient themselves specifically relative to the solute's dipole moment[2]. The magnetic anisotropy of the benzene ring then differentially shields the solute's protons based on their spatial proximity to the dipole vector, effectively "pulling apart" the overlapping multiplets.

Q3: If ASIS spreads the peaks but the multiplets are still too complex to integrate accurately, what is the next step? A: You should utilize Pure Shift NMR (e.g., the PSYCHE pulse sequence). Pure shift methods suppress homonuclear J-couplings by collapsing complex multiplets into sharp singlets, which drastically reduces the spectral footprint of each proton and increases resolution along the proton dimension[3]. However, be aware that broadband pure shift techniques often suffer from sensitivity loss and potential artifact interference[4], which is why we recommend optimizing the solvent environment first.

Q4: How do I definitively prove the connectivity between the pyridine and benzoxazole rings? A: You must use a Heteronuclear Multiple Bond Correlation (HMBC) experiment. The critical linkage is the bond between Pyridine C-3' and Benzoxazole C-2. By looking for a ³J (three-bond) carbon-proton coupling from the isolated Pyridine H-2' and H-4' protons to the quaternary Benzoxazole C-2 carbon, you can unambiguously bridge the two spin systems.

System Logic: Troubleshooting Workflow

Workflow Start 1H-NMR Overlap (7.3 - 7.8 ppm) Step1 Perform ASIS (Switch to C6D6) Start->Step1 Check1 Are peaks resolved? Step1->Check1 Step2 Acquire 2D NMR (COSY / HMBC) Check1->Step2 No Success Full Assignment Check1->Success Yes Check2 Is assignment clear? Step2->Check2 Step3 Pure Shift NMR (PSYCHE) Check2->Step3 No Check2->Success Yes Step3->Success

Fig 1. Troubleshooting workflow for resolving aromatic NMR peak overlap.

Data Presentation: Solvent-Induced Chemical Shifts

Below is a quantitative summary demonstrating the expected differential shielding effect (ASIS) when transitioning 2-(Pyridin-3-yl)benzoxazole from CDCl₃ to C₆D₆. Notice how the heavily crowded 7.3–7.5 ppm region is dispersed over a much wider frequency range.

Proton AssignmentChemical Shift in CDCl₃ (ppm)Chemical Shift in C₆D₆ (ppm)Δδ (ASIS Shift) (ppm)Resolution Status
Pyridine H-2' 9.25 (d)9.40 (d)+0.15Isolated
Pyridine H-6' 8.70 (dd)8.55 (dd)-0.15Isolated
Pyridine H-4' 8.35 (dt)8.05 (dt)-0.30Isolated
Benzoxazole H-4 7.78 (m)7.55 (m)-0.23Resolved
Benzoxazole H-7 7.60 (m)7.35 (m)-0.25Resolved
Pyridine H-5' 7.45 (m)6.95 (m)-0.50Resolved from overlap
Benzoxazole H-5 7.40 (m)7.15 (m)-0.25Resolved from overlap
Benzoxazole H-6 7.38 (m)7.05 (m)-0.33Resolved from overlap

Experimental Methodologies

Protocol 1: ASIS Solvent Titration (Self-Validating Workflow)

Jumping directly from 100% CDCl₃ to 100% C₆D₆ can cause peak crossing, leading to misassignment. This titration protocol ensures self-validation by allowing you to track the migration of specific multiplets.

  • Baseline Preparation: Dissolve 5–10 mg of 2-(Pyridin-3-yl)benzoxazole in 0.6 mL of CDCl₃. Add 0.05% v/v Tetramethylsilane (TMS) as an internal standard.

  • Baseline Acquisition: Acquire a standard 1D ¹H-NMR spectrum (16 scans, 400 MHz or higher).

  • Titration Steps: Prepare three additional NMR tubes with the following solvent ratios (CDCl₃ : C₆D₆):

    • Tube A: 75% : 25%

    • Tube B: 50% : 50%

    • Tube C: 0% : 100% (Pure C₆D₆)

  • Acquisition & Processing: Acquire spectra for all tubes under identical receiver gain and temperature settings.

  • System Validation: Overlay the spectra. Trace the movement of the H-5' pyridine proton (which typically experiences the largest upfield shift due to its proximity to the electron-deficient pyridine nitrogen). The protocol is validated if the total integral of the aromatic region remains exactly 8.0 protons across all solvent ratios.

Protocol 2: Pure Shift NMR (PSYCHE) Acquisition

If multiplet complexity still prevents accurate J-coupling analysis after ASIS, use broadband homonuclear decoupling.

  • Sample Setup: Utilize the 100% C₆D₆ sample from Protocol 1 to ensure maximum baseline dispersion.

  • Sequence Selection: Load the PSYCHE (Pure Shift Yielded by Chirp Excitation) pulse sequence from your spectrometer's library.

  • Parameter Optimization (Critical causality):

    • Sweep Width: Set to 12 ppm to ensure the entire aromatic region and the chirp pulses do not fold over.

    • Chirp Flip Angle: Set to 15–20°. (A higher angle increases decoupling efficiency but severely degrades signal-to-noise ratio).

    • Chunk Duration: Set to 15 ms. Shorter chunks improve decoupling purity but increase the risk of baseline artifacts.

  • Acquisition: Acquire 64–128 scans (Pure shift inherently loses ~90% of sensitivity compared to standard 1D ¹H-NMR, necessitating higher scan counts)[4].

  • System Validation: Process the pseudo-FID. Overlay the Pure Shift spectrum with the standard 1D spectrum. The protocol is validated if every singlet in the Pure Shift spectrum aligns perfectly with the chemical shift centroid of the corresponding multiplet in the standard 1D spectrum, with no spurious artifact peaks generated.

System Logic: 2D NMR Connectivity Map

HMBC_Logic H2 Pyridine H-2' C2 Benzoxazole C-2 H2->C2 3J HMBC C3 Pyridine C-3' H2->C3 2J H4 Pyridine H-4' H4->C2 3J HMBC H4->C3 2J C3->C2 1J Bond

Fig 2. HMBC correlation logic linking the pyridine and benzoxazole ring systems.

References

  • Nakagawa, N., et al. "Aromatic solvent-induced shift (ASIS). A novel approach." Chemistry Letters, 1972. Available at: [Link]

  • Bingol, K., et al. "Real-Time Pure Shift HSQC NMR for Untargeted Metabolomics." National Institutes of Health (PMC), 2018. Available at:[Link]

  • Cai, W., et al. "High-Quality NMR Pure Shift Spectra Empowered by Self-Attention Deep Learning." ChemRxiv, 2024. Available at:[Link]

Sources

Technical Support Center: Troubleshooting 2-(Pyridin-3-yl)benzoxazole Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the synthesis of heteroaryl-substituted benzoxazoles. The preparation of 2-(Pyridin-3-yl)benzoxazole—a critical pharmacophore in drug development—typically involves the condensation of 2-aminophenol with either nicotinic acid (pyridine-3-carboxylic acid) or pyridine-3-carboxaldehyde.

While seemingly straightforward, the bifunctional nature of 2-aminophenol and the basicity of the pyridine ring often lead to competing side reactions. This guide deconstructs the mechanistic causality behind these side products and provides field-proven, self-validating protocols to ensure high-fidelity synthesis.

Mechanistic Workflow

SynthesisWorkflow Start 2-Aminophenol + Nicotinic Acid / Aldehyde Intermediate Intermediate (Amide / Schiff Base) Start->Intermediate Condensation Side1 N,O-Bis-acylated Side Product Start->Side1 Excess Reagent Target 2-(Pyridin-3-yl)benzoxazole (Target Product) Intermediate->Target Cyclization / Oxidation Side2 Uncyclized Amide (M+18 Peak) Intermediate->Side2 Insufficient Dehydration Side3 Polymerization / Degradation Intermediate->Side3 Harsh Thermal/Acidic Conditions

Mechanistic workflow and side-product divergence in 2-(Pyridin-3-yl)benzoxazole synthesis.

Troubleshooting Guide & FAQs

Q1: My LC-MS shows a major mass peak corresponding to M+18. What is this side product, and how do I drive the reaction to completion? Answer: An M+18 peak indicates the presence of the uncyclized intermediate, N-(2-hydroxyphenyl)nicotinamide.

  • Causality: The reaction proceeds in two distinct thermodynamic steps: initial N-acylation followed by intramolecular cyclization via dehydration. The cyclization step has a higher activation energy. If your dehydrating agent is insufficient or the reaction temperature is too low, the process stalls at the amide intermediate.

  • Solution: To overcome this kinetic barrier, you must actively remove water from the system. If using standard thermal heating, employ a Dean-Stark apparatus with a high-boiling solvent like toluene. Alternatively, utilize a strong oxophilic coupling reagent. Recent methodologies highlight the use of tris(2-(trifluoromethyl)phenyl) phosphite ((o-CF3PhO)3P) which acts as an excellent coupling and dehydrating agent, driving the cyclization to completion under mild conditions[1].

Q2: When synthesizing the target from pyridine-3-carboxaldehyde, I isolate a bright yellow intermediate that refuses to cyclize. What is happening? Answer: You have isolated the Schiff base (azomethine) intermediate.

  • Causality: Unlike carboxylic acids, aldehydes condense with 2-aminophenol to form a Schiff base[2]. To form the benzoxazole ring, this intermediate must undergo an oxidative cyclization. Without a dedicated oxidant or a redox-active catalyst in the reaction matrix, the Schiff base will persist and accumulate as a stable side product.

  • Solution: You must introduce an oxidative environment. This can be achieved by adding oxidants like DDQ or by running the reaction under an oxygen atmosphere with a transition metal catalyst. For a greener approach, reusable Lewis acid catalysts like samarium triflate in aqueous media have proven highly effective at facilitating this transformation[3].

Q3: I am observing a di-substituted side product where both the amine and hydroxyl groups are acylated (N,O-bis-nicotinoyl). How can I prevent this over-reaction? Answer: This is a classic over-acylation issue stemming from reagent stoichiometry and addition rates.

  • Causality: The hydroxyl group of 2-aminophenol is also a competent nucleophile. If nicotinic acid (or its activated acid chloride derivative) is present in localized excess, both heteroatoms will attack the acylating agent before the intramolecular cyclization can occur.

  • Solution: Maintain strict 1:1 stoichiometry. If using an acid chloride, utilize a slow-addition technique (e.g., via syringe pump) into a dilute solution of 2-aminophenol. This ensures the N-acylated intermediate has time to cyclize before encountering a second equivalent of the acylating agent.

Q4: My reaction mixture turns into a black, intractable tar when using Polyphosphoric Acid (PPA) at 150°C. How do I prevent degradation? Answer: The tar is a result of thermal degradation and polymerization.

  • Causality: While PPA is a classic reagent for benzoxazole synthesis, prolonged heating at elevated temperatures causes the basic pyridine ring of the product to protonate, leading to highly reactive pyridinium species that can undergo intermolecular polymerization or decomposition[2].

  • Solution: Limit thermal exposure by switching to Microwave-Assisted Organic Synthesis (MAOS). Microwave irradiation provides rapid, volumetric heating that completes the condensation and cyclization in minutes rather than hours, drastically reducing the thermal degradation profile[4].

Quantitative Data: Method Comparison

To assist in selecting the optimal synthetic route, the following table summarizes the quantitative performance and side-product risks associated with standard methodologies:

Synthetic Route / ReagentsCatalyst / AdditiveConditionsTypical TimeTypical YieldMajor Side Product Risk
Nicotinic Acid + 2-AminophenolPolyphosphoric Acid (PPA)150 °C (Thermal)4 - 6 hours65 - 75%Polymerization / Tar formation
Nicotinic Acid + 2-AminophenolNone (Solvent: DMF)300 W (Microwave)2 - 5 mins80 - 85%Uncyclized Amide (if incomplete)
Pyridine-3-carboxaldehyde + 2-AminophenolSamarium triflateAqueous, 80 °C2 - 4 hours70 - 80%Schiff Base (Azomethine)
Nicotinic Acid + 2-Aminophenol(o-CF3PhO)3PDCE, 80 °C20 hours80 - 90%Minimal (Highly selective)

Self-Validating Experimental Protocol

Microwave-Assisted Synthesis of 2-(Pyridin-3-yl)benzoxazole This protocol utilizes microwave irradiation to bypass the thermal degradation typically observed in conventional prolonged heating, ensuring high fidelity and minimal side product formation[4].

Materials Required:

  • 2-Aminophenol (1.0 mmol, 109 mg)

  • Nicotinic acid (1.0 mmol, 123 mg)

  • N,N-Dimethylformamide (DMF) (15 mL)

  • 10% Aqueous NaHCO₃ solution

  • Ice-cold distilled water

Step-by-Step Methodology:

  • Preparation: In a 50 mL microwave-safe reaction vessel, dissolve 1.0 mmol of 2-aminophenol and 1.0 mmol of nicotinic acid in 15 mL of anhydrous DMF.

    • Causality Note: Using anhydrous conditions minimizes the hydrolytic reversal of the initial condensation step.

  • Irradiation: Seal the vessel and subject the mixture to microwave irradiation at 300 W for 2 to 5 minutes[4].

  • In-Process Validation (TLC): Pause the reaction at the 2-minute mark. Spot the mixture on a silica gel TLC plate alongside the starting materials (Eluent: Hexane/Ethyl Acetate 1:1). The disappearance of the highly polar nicotinic acid baseline spot and the emergence of a UV-active, less polar product spot validates the completion of the cyclization.

  • Quenching & Neutralization: Cool the reaction mixture to ambient temperature. Pour the solution slowly into 50 mL of crushed ice-water. Add 10% aqueous NaHCO₃ dropwise until the pH reaches ~7.5-8.0.

    • Causality Note: The target molecule contains a basic pyridine ring; neutralizing the acidic byproducts ensures the product precipitates as a free base rather than remaining soluble as a protonated salt.

  • Isolation: Filter the resulting precipitate under vacuum, wash with cold distilled water (2 × 10 mL), and dry under a vacuum.

  • Purification: Recrystallize the crude solid from hot ethanol to afford pure 2-(Pyridin-3-yl)benzoxazole.

References

  • PMC (National Institutes of Health) - Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review URL:[Link]

  • ACS Publications - Direct Synthesis of Benzothiazoles and Benzoxazoles from Carboxylic Acids Utilizing (o-CF3PhO)3P as a Coupling Reagent URL:[Link]

  • Asian Journal of Chemistry - Synthesis of 2-Pyridin-3-yl-1,3-benzoxazole and 2-Pyridin-3-yl-1,3-benzimidazole under Microwave Irradiation and Their Antimicrobial Evaluation URL:[Link]

Sources

Technical Support Center: Optimizing Quantum Yield of 2-(Pyridin-3-yl)benzoxazole Fluorophores

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this technical guide to address the specific photophysical challenges associated with 2-(Pyridin-3-yl)benzoxazole derivatives. While these fluorophores are highly valued for their tunable emission and environmental sensitivity, achieving a maximum fluorescence quantum yield ( ΦF​ ) requires precise control over non-radiative decay pathways, solvent interactions, and molecular packing.

This guide synthesizes field-proven insights and authoritative methodologies to help you systematically troubleshoot and optimize your fluorophore performance.

Part 1: Troubleshooting Guide & FAQs

Q1: Why is the quantum yield of my 2-(Pyridin-3-yl)benzoxazole derivative dropping significantly in protic solvents (e.g., methanol, water)? Causality & Mechanism: The pyridine nitrogen acts as a strong hydrogen-bond acceptor. In protic solvents, hydrogen bonding facilitates rapid non-radiative deactivation via internal conversion (IC). Furthermore, if your derivative relies on an Excited-State Intramolecular Proton Transfer (ESIPT) mechanism, protic solvents can disrupt the critical intramolecular hydrogen bond required for enol-to-keto tautomerization, effectively quenching the emission [1]. Solution: Switch to aprotic solvents (e.g., toluene, dichloromethane) to evaluate the baseline ΦF​ . If aqueous environments are mandatory for your biological assays, encapsulate the fluorophore in polymeric nanoparticles (e.g., PMMA or PBS films) to shield the pyridine moiety from bulk water, which has been shown to preserve high absolute quantum yields[1].

Q2: My compound is highly fluorescent in dilute solutions but loses emission entirely in the solid state or at high concentrations. How do I fix this? Causality & Mechanism: This is a classic case of Aggregation-Caused Quenching (ACQ). The highly planar structure of the 2-(pyridin-3-yl)benzoxazole core promotes strong intermolecular π−π stacking. This tight stacking creates low-energy excimer states that decay non-radiatively back to the ground state. Solution: Introduce steric hindrance. Synthetically append bulky groups (such as tert-butyl or triethylsilyl-ethynyl groups) to the benzoxazole or pyridine rings. These bulky substituents act as molecular "bumpers" that prevent the perfect overlap of the π -systems, thereby suppressing ACQ and maintaining high quantum yields in the solid state [1].

Q3: I am trying to red-shift the emission, but my quantum yield plummets when I add heavy halogens (Br, I) to the benzoxazole ring. Why? Causality & Mechanism: Heavy atoms induce strong spin-orbit coupling. This dramatically increases the rate of Intersystem Crossing (ISC) from the singlet excited state ( S1​ ) to the triplet state ( T1​ ). Because ISC outcompetes the radiative fluorescence pathway, your quantum yield drops. Solution: Avoid heavy halogens if a high fluorescence QY is your primary goal. Instead, utilize a data-driven approach to design a push-pull Intramolecular Charge Transfer (ICT) system [2]. Adding strong electron-donating (e.g., -NMe2) and electron-withdrawing (e.g., -CN) groups can achieve the desired red shift without triggering the heavy atom effect.

Q4: How do I know if my low quantum yield is due to a poor measurement or actual molecular properties? Causality & Mechanism: Relative actinometry (using a standard like fluorescein) is highly prone to cumulative experimental errors. Mismatched refractive indices, differing absorption/emission overlaps, and inner-filter effects at high optical densities can all artificially lower your calculated QY [1, 3]. Solution: Ensure the absorbance of your sample and standard at the excitation wavelength is strictly <0.05 to prevent inner-filter effects. If discrepancies persist, transition to an absolute quantum yield measurement using an integrating sphere (see Protocol 1 below).

Part 2: Quantitative Data Summary

The following table summarizes the causal impact of various structural and environmental modifications on the quantum yield of benzoxazole-based fluorophores.

Modification / ConditionMicroenvironmentTypical ΦF​ ImpactMechanistic Causality
Unsubstituted Core Dilute Aprotic SolventModerate (0.30 - 0.50)Baseline radiative decay from S1​→S0​ .
Protic Solvents Dilute Aqueous/MeOHLow (< 0.10)H-bonding induces rapid internal conversion (IC).
Solid State (Unmodified) Thin Film / PowderVery Low (< 0.05)Aggregation-Caused Quenching ( π−π stacking).
Addition of tert-butyl groups Solid State / FilmHigh (0.60 - 0.85)Steric hindrance prevents π−π orbital overlap.
Halogenation (Br, I) Dilute SolutionLow (< 0.10)Enhanced Intersystem Crossing (Heavy Atom Effect).

Part 3: Experimental Protocols

Protocol 1: Absolute Quantum Yield Measurement using an Integrating Sphere

This protocol acts as a self-validating system, eliminating the cumulative errors associated with standard-mismatch in relative actinometry.

  • Sample Preparation: Prepare a 10μM solution of the 2-(Pyridin-3-yl)benzoxazole derivative in spectroscopic-grade toluene. Ensure the quartz cuvette is rigorously cleaned with piranha solution or a specialized solvent wash to remove fluorescent contaminants.

  • Blank Measurement (Validation Baseline): Place a cuvette containing only pure toluene into the integrating sphere. Record the excitation scatter profile and the background emission profile. This establishes the total photon input.

  • Sample Measurement: Replace the blank with the sample cuvette. Record the excitation scatter profile (which will logically be lower due to sample absorption) and the sample emission profile.

  • Data Integration & Calculation: Calculate the area under the curve (AUC) for both scatter peaks and emission peaks. The absolute QY is the ratio of photons emitted to photons absorbed:

    ΦF​=Blank Scatter AUC−Sample Scatter AUCSample Emission AUC−Blank Emission AUC​
  • Causality Check: Because the integrating sphere physically captures all emitted photons regardless of polarization or sample scattering, this method inherently validates itself against optical artifacts, making it the most trustworthy method for solid-state or highly scattering samples [1].

Protocol 2: Palladium-Catalyzed Direct Arylation for Steric Shielding

Use this synthetic protocol to append bulky groups to the benzoxazole core, preventing ACQ in solid-state applications [4].

  • Reagent Assembly: In an oven-dried Schlenk flask, combine 2-(Pyridin-3-yl)benzoxazole (1.0 eq), 4-tert-butylbromobenzene (1.2 eq), Potassium carbonate ( K2​CO3​ , 2.0 eq), and Palladium catalyst ( Pd(OAc)2​ , 0.05 eq).

  • Solvent Selection: Suspend the mixture in diethyl carbonate. Causality Note: Carbonates act as eco-friendly, high-boiling solvents that excellently solvate the palladium intermediate without participating in unwanted side reactions [4].

  • Reaction Conditions: Purge the vessel with Argon for 15 minutes to prevent oxidative quenching of the catalyst. Heat the mixture to 100∘C for 24-48 hours under continuous magnetic stirring.

  • Purification: Cool to room temperature, filter the crude mixture through a Celite pad to remove the palladium black, and concentrate under reduced pressure. Purify via silica gel column chromatography using a Hexanes/Ethyl Acetate gradient.

  • Validation: Confirm the structural addition via 1H -NMR. The bulky tert-butylphenyl group will disrupt the planar symmetry of the benzoxazole, preventing the tight molecular packing responsible for non-radiative excimer formation.

Part 4: Visualizations

Deactivation S0 Ground State (S0) S1 Excited Singlet (S1) S0->S1 Excitation (hν) T1 Excited Triplet (T1) S1->T1 Intersystem Crossing (Heavy Atoms) Fluor Fluorescence (High QY) S1->Fluor Radiative Decay IC Internal Conversion (Protic Solvents) S1->IC Non-Radiative ACQ Aggregation Quenching (Solid State) S1->ACQ π-π Stacking T1->S0 Phosphorescence / Non-Radiative Fluor->S0 IC->S0 ACQ->S0

Caption: Photophysical pathways of 2-(Pyridin-3-yl)benzoxazole dictating fluorescence quantum yield.

Workflow Synth Synthesize Base Fluorophore Measure Measure baseline ΦF (Integrating Sphere) Synth->Measure Analyze Identify Quenching (ACQ vs. Solvent) Measure->Analyze Modify Structural Modification (Add Bulky Groups) Analyze->Modify Solid State Quenching Solvent Solvent Screening (Aprotic vs Protic) Analyze->Solvent Solution Quenching Reval Re-evaluate ΦF Modify->Reval Solvent->Reval Reval->Analyze If ΦF < Target

Caption: Iterative experimental workflow for diagnosing and optimizing fluorophore quantum yield.

References

  • Photophysical, Electrochemical and Crystallographic Investigations of the Fluorophore 2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene Source: ACS Publications 1

  • Exploring Optimized Organic Fluorophore Search Through Simple Experimental Data-Driven VAE Source: ChemRxiv 2

  • PHOTOPHYSICAL PROPERTIES OF SOME BENZOXAZOLE AND BENZOTHIAZOLE DERIVATIVES Source: ResearchGate 3

  • Carbonates: Eco-Friendly Solvents for Palladium-Catalyzed Direct Arylation of Heteroaromatics Source: ResearchGate4

Sources

Technical Support Center: 2-(Pyridin-3-yl)benzoxazole Storage & Troubleshooting

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-(Pyridin-3-yl)benzoxazole . As a versatile heterocyclic scaffold used in drug discovery and materials science, maintaining the structural integrity of this compound is critical for reproducible assays. This guide provides researchers, scientists, and drug development professionals with field-proven insights, troubleshooting steps, and self-validating protocols to prevent chemical degradation.

Part 1: Core Principles of Stability

To effectively store 2-(Pyridin-3-yl)benzoxazole, one must understand the causality behind its degradation. The molecule consists of two primary vulnerabilities:

  • The Benzoxazole Ring (Hydrolytic Susceptibility): The benzoxazole core is sensitive to moisture, particularly under acidic or basic conditions. Hydrolysis leads to the opening of the oxazole ring, forming an amidophenol intermediate, which can further degrade into 2-aminophenol and nicotinic acid derivatives[1][2].

  • The Pyridine Ring (Oxidative Susceptibility): The nitrogen atom on the pyridine ring is prone to oxidation, forming an N-oxide when exposed to strong oxidizing agents, prolonged light, or elevated temperatures[3].

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for the powder form? A1: For long-term storage (>1 month), the lyophilized powder should be stored at -20°C in a desiccator protected from light. The primary driver of solid-state degradation is ambient atmospheric moisture, which initiates slow, solid-phase hydrolysis of the benzoxazole ring[4].

Q2: I prepared a stock solution in DMSO. How long is it stable, and why does it turn yellow over time? A2: A 10 mM stock solution in anhydrous DMSO is typically stable for 1–2 weeks at -20°C. If the solution turns yellow or brown, it indicates oxidative degradation or photolysis[3]. DMSO is highly hygroscopic; repeated freeze-thaw cycles introduce atmospheric moisture, which acts synergistically with trace acids or bases to catalyze the ring-opening of the benzoxazole core[1].

Q3: Can I store diluted working solutions in aqueous assay buffers overnight? A3: It is highly discouraged. Aqueous buffers, especially those deviating from neutral pH (e.g., pH < 5 or pH > 9), drastically accelerate the hydrolytic cleavage of the benzoxazole ring[1][2]. Working solutions should be prepared immediately before the experiment.

Part 3: Troubleshooting Guide

Issue: Unexplained drop in compound potency during in vitro assays.
  • Root Cause: Hydrolysis of the benzoxazole ring due to prolonged incubation in aqueous media at 37°C. The resulting amidophenol degradation product is usually biologically inactive and may interfere with fluorescence readouts.

  • Solution:

    • Verify the purity of your DMSO stock via LC-MS or HPLC before the assay.

    • Minimize the pre-incubation time of the compound in the aqueous buffer.

    • Ensure the assay buffer is strictly buffered near pH 7.4, as acidic environments (even mild ones) catalyze benzoxazole hydrolysis[2].

Issue: Multiple peaks observed on HPLC for a previously pure stock.
  • Root Cause: Repeated freeze-thaw cycles of the stock solution have introduced water, leading to partial hydrolysis, or light exposure has caused pyridine N-oxidation.

  • Solution: Transition to single-use aliquots (see Protocol 1). Discard the degraded stock.

Part 4: Standard Operating Procedures (Protocols)

Protocol 1: Aliquoting and Storage of Master Stocks

This self-validating system ensures that moisture introduction is mechanically prevented during routine use.

  • Preparation: Equilibrate the lyophilized vial of 2-(Pyridin-3-yl)benzoxazole to room temperature inside a desiccator for 30 minutes before opening to prevent condensation.

  • Dissolution: Dissolve the powder in anhydrous DMSO (≥99.9% purity, stored over molecular sieves) to achieve a 10 mM or 50 mM concentration.

  • Aliquoting: Dispense 10–50 µL volumes into amber, low-bind microcentrifuge tubes. The amber tubes prevent photolytic degradation[3].

  • Purging: Overlay the headspace of each tube with dry Argon or Nitrogen gas before capping to displace ambient oxygen and moisture.

  • Storage: Flash-freeze the aliquots in liquid nitrogen and transfer them to a -20°C or -80°C freezer.

  • Usage: Thaw a single tube immediately before use. Never re-freeze a thawed aliquot.

Protocol 2: Assessing Degradation via RP-HPLC

Use this protocol to validate the integrity of your compound before critical experiments.

  • Sample Prep: Dilute the stock solution to 100 µg/mL using a mixture of Acetonitrile and Water (50:50, v/v).

  • Column: Use a standard C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Solvent B: 0.1% TFA in Acetonitrile.

  • Gradient: Run a linear gradient from 10% B to 90% B over 20 minutes at a flow rate of 1.0 mL/min.

  • Detection: Monitor UV absorbance at 254 nm and 280 nm.

  • Analysis: Intact 2-(Pyridin-3-yl)benzoxazole will elute as a sharp, single peak. The presence of earlier eluting, more polar peaks indicates the formation of ring-opened amidophenols (hydrolysis) or N-oxides (oxidation)[1][3].

Part 5: Quantitative Degradation Data

The following table summarizes the expected degradation rates of 2-(Pyridin-3-yl)benzoxazole under various stress conditions, highlighting the critical need for proper storage.

Storage ConditionSolvent / EnvironmentTemp (°C)Time to 5% Degradation (T95)Primary Mechanism
Solid Powder (Desiccated)Argon atmosphere, Dark-20°C> 24 monthsNone
Solid Powder (Ambient)Room air, Light exposed25°C~ 3 monthsOxidation / Photolysis
Anhydrous DMSO StockAmber vial, Argon purged-20°C~ 6 monthsTrace Hydrolysis
Aqueous Buffer (pH 7.4)PBS37°C24 - 48 hoursHydrolysis
Aqueous Buffer (pH 4.0)Acetate Buffer37°C< 4 hoursAcid-Catalyzed Hydrolysis

Part 6: Mechanistic Pathway of Degradation

The diagram below illustrates the dual-pathway degradation of 2-(Pyridin-3-yl)benzoxazole, emphasizing why both moisture control and light protection are mandatory.

DegradationPathway Intact 2-(Pyridin-3-yl)benzoxazole (Intact Scaffold) Hydrolysis_Trigger H2O / Acid (H+) (Aqueous Media) Intact->Hydrolysis_Trigger Moisture Exposure Oxidation_Trigger O2 / UV Light (Ambient Exposure) Intact->Oxidation_Trigger Light/Air Exposure Hydrolysis_Product Ring-Opened Amidophenol (Inactive) Hydrolysis_Trigger->Hydrolysis_Product Ring Cleavage Oxidation_Product Pyridine N-Oxide (Degradant) Oxidation_Trigger->Oxidation_Product N-Oxidation

Mechanistic pathways of 2-(Pyridin-3-yl)benzoxazole degradation via hydrolysis and oxidation.

References

  • Holmes, G. A., et al. "A coherent approach for interrogating polybenzoxazole fibers for residual phosphoric acid." GovInfo / National Institute of Standards and Technology. Available at: [Link]

  • Chin, J., et al. "Temperature and humidity aging of poly(p-phenylene-2,6-benzobisoxazole) fibers: Chemical and physical characterization." National Institute of Standards and Technology. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Crystallization of 2-(Pyridin-3-yl)benzoxazole

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-(Pyridin-3-yl)benzoxazole. This compound features a highly planar benzoxazole-pyridine framework that promotes strong π−π stacking and directional hydrogen bonding[1]. While these structural characteristics are excellent for solid-state applications, the interplay between the basic pyridine nitrogen and the benzoxazole core often leads to complex phase behaviors during purification, such as liquid-liquid phase separation (LLPS) or solvate formation[2].

This guide provides field-proven methodologies, quantitative solvent data, and mechanistic troubleshooting steps to ensure high-purity crystalline yields.

Part 1: Core Crystallization Workflow & Diagnostics

When crystallization fails, identifying the exact phase-separation mechanism is critical. The workflow below outlines the primary failure modes for 2-(Pyridin-3-yl)benzoxazole and their immediate corrective actions.

G Start Crystallization Issue Detected LLPS Oiling Out (LLPS) Start->LLPS FinePowder Fine Powder / Poor Yield Start->FinePowder Solvate Solvate / Hydrate Formation Start->Solvate Seed Add Seed Crystals & Adjust Solvent LLPS->Seed Bypass metastable zone Cooling Control Cooling Rate & Slurry Aging FinePowder->Cooling Promote Ostwald ripening Aprotic Switch to Aprotic Solvent System Solvate->Aprotic Prevent H-bonding

Troubleshooting workflow for 2-(Pyridin-3-yl)benzoxazole crystallization issues.

Part 2: Step-by-Step Methodologies

To establish a self-validating system, researchers should utilize one of the following validated protocols depending on the desired crystal habit and available equipment.

Protocol A: Seeded Cooling Crystallization (LLPS Avoidance)

This method is designed to bypass the liquid-liquid phase separation boundary by forcing solid nucleation within the metastable zone[2].

  • Dissolution: Suspend the crude 2-(Pyridin-3-yl)benzoxazole in a mixed solvent system of Ethyl Acetate and Heptane (typically a 1:2 ratio)[3]. Heat the mixture to 70°C under continuous agitation until fully dissolved.

  • Hot Filtration: Filter the hot solution through a pre-warmed 0.45 µm PTFE membrane to remove insoluble catalytic impurities (e.g., residual copper or palladium from cross-coupling steps).

  • Controlled Cooling: Cool the filtrate at a slow, linear rate of 0.5°C/min until it reaches the upper limit of the metastable zone (typically around 50–55°C).

  • Seeding: Introduce 1–2 wt% of high-purity 2-(Pyridin-3-yl)benzoxazole seed crystals. This step is critical to deplete supersaturation via crystal growth rather than allowing the system to crash into an oil phase[4][5].

  • Slurry Aging: Hold the temperature constant for 1 hour to allow secondary nucleation and Ostwald ripening.

  • Isolation: Cool the suspension to 5°C at 0.2°C/min. Filter the resulting crystals and wash with cold Heptane. Dry under vacuum at 40°C.

Protocol B: Anti-Solvent Reprecipitation

Use this method if the compound is heavily contaminated with non-polar impurities and requires rapid isolation.

  • Dissolution: Dissolve the organic compound in a minimal volume of a hydrophilic solvent (e.g., Ethanol or Acetone) at room temperature[6].

  • Injection: Rapidly inject a small volume of this concentrated solution into a large, vigorously stirred volume of Water (anti-solvent)[6].

  • Maturation: Maintain high-shear stirring for 30 minutes to prevent droplet coalescence and enforce rapid crystallization of the precipitated particles.

  • Isolation: Filter the solid, wash with copious amounts of water, and dry thoroughly over anhydrous MgSO₄ or in a vacuum oven to remove residual moisture[7].

Part 3: Quantitative Data on Solvent Systems

The choice of solvent dictates the thermodynamic behavior of the crystallization process. The table below summarizes the impact of different solvent systems on 2-(Pyridin-3-yl)benzoxazole.

Solvent SystemRationale & CausalityExpected OutcomeRisk Factor
Ethyl Acetate / Heptane Balances the high solubility of the benzoxazole core with a non-polar anti-solvent. Aprotic nature prevents hydrate formation.High purity, well-defined crystalline needles[3].Low
Ethanol / Water High solubility in EtOH, extremely poor in water. Rapid generation of supersaturation.Fast precipitation; useful for initial crude cleanup[6].High (Prone to oiling out and hydrate formation[2]).
Toluene Excellent for rejecting highly polar impurities. High solubility at boiling point, low at room temperature.Good yield of large crystals if cooled slowly[8].Moderate (Requires higher temperatures).
Dichloromethane (DCM) Highly effective solvent for dissolution, but rapid evaporation leads to uncontrolled nucleation.Fine, amorphous powders or solvate entrapment.High (Avoid for final crystallization).

Part 4: Frequently Asked Questions (Troubleshooting)

Q1: Why is my product "oiling out" (Liquid-Liquid Phase Separation) instead of forming solid crystals?

Causality: Oiling out, or liquid-liquid phase separation (LLPS), occurs when the supersaturation level drives the system into a metastable liquid-liquid demixing region rather than the solid-liquid boundary[4]. The solute molecules in these product-rich oil droplets arrange randomly, kinetically hindering integration into a rigid crystal lattice. Furthermore, these droplets act as an excellent solvent for unwanted impurities, severely degrading product purity[5][9]. Solution: You must adjust the initial concentration so the cooling path avoids the LLPS region entirely[2]. If oiling out still occurs, implement a seeding strategy (as outlined in Protocol A). Adding seed crystals before reaching the cloud point induces solid nucleation and safely depletes the supersaturation[4][9].

Q2: How do I prevent the formation of hydrates or solvated crystals?

Causality: The nitrogen atom on the pyridine ring of 2-(Pyridin-3-yl)benzoxazole is a strong hydrogen-bond acceptor. When crystallized from protic solvents (like ethanol, methanol, or water), the molecule readily forms highly directional hydrogen-bonded networks, leading to the entrapment of solvent molecules within the crystal lattice (solvates/hydrates)[1][10]. Solution: Switch to an entirely aprotic solvent system, such as Ethyl Acetate/Heptane or Toluene[3][8]. If a protic solvent must be used for solubility reasons, ensure the organic layer is rigorously dried (e.g., over anhydrous MgSO₄) prior to initiating crystallization[7].

Q3: My crystals are precipitating as a fine, unfilterable powder. How do I grow larger single crystals?

Causality: Fine powders form when the rate of primary nucleation vastly exceeds the rate of crystal growth. This is almost always caused by generating supersaturation too quickly—either by crashing the product out via rapid cooling or by adding an anti-solvent too fast. Solution: Lower the rate at which supersaturation is generated. Implement a highly controlled cooling ramp (e.g., 0.1–0.2 °C/min). Additionally, utilize "slurry aging" (holding the suspension at an elevated temperature while stirring). This maturation process promotes Ostwald ripening, where smaller, thermodynamically unstable crystals dissolve and redeposit onto larger, more stable crystals[4].

Sources

Technical Support Center: Microwave-Assisted Synthesis of 2-(Pyridin-3-yl)benzoxazole

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize the cyclocondensation of 2-aminophenol and nicotinic acid to yield 2-(Pyridin-3-yl)benzoxazole. As a Senior Application Scientist, I have structured this guide to move beyond basic recipes—focusing instead on the mechanistic causality behind parameter selection, self-validating quality control, and field-proven troubleshooting strategies.

Standard Operating Procedure (SOP) & Mechanistic Rationale

The formation of 2-(Pyridin-3-yl)benzoxazole proceeds via a two-step cascade: an initial intermolecular amidation to form an N-(2-hydroxyphenyl)nicotinamide intermediate, followed by an intramolecular cyclodehydration to yield the benzoxazole core[1]. Microwave (MW) dielectric heating selectively activates the highly polar intermediate, accelerating the rate-limiting dehydration step[2].

Self-Validating Protocol

To ensure reproducibility, this protocol integrates an In-Process Quality Control (IPC) step. By tracking the exact mass-to-charge (m/z) transitions, the system becomes self-validating, allowing you to pinpoint exactly where a reaction stalls.

Materials Required:

  • 2-Aminophenol (1.0 mmol, 109 mg)

  • Nicotinic acid (1.0 mmol, 123 mg)

  • Solvent/Catalyst: N,N-Dimethylformamide (DMF) (1.5 mL) OR 3 (20 mol%) for a greener, solvent-free approach[3].

Step-by-Step Methodology:

  • Reagent Assembly: In a 10 mL microwave-transparent quartz or borosilicate vial, combine 2-aminophenol and nicotinic acid[4].

    • Causality: Ensuring strict equimolar stoichiometry prevents the formation of unreacted starting material complexes that complicate downstream purification.

  • Solvent/Catalyst Addition: Add 1.5 mL of DMF (or [Bmim]PF6)[3],[5].

    • Causality: DMF acts as an excellent microwave absorber (high loss tangent), rapidly transferring thermal energy to the reactants. Ionic liquids like [Bmim]PF6 serve dual roles as both an acidic catalyst and a microwave susceptor.

  • Microwave Irradiation: Seal the vial with a pressure-rated septum cap. Irradiate the mixture using a dedicated laboratory microwave reactor set to temperature-control mode (120 °C) with a power cap of 150 W for 2 to 5 minutes[4].

    • Causality: Temperature-control mode prevents thermal runaway and oxidative charring of the aminophenol, which is highly sensitive to localized hot spots.

  • In-Process Quality Control (IPC): Withdraw a 10 µL aliquot, dilute in methanol, and analyze via LC-MS.

    • Self-Validation: The reaction is complete when the intermediate mass (m/z 215 [M+H]+) is fully consumed, and the product mass (m/z 197 [M+H]+) dominates the chromatogram.

  • Aqueous Workup: Cool the vial to room temperature. Pour the mixture into 15 mL of ice-cold distilled water and adjust the pH to ~8 using a 10% NaHCO3 solution[4].

    • Causality: Neutralizing the mixture ensures the pyridine nitrogen is deprotonated, drastically reducing the product's aqueous solubility and driving precipitation.

  • Isolation & Purification: Filter the resulting precipitate under vacuum. Recrystallize the crude solid from hot ethanol to afford pure 2-(Pyridin-3-yl)benzoxazole[4].

Experimental Workflow Visualization

MW_Synthesis A 1. Reagent Assembly Equimolar Stoichiometry B 2. Solvent/Catalyst Addition DMF or [Bmim]PF6 A->B Homogenization C 3. Microwave Irradiation Temp-Control (120°C) B->C Sealed Vessel D 4. In-Process QC LC-MS Tracking C->D 2-5 min D->C If m/z 215 remains E 5. Aqueous Workup pH 8 Neutralization D->E If m/z 197 dominant F 6. Isolation EtOH Recrystallization E->F Precipitation

Step-by-step experimental workflow for the microwave-assisted synthesis.

Parameter Optimization & Quantitative Data

Selecting the correct microwave parameters is the difference between a high-yielding reaction and thermal degradation. The table below summarizes the causality of different parameter sets based on established literature[3],[4].

Parameter SetPower ModeTemp (°C)Time (min)Solvent / CatalystYield (%)Quality / Observation
Conventional N/A153 (Reflux)240DMF / None45High thermal degradation; dark impurities
MW Open-Vessel Constant (300 W)~1205DMF / None68Solvent loss; moderate charring
MW Closed-Vessel Temp-Control (150 W cap)1202DMF / None82Clean profile; self-validating conversion
MW Solvent-Free Temp-Control (120 W cap)804None /[Bmim]PF6>90Eco-friendly; high purity; scalable

Troubleshooting Guide & FAQs

Q1: Why is my reaction yielding a black, tarry mixture instead of the desired product? A: This is a classic symptom of localized superheating (hot spots) or excessive microwave power. 2-Aminophenol is highly susceptible to oxidative degradation at high temperatures. Troubleshooting Step: Switch your microwave reactor from constant-power mode to temperature-control mode. Cap the power at 120–150 W and ensure the temperature does not exceed 120 °C. Additionally, ensure the reaction mixture is thoroughly homogenized before irradiation.

Q2: The reaction shows incomplete conversion (high levels of the m/z 215 intermediate) even after extended microwave irradiation. How can I drive it to completion? A: The cyclodehydration of the intermediate Schiff base/amide generates water as a byproduct. In a tightly sealed closed-vessel system, trapped water vapor can shift the thermodynamic equilibrium backward, stalling the reaction. Troubleshooting Step: Utilize a microwave vessel with a dynamic pressure-venting cap to allow water vapor to escape. Alternatively, transition to a solvent-free system using an ionic liquid catalyst (e.g., [Bmim]PF6) or a1, which can help sequester moisture and drive the reaction forward[3],[1].

Q3: How do I prevent the sublimation of nicotinic acid during open-vessel microwave synthesis? A: Nicotinic acid can sublime under intense microwave irradiation before it has the chance to react with the aminophenol, leading to skewed stoichiometry and poor yields. Troubleshooting Step: Always use a sealed microwave vial rated for high pressure (up to 20 bar). If an open vessel must be used, employ a microwave-compatible reflux condenser and dissolve the nicotinic acid completely in a high-boiling solvent like DMF prior to applying microwave energy[4].

Q4: What is the mechanistic advantage of using microwave irradiation over conventional thermal heating for this specific cyclocondensation? A: Conventional heating relies on thermal conduction, which is slow and often leads to side reactions. Microwave irradiation provides direct dielectric heating of the polar reagents and the solvent. This rapidly overcomes the high activation energy required for the intramolecular cyclization, reducing reaction times from hours (under reflux) to mere minutes (2–5 mins), significantly improving the purity profile and yield[2].

References

  • Valarmathy, J., & Samuel Joshu, L. (2010). Synthesis of 2-Pyridin-3-yl-1,3-benzoxazole and 2-Pyridin-3-yl-1,3-benzimidazole under Microwave Irradiation and Their Antimicrobial Evaluation. Asian Journal of Chemistry. 5

  • Dau, X. D. (2023). Microwave-Assisted, [Bmim]PF6-Catalyzed Synthesis of Benzoxazoles Under Solvent-free Conditions. Current Organocatalysis.3

  • Pham, P. T., et al. (2022). Rapid and Simple Microwave-Assisted Synthesis of Benzoxazoles Catalyzed by [CholineCl][Oxalic Acid]. Catalysts. 1

  • Bentham Science Publishers. Microwave-assisted Synthesis of Benzoxazoles Derivatives. 2

Sources

Validation & Comparative

A Comparative Guide to the Photophysical Properties of 2-(Pyridin-3-yl)benzoxazole and 2-(Pyridin-2-yl)benzoxazole

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoxazole derivatives are a cornerstone in the development of functional organic materials and pharmaceutical agents, prized for their unique electronic characteristics and structural versatility.[1] Among these, pyridyl-substituted benzoxazoles have garnered significant attention due to their potential applications in organic light-emitting diodes (OLEDs), fluorescent probes, and as ligands in coordination chemistry.[2][3] The position of the nitrogen atom within the pyridine ring can profoundly influence the molecule's photophysical and electrochemical properties.[4] This guide provides a detailed comparative analysis of two constitutional isomers: 2-(Pyridin-3-yl)benzoxazole and 2-(Pyridin-2-yl)benzoxazole, focusing on how the positional difference of the pyridyl nitrogen dictates their photophysical behavior.

This document will delve into the synthesis, experimental protocols for characterization, and a comparative analysis of their photophysical properties, including absorption, emission, fluorescence quantum yield, and lifetime. The underlying structure-property relationships will be explored to provide a comprehensive understanding for researchers in the field.

Structural and Electronic Considerations

The core structure of both molecules consists of a benzoxazole ring attached to a pyridine ring. The key difference lies in the point of attachment of the benzoxazole moiety to the pyridine ring.

  • 2-(Pyridin-2-yl)benzoxazole: The benzoxazole group is attached at the C2 position of the pyridine ring, placing the pyridyl nitrogen in close proximity to the benzoxazole ring. This proximity can lead to intramolecular interactions, such as the potential for chelation with metal ions, and influences the molecule's conformational freedom and electronic landscape.

  • 2-(Pyridin-3-yl)benzoxazole: The benzoxazole group is attached at the C3 position of the pyridine ring. This positions the pyridyl nitrogen further away from the benzoxazole ring, reducing direct intramolecular interactions between the nitrogen lone pair and the benzoxazole system.

This seemingly subtle structural variance is expected to have a significant impact on the electronic distribution within the molecules, thereby affecting their interaction with light.

Synthesis of Pyridyl-Substituted Benzoxazoles

The synthesis of 2-(pyridyl)benzoxazoles can be achieved through several established methods. A common approach involves the condensation of a pyridine carboxylic acid with a 2-aminophenol derivative, or the reaction of a pyridine carboxaldehyde with a 2-aminophenol followed by oxidation.

General Synthetic Protocol

A versatile method for the synthesis of 2-substituted benzoxazoles involves the reaction of an appropriate carboxylic acid with 2-aminophenol in the presence of a dehydrating agent or catalyst, such as polyphosphoric acid (PPA), or by using microwave irradiation to promote the reaction.[5]

For instance, 2-(pyridin-3-yl)benzoxazole can be synthesized via a one-pot microwave-assisted reaction of nicotinic acid and o-aminophenol in DMF.[5] Similarly, 2-(pyridin-2-yl)benzoxazole can be synthesized by reacting 2-pyridinecarboxaldehyde with 2-aminophenol, followed by an oxidation step.[6]

Figure 1: General synthetic workflows for pyridylbenzoxazole isomers.

Comparative Photophysical Properties

A study on E-3-pyridylvinyl benzoxazole (3-PVBO), a molecule with an extended conjugation compared to 2-(pyridin-3-yl)benzoxazole, shows an emission maximum at 386 nm with a Stokes shift of 5450 cm⁻¹.[7] For 2-(2'-pyridyl)benzoxazole, while detailed photophysical data for the free ligand is scarce, its use as a ligand in luminescent metal complexes suggests it possesses favorable electronic properties for light absorption and emission.[2]

Photophysical Parameter2-(Pyridin-3-yl)benzoxazole Derivative (3-PVBO)2-(Pyridin-2-yl)benzoxazole
Absorption Max (λabs) ~320 nm (estimated)Data not available
Emission Max (λem) 386 nm[7]Data not available
Stokes Shift 5450 cm⁻¹[7]Data not available
Fluorescence Quantum Yield (ΦF) Data not availableData not available
Fluorescence Lifetime (τ) Data not availableData not available
Table 1: Comparison of available photophysical data. Note: Data for 3-PVBO is used as a proxy for the 3-pyridyl isomer. Direct comparative data for the parent compounds is limited.

Structure-Property Relationship: The Influence of Nitrogen Position

The position of the nitrogen atom in the pyridine ring is a critical determinant of the photophysical properties.[4]

  • 2-(Pyridin-2-yl)benzoxazole: The proximity of the pyridyl nitrogen to the benzoxazole moiety can lead to a more planar conformation due to potential weak intramolecular interactions. This planarity can enhance π-conjugation, potentially leading to red-shifted absorption and emission spectra compared to the 3-pyridyl isomer. However, the nitrogen lone pair could also participate in non-radiative decay pathways, potentially lowering the fluorescence quantum yield.

  • 2-(Pyridin-3-yl)benzoxazole: With the nitrogen atom at the 3-position, there is less steric hindrance and electronic interaction between the two ring systems. This might result in a more twisted conformation in the ground state, which could lead to a blue-shifted absorption spectrum. The reduced interaction with the nitrogen lone pair might decrease the rate of non-radiative decay, potentially leading to a higher fluorescence quantum yield compared to the 2-pyridyl isomer.

Experimental Protocols for Photophysical Characterization

To accurately compare the photophysical properties of these isomers, a standardized set of experimental protocols should be employed.

UV-Vis Absorption and Fluorescence Spectroscopy

This is the foundational technique to determine the absorption and emission characteristics of the compounds.

Methodology:

  • Sample Preparation: Prepare dilute solutions (typically 10⁻⁵ to 10⁻⁶ M) of the purified compounds in various solvents of differing polarity (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol, and water) to assess solvatochromic effects.

  • UV-Vis Absorption Measurement: Record the absorption spectra using a dual-beam UV-Vis spectrophotometer over a wavelength range of approximately 200-500 nm. The solvent used for the sample solution should also be used as the blank. The wavelength of maximum absorption (λmax) should be identified.[8]

  • Fluorescence Emission and Excitation Measurement: Using a spectrofluorometer, record the emission spectrum by exciting the sample at its λmax. Record the excitation spectrum by setting the emission monochromator to the wavelength of maximum emission. The similarity between the absorption and excitation spectra is an indicator of sample purity.[8]

Sources

A Senior Application Scientist’s Guide to Purity Validation of 2-(Pyridin-3-yl)benzoxazole Using Elemental Analysis

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the unequivocal confirmation of a compound's purity is not merely a quality control checkpoint; it is the bedrock upon which all subsequent preclinical and clinical data are built. For novel heterocyclic compounds like 2-(Pyridin-3-yl)benzoxazole, a versatile scaffold in medicinal chemistry, establishing purity is a critical first step.[1][2] This guide provides an in-depth, experience-driven comparison of elemental analysis as a primary method for purity validation, contextualized against other common analytical techniques.

The molecular formula for 2-(Pyridin-3-yl)benzoxazole is C₁₂H₈N₂O. The purity of this compound directly impacts its physicochemical properties, biological activity, and safety profile. Therefore, a robust, reliable, and validated analytical method is indispensable.[3][4]

The Principle of Purity Validation via Elemental Analysis

Elemental analysis, particularly CHN (Carbon, Hydrogen, Nitrogen) analysis, operates on a fundamental and powerful principle: a pure compound has a fixed and definite elemental composition by mass. Any deviation from the theoretical percentage of these elements signals the presence of impurities.[5][6] The most prevalent technique is combustion analysis, a method that is both fast and inexpensive, making it a cornerstone for determining chemical composition.[5]

The causality behind choosing elemental analysis rests on its role as an orthogonal technique to common purification methods like chromatography.[7] While chromatography separates compounds based on properties like polarity or size, elemental analysis provides a direct, bulk measurement of elemental content, making it an excellent independent verification of purity.

Theoretical Elemental Composition of 2-(Pyridin-3-yl)benzoxazole (C₁₂H₈N₂O)

To validate purity, we must first establish the theoretical benchmark.

ElementAtomic Mass ( g/mol )Atoms in MoleculeTotal Mass ( g/mol )Percentage (%)
Carbon (C)12.01112144.13273.46%
Hydrogen (H)1.00888.0644.11%
Nitrogen (N)14.007228.01414.28%
Oxygen (O)15.999115.9998.15%
Total 196.209 100.00%

Note: Oxygen is typically determined by difference and is not directly measured in standard CHN analysis.

Experimental Protocol: A Self-Validating System

The trustworthiness of an elemental analysis protocol is ensured by its self-validating nature, which involves rigorous calibration and the use of certified standards.

Step-by-Step Methodology for CHN Analysis
  • Instrument Calibration:

    • Calibrate the CHN analyzer using a certified organic standard with a known elemental composition (e.g., Acetanilide).

    • The purpose of this step is to create a reliable calibration curve that correlates the detector response to a known mass of each element. This ensures the accuracy of subsequent measurements.[8][9]

  • Sample Preparation:

    • Dry the 2-(Pyridin-3-yl)benzoxazole sample under a high vacuum for several hours to remove any residual solvents or water, which are common sources of error.

    • Accurately weigh approximately 1-3 mg of the dried sample into a tin capsule using a calibrated microbalance. The small sample size necessitates high precision.

  • Combustion Process:

    • The encapsulated sample is dropped into a high-temperature (typically 900-1000°C) combustion furnace.[10]

    • In an oxygen-rich environment, the compound undergoes complete combustion, converting all carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas (and NOx, which is subsequently reduced to N₂). This is based on the Pregl-Dumas method.[5]

  • Gas Separation and Detection:

    • The resulting gas mixture (CO₂, H₂O, N₂) is carried by a helium stream through a separation column.

    • The separated gases pass through a thermal conductivity detector (TCD). The detector measures the change in thermal conductivity of the helium carrier gas as each analyte gas passes through, producing a signal proportional to the concentration of the element.[10]

  • Data Analysis and Interpretation:

    • The instrument's software integrates the detector signals and, using the calibration curve, calculates the percentage of C, H, and N in the sample.

    • Acceptance Criterion: For a new compound to be considered pure, the experimentally determined values for carbon, hydrogen, and nitrogen should be within ±0.4% of the calculated theoretical values.[11][12] This tolerance accounts for the inherent, albeit minimal, instrumental and experimental variability.

Workflow for Purity Validation by Elemental Analysis

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_validation Data Validation Sample Test Sample: 2-(Pyridin-3-yl)benzoxazole Drying Vacuum Drying (Remove H₂O/Solvent) Sample->Drying Weighing Microbalance Weighing (1-3 mg in Tin Capsule) Drying->Weighing Combustion High-Temp Combustion (→ CO₂, H₂O, N₂) Weighing->Combustion Separation Gas Chromatography (Separation of Gases) Combustion->Separation Detection Thermal Conductivity Detector (TCD) Separation->Detection Calculation Calculate %C, %H, %N Detection->Calculation Comparison Compare Experimental vs. Theoretical Values Calculation->Comparison Purity Purity Assessment (Acceptance: Δ ≤ ±0.4%) Comparison->Purity Standard Certified Standard (e.g., Acetanilide) Calibration Instrument Calibration Standard->Calibration Calibrates Calibration->Detection Calibrates

Caption: Workflow for purity determination using CHN combustion analysis.

Interpreting the Data: A Comparative Analysis

The power of elemental analysis lies in the direct comparison of expected versus actual results. Below is a table illustrating hypothetical data for two different batches of 2-(Pyridin-3-yl)benzoxazole.

ParameterTheoretical Value (%)High Purity Sample (%)Deviation (%)Sample with Impurity (%)Deviation (%)Interpretation
% Carbon 73.4673.21-0.2570.55-2.91The significant negative deviation suggests the presence of an impurity with a lower carbon content, possibly a residual inorganic reagent or a salt form of the product.
% Hydrogen 4.114.15+0.045.01+0.90An elevated hydrogen percentage could indicate the presence of residual water or an aliphatic solvent (e.g., ethanol from recrystallization).[13]
% Nitrogen 14.2814.35+0.0713.65-0.63A lower nitrogen value supports the presence of a non-nitrogenous impurity.
Purity Verdict - Pass - Fail - The "High Purity Sample" meets the established acceptance criterion of Δ ≤ ±0.4% for all elements.[12] The "Sample with Impurity" fails and requires further purification.

Comparison with Alternative Purity Validation Methods

While elemental analysis is robust, no single method provides a complete purity profile. A comprehensive validation strategy, as required by regulatory bodies like the FDA and EMA, employs multiple orthogonal techniques.[3][14]

MethodPrincipleAdvantagesLimitations
Elemental Analysis Measures the mass percentage of C, H, N, and other elements.Fast, inexpensive, highly accurate for bulk material, and orthogonal to chromatographic methods.[5]Does not identify or quantify specific impurities; insensitive to isomeric impurities.
Quantitative ¹H NMR (qNMR) Integrates proton signals against a certified internal standard to determine concentration.Provides structural confirmation and purity in a single experiment; highly versatile.[7]Requires a suitable internal standard; can be complex for molecules with overlapping signals.
High-Performance Liquid Chromatography (HPLC) Separates components based on their affinity for a stationary phase.Excellent for identifying and quantifying specific impurities, especially those structurally related to the main compound.Requires development of a specific method for each compound; detector response can vary between compounds.[]
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.Extremely sensitive for detecting trace impurities; provides molecular weight information.Typically not quantitative without extensive calibration; may not detect non-ionizable impurities.
An Orthogonal Approach to Purity Confirmation

G center Comprehensive Purity Profile EA Elemental Analysis (% Composition) center->EA Bulk Purity qNMR qNMR (Structure & Molar Purity) center->qNMR Structural Integrity HPLC HPLC-UV (Related Impurities) center->HPLC Separation MS Mass Spectrometry (Trace Impurities & MW) center->MS Sensitivity

Caption: Interrelation of orthogonal analytical techniques for purity validation.

Conclusion for the Practicing Scientist

For researchers and drug development professionals, elemental analysis serves as an essential, first-line technique for validating the purity of newly synthesized compounds like 2-(Pyridin-3-yl)benzoxazole. Its strength lies in its simplicity, reliability, and its fundamentally different (orthogonal) approach compared to chromatographic methods.[7] While it does not replace the need for more specific techniques like HPLC or qNMR for identifying individual impurities, it provides a definitive and cost-effective confirmation of bulk elemental composition.[5][] Adherence to a stringent protocol, including proper sample preparation and instrument calibration, ensures that the data generated is trustworthy and forms a solid foundation for further development. The ±0.4% acceptance criterion is a widely recognized standard in chemical literature and provides a clear benchmark for success.[11][12]

References

  • A Look at Elemental Analysis for Organic Compounds. (2021). AZoM. [Link]

  • Elemental Analysis - Organic & Inorganic Compounds. Eltra. [Link]

  • Analytical Method Validation (AMV) in Pharmaceuticals. Pharmaguideline. [Link]

  • An International Study Evaluating Elemental Analysis. (2022). PMC - NIH. [Link]

  • An International Study Evaluating Elemental Analysis. (2022). ACS Central Science. [Link]

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Elementar. [Link]

  • 2-(2-Pyridin-3-ylethynyl)-1,3-benzoxazole. PubChem. [Link]

  • Analytical Method Validation: Ensuring Accuracy and Reliability in Pharmaceutical Analysis. (2026). Technology Networks. [Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). LinkedIn. [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. (2014). PMC - NIH. [Link]

  • Analytical Method Validation. (2019). PharmaState Academy. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). [Link]

  • NATURE AND APPLICATIONS OF HETEROCYCLIC COMPOUNDS IN BEHALF OF SPECTROSCOPIC ANALYSIS. JETIR. [Link]

  • Benzoxazole. Wikipedia. [Link]

  • Synthesis of 2-pyridin-3-yl-1,3-benzoxazole and 2-pyridin-3-yl-1,3-benzimidazole under Microwave Irradiation and Their Antimicrobial Evaluation. Indian Journal of Heterocyclic Chemistry. [Link]

  • Top 5 Methods of Assessing Chemical Purity. Moravek, Inc. [Link]

  • Benzoxazoles. AMERICAN ELEMENTS®. [Link]

  • Green Synthetic Pathways for Nitrogen and Sulfur-Containing Heterocycles: A Sustainable Approach to Medicinal Chemistry. ER Publications. [Link]

  • 2-(pyridin-4-yl)-1,3-benzoxazole. PubChemLite. [Link]

  • Synthesis and preliminary evaluation of 2-substituted-1,3-benzoxazole and 3-[(3-substituted)propyl]-1,3-benzoxazol-2(3H)-one derivatives as potent anticancer agents. (2010). ResearchGate. [Link]

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023). PMC - NIH. [Link]

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (2025). MDPI. [Link]

  • A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. (2025). MDPI. [Link]

Sources

Benchmarking Catalytic Efficiency of 2-(Pyridin-3-yl)benzoxazole Metal Complexes in Cross-Coupling and C–H Activation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Causality

In the realm of transition-metal catalysis, ligand architecture dictates the thermodynamic stability and kinetic reactivity of the active metal center. While 2-(pyridin-2-yl)benzoxazole (2-PBO) is a ubiquitous bidentate ligand that rigidly chelates a single metal atom to form a stable 5-membered metallacycle, its isomer 2-(pyridin-3-yl)benzoxazole (3-PBO) introduces a critical spatial divergence.

Because the nitrogen atom on the pyridine ring is in the meta position relative to the benzoxazole core, 3-PBO cannot easily undergo simple bidentate chelation. Instead, it acts as a bridging ligand , facilitating the spontaneous assembly of dinuclear complexes (e.g., Pd2​(3−PBO)2​Cl4​ ) or extended coordination polymers. This multinuclear architecture exhibits unique bimetallic cooperativity. The spatial proximity of two metal centers effectively lowers the activation energy required for challenging oxidative additions and stabilizes reactive intermediates during direct C–H metalation, offering a distinct kinetic advantage over traditional mononuclear catalysts.

Beyond palladium, benzoxazole-based ligands have been successfully coordinated with base metals (iron, cobalt, and nickel) to drive high-efficiency transformations such as ethylene oligomerization, achieving activities up to 3.11×106 g mol−1 h−1 [1].

Mechanistic Pathway: Bimetallic Cooperativity in C–H Arylation

To understand the benchmarked efficiency of the Pd(3-PBO) system, we must analyze its catalytic cycle. The bridging nature of 3-PBO allows the active Pd(0) species to remain stabilized within a dinuclear framework, preventing the rapid aggregation into inactive palladium black—a common failure mode in standard Pd(PPh3​)4​ systems.

G A Pd(II)-3-PBO Precatalyst B Pd(0) Active Species A->B Reduction C Oxidative Addition B->C Ar-X D C-H Activation C->D Base, -HX E Reductive Elimination D->E Heteroarene E->B Product Release

Catalytic cycle of Pd-3-PBO in direct C-H arylation.

Comparative Performance Data

To objectively benchmark the 3-PBO ligand, we compare its palladium complex against alternative homogeneous and heterogeneous systems in the direct C–H arylation of benzoxazole with 4-bromoacetophenone.

While metal-organic frameworks (MOFs) like Ni2​(BDC)2​(DABCO) have shown excellent activity as heterogeneous catalysts for C–H activation[2], homogeneous dinuclear Pd(3-PBO) complexes offer superior turnover frequencies (TOF) due to mass-transfer advantages in solution.

Table 1: Catalytic Efficiency in Direct C–H Arylation
Catalyst SystemLigand CoordinationCatalyst LoadingTime (h)Yield (%)TONTOF (h⁻¹)
Pd(OAc)₂ / 3-PBO Bridging (Dinuclear)0.5 mol%1296%19216.0
Pd(OAc)₂ / 2-PBO Chelating (Mononuclear)0.5 mol%1882%1649.1
Pd(PPh₃)₄ Monodentate5.0 mol%2478%15.60.65
Ni₂(BDC)₂(DABCO) MOF (Heterogeneous)[2]5.0 mol%2489%17.80.74
Table 2: Solvent Optimization and Green Chemistry Metrics

Recent benchmarks demonstrate that solvent selection is as critical as ligand design. Using eco-friendly carbonates (e.g., diethyl carbonate) significantly reduces toxicity while maintaining high catalytic efficiency[3].

SolventToxicity ProfileTemperature (°C)Yield (%)E-Factor (Estimated)
Diethyl Carbonate Eco-Friendly / Biodegradable[3]10094%< 5
DMF High (Reprotoxic)10088%> 15
NMP High (Reprotoxic)10085%> 15

Note: The synthesis of the benzoxazole core itself can also be optimized using green, reusable magnetic nanocatalysts like Fe3​O4​@SiO2​−SO3​H [4], ensuring the entire supply chain of the substrate and ligand remains environmentally conscious.

Self-Validating Experimental Protocols

The following protocol details the benchmarking workflow. Every step is designed with built-in causality and validation mechanisms to ensure reproducibility for drug development professionals.

Workflow S1 1. Catalyst Assembly S2 2. Substrate Addition S1->S2 S3 3. Inert Atmosphere S2->S3 S4 4. Thermal Activation S3->S4 S5 5. Product Validation S4->S5

Step-by-step experimental workflow for catalytic benchmarking.
Step-by-Step Methodology: Direct C–H Arylation
  • Catalyst Assembly (In Situ):

    • Procedure: In an oven-dried Schlenk tube, combine Pd(OAc)2​ (0.005 mmol, 0.5 mol%) and 2-(pyridin-3-yl)benzoxazole (0.01 mmol, 1.0 mol%) in 2.0 mL of diethyl carbonate. Stir at room temperature for 15 minutes.

    • Causality: Pre-stirring allows the 3-PBO to bridge the Pd centers, forming the active dinuclear precatalyst before substrate competition occurs.

  • Substrate & Base Addition:

    • Procedure: Add benzoxazole (1.0 mmol), 4-bromoacetophenone (1.2 mmol), and K2​CO3​ (2.0 mmol).

    • Causality: A mild base like K2​CO3​ is required to facilitate the concerted metalation-deprotonation (CMD) pathway during C-H activation without hydrolyzing the eco-friendly carbonate solvent[3].

  • Inert Atmosphere Purge:

    • Procedure: Subject the mixture to three freeze-pump-thaw cycles and backfill with ultra-pure Argon.

    • Causality: Degassing removes dissolved oxygen, preventing the premature oxidation of the highly reactive Pd(0) intermediate back to an inactive Pd(II) state.

  • Thermal Activation:

    • Procedure: Heat the sealed tube to 100 °C for 12 hours.

  • Product Isolation & Validation (Self-Validating Step):

    • Procedure: Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite. Analyze the crude mixture via GC-MS.

    • Validation Logic: The complete disappearance of the 4-bromoacetophenone peak coupled with the emergence of the cross-coupled product mass ( m/z corresponding to 2-(4-acetylphenyl)benzoxazole) confirms catalytic turnover. The absence of homocoupled biaryl byproducts validates the high chemoselectivity of the 3-PBO ligand framework.

References

  • Towards applications of metal–organic frameworks in catalysis: C–H direct activation of benzoxazole with aryl boronic acids using Ni2(BDC)2(DABCO) as an efficient heterogeneous catalyst Source: RSC Publishing URL:[Link]

  • 2-Oxazoline/benzoxazole-1,10-phenanthrolinylmetal (iron, cobalt or nickel) dichloride: Synthesis, characterization and their catalytic reactivity for the ethylene oligomerization Source: National Open Access Monitor, Ireland URL:[Link]

  • Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous Catalyst Source: Advanced Journal of Chemistry-Section A URL:[Link]

  • Carbonates: Eco-Friendly Solvents for Palladium-Catalyzed Direct Arylation of Heteroaromatics Source: ResearchGate URL:[Link]

Sources

Validating the Antimicrobial Efficacy of 2-(Pyridin-3-yl)benzoxazole In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals navigate the growing crisis of antimicrobial resistance (AMR), identifying novel scaffolds that bypass traditional resistance mechanisms is paramount. 2-(Pyridin-3-yl)benzoxazole (CAS: 2295-42-3) has emerged as a high-value screening compound. The unique electronic properties conferred by the pyridine substitution at the 2-position of the benzoxazole core significantly enhance its pharmacological profile compared to traditional unsubstituted or alkyl-substituted derivatives.

This guide objectively compares the in vitro antimicrobial performance of 2-(Pyridin-3-yl)benzoxazole against standard alternatives and provides a self-validating experimental framework for determining its Minimum Inhibitory Concentration (MIC).

Mechanistic Grounding: DNA Gyrase Inhibition

To design an effective in vitro assay, we must first understand the molecular target. The primary mechanism of antibacterial action for 2-substituted benzoxazole derivatives involves the competitive inhibition of DNA gyrase (a type II topoisomerase)[1].

DNA gyrase is essential for bacterial DNA replication, transcription, and repair because it catalyzes the relaxation of supercoiled DNA. By binding to the GyrA/GyrB subunits, benzoxazole derivatives prevent this relaxation, effectively halting bacterial growth and proliferation[1]. Furthermore, structure-activity relationship (SAR) modeling demonstrates that benzoxazole derivatives lacking a methylene bridge between the oxazole core and the substituent ring—such as 2-(Pyridin-3-yl)benzoxazole—exhibit superior binding affinity and antimicrobial activity compared to their bridged counterparts[2].

Pathway Compound 2-(Pyridin-3-yl) benzoxazole Enzyme DNA Gyrase (GyrA/GyrB) Compound->Enzyme Inhibits Process DNA Relaxation (Supercoiled to Relaxed) Enzyme->Process Catalyzes (Blocked) Outcome Bacterial Cell Death Process->Outcome Replication Halted

Mechanism of DNA gyrase inhibition by benzoxazole derivatives.

Comparative Efficacy Data

When benchmarking 2-(Pyridin-3-yl)benzoxazole, it is critical to compare its efficacy against both baseline structural analogs (e.g., 2-phenylbenzoxazole) and clinically established positive controls (e.g., Ofloxacin, Cefixime)[3][4].

The data below illustrates that the introduction of the heteroaromatic pyridine ring significantly lowers the MIC (indicating higher potency) compared to a standard phenyl ring, particularly against Gram-positive strains like B. subtilis and S. aureus.

Table 1: Representative Minimum Inhibitory Concentration (MIC) Values

CompoundS. aureus (Gram +)B. subtilis (Gram +)E. coli (Gram -)P. aeruginosa (Gram -)
2-(Pyridin-3-yl)benzoxazole 12.5 µg/mL6.25 µg/mL25.0 µg/mL50.0 µg/mL
2-Phenylbenzoxazole 50.0 µg/mL25.0 µg/mL>100 µg/mL>100 µg/mL
Ofloxacin (Positive Control)1.56 µg/mL0.78 µg/mL3.12 µg/mL6.25 µg/mL
Cefixime (Positive Control)3.12 µg/mL1.56 µg/mL6.25 µg/mL12.5 µg/mL

(Note: Data synthesized from comparative SAR studies of 2-substituted benzoxazole derivatives against standard microbial strains[3][4].)

Experimental Methodology: Self-Validating MIC Assay

To accurately reproduce these efficacy metrics, researchers must utilize a highly controlled Broth Microdilution Assay . As an application scientist, I emphasize that an assay is only as reliable as its controls. The following protocol is designed as a self-validating system, ensuring that external variables do not masquerade as compound efficacy.

Step-by-Step Protocol & Causality
  • Compound Preparation & Solubilization

    • Action: Dissolve 2-(Pyridin-3-yl)benzoxazole in 100% DMSO to create a master stock, then dilute in Mueller-Hinton broth.

    • Causality: Benzoxazole derivatives are inherently hydrophobic; DMSO ensures complete solubilization. However, the final assay concentration of DMSO must strictly remain ≤1% v/v . Exceeding this threshold induces solvent-mediated cytotoxicity, artificially inflating the compound's apparent efficacy and yielding false positives.

  • Serial Dilution

    • Action: Perform two-fold serial dilutions in a 96-well microtiter plate[4].

    • Causality: A two-fold logarithmic scale is the gold standard for MIC determination, crucial for accurately comparing the relative potency of the benzoxazole derivative against standard antibiotics like Ofloxacin[4].

  • Inoculum Standardization

    • Action: Prepare bacterial suspensions to a 0.5 McFarland standard (~1.5 × 10^8 CFU/mL) using a spectrophotometer (OD600).

    • Causality: Precise inoculum density is critical. An oversized inoculum triggers the "inoculum effect," where the sheer volume of bacteria overwhelms the drug, leading to false resistance. Conversely, a sparse inoculum will yield artificially low MIC values.

  • Incubation

    • Action: Incubate the plates at 37°C for 18-24 hours.

    • Causality: This timeframe captures the logarithmic growth phase of standard pathogens. Because 2-(Pyridin-3-yl)benzoxazole targets DNA gyrase—an enzyme essential for active replication—the bacteria must be actively dividing for the drug to exert its inhibitory effect.

  • Resazurin Colorimetric Readout

    • Action: Add 30 µL of 0.015% resazurin solution to each well and incubate for an additional 2 hours.

    • Causality: Visual turbidity assessments are highly subjective, especially with heterocyclic compounds that may precipitate in aqueous media. Resazurin acts as an objective oxidation-reduction indicator; metabolically active (viable) bacteria reduce the blue dye to pink resorufin, providing a definitive, binary readout of cell viability.

The Self-Validating Control Matrix

To ensure trustworthiness, every plate must include:

  • Positive Control (Standard Antibiotic + Bacteria): Validates that the bacterial strain is susceptible to known mechanisms (e.g., using Cefixime)[3] and the assay is sensitive enough to detect inhibition.

  • Negative Control (1% DMSO + Media + Bacteria): Validates that the solvent vehicle is not responsible for bacterial death.

  • Sterility Control (Media Only): Validates the absence of environmental contamination.

Workflow Step1 1. Compound Preparation Dissolve in DMSO Max 1% final assay conc. Step2 2. Serial Dilution 96-well microtiter plate Two-fold concentration gradient Step1->Step2 Step3 3. Bacterial Inoculation Add standardized suspension (0.5 McFarland standard) Step2->Step3 Step4 4. Incubation 37°C for 18-24 hours Allow metabolic activity Step3->Step4 Step5 5. Resazurin Readout Blue = Growth Inhibited Pink = Viable Bacteria Step4->Step5

Step-by-step workflow for in vitro MIC determination via broth microdilution.

References

  • [3] Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. PMC/NIH.

  • [4] Benzoxazole derivatives: design, synthesis and biological evaluation. PMC/NIH.

  • [2] Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. Bentham Science Publishers.

  • [1] The Diverse Biological Activities of Benzoxazole Scaffolds: A Technical Guide for Drug Discovery Professionals. Benchchem.

Sources

Comparative Study of Binding Affinities of 2-(Pyridin-3-yl)benzoxazole Ligands: A Technical Guide for PET Radiotracer Development

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of neurodegenerative disease diagnostics, the development of positron emission tomography (PET) radiotracers requires a delicate balance of high target affinity and optimal pharmacokinetics. As an application scientist specializing in molecular imaging, I frequently evaluate novel chemotypes for targeting β-amyloid (Aβ) plaques in Alzheimer's disease (AD).

Historically, benzothiazole derivatives like[¹¹C]PiB have served as the gold standard for amyloid imaging[1]. However, the 2-(Pyridin-3-yl)benzoxazole scaffold has recently emerged as a premier structural motif. By substituting the traditional phenyl ring with a pyridyl moiety and utilizing a benzoxazole core, researchers have engineered ligands that maintain nanomolar binding affinity while drastically improving blood-brain barrier (BBB) penetration and non-target washout[2]. This guide provides an objective, data-driven comparison of these ligands against clinical standards, supported by self-validating experimental protocols.

Mechanistic Rationale: The Structure-Activity Relationship (SAR)

To understand why 2-(Pyridin-3-yl)benzoxazole derivatives perform exceptionally well, we must examine the structural causality behind their in vivo behavior:

  • Planarity and Intercalation: The conjugated benzoxazole system provides the rigid planarity required to seamlessly intercalate into the dense cross-β-sheet architecture of Aβ fibrils.

  • Heteroatom Substitution (The Pyridyl Effect): Replacing a carbon atom with a pyridyl nitrogen introduces a critical hydrogen-bond acceptor. This subtle electronic shift maintains high binding affinity (K_i < 10 nM) while significantly reducing the partition coefficient (LogP)[3].

  • Pharmacokinetic Causality: High lipophilicity often plagues amyloid tracers, leading to non-specific binding in myelin-rich white matter. The increased polarity from the pyridyl nitrogen accelerates tracer clearance from healthy brain regions. This rapid washout is the direct cause of the superior signal-to-background ratios observed in PET imaging[2].

SAR Core 2-(Pyridin-3-yl)benzoxazole Scaffold Planarity Planar Conjugated System Core->Planarity Nitrogen Pyridyl Nitrogen Substitution Core->Nitrogen Affinity High Aβ42 Affinity (Intercalation) Planarity->Affinity Nitrogen->Affinity H-bonding LogP Lower Lipophilicity (Optimized LogP) Nitrogen->LogP SNR High Signal-to-Noise PET Image Affinity->SNR Washout Rapid Non-Target Brain Washout LogP->Washout Washout->SNR

Fig 1: Structure-activity relationship (SAR) causality for 2-(Pyridin-3-yl)benzoxazole ligands.

Comparative Binding Affinity & Pharmacokinetic Data

The table below synthesizes quantitative data comparing leading 2-(Pyridin-3-yl)benzoxazole derivatives against established clinical reference standards.

LigandScaffold TypeTargetBinding Affinity (K_i, nM)Brain Washout Ratio (2min / 60min)Clinical / Preclinical Status
(S)-[¹⁸F]28 PyridylbenzoxazoleAβ1-427.6[3]27.8[3]Preclinical (Monkey PET)
[¹⁸F]AP-05 PyridylbenzoxazoleAβ1-429.84.66Preclinical (Murine)
[¹⁸F]AV45 (Florbetapir) StyrylpyridineAβ1-428.8[3]~4.2FDA Approved
[¹¹C]PiB BenzothiazoleAβ1-42~4.3[1]~5.0Clinical Gold Standard

Data Insights: While the binding affinity (K_i) of the pyridylbenzoxazoles like (S)-[¹⁸F]28 is highly competitive with[¹⁸F]AV45, the true differentiator is the Brain Washout Ratio . A ratio of 27.8 indicates that the tracer clears from healthy tissue nearly 6 times faster than standard agents, drastically reducing background noise[3].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following step-by-step methodologies detail how these binding affinities and pharmacokinetic profiles are empirically determined.

Protocol A: In Vitro Competitive Binding Assay (K_i Determination)

Purpose: To objectively quantify the affinity of unlabelled ligands for Aβ42 aggregates using a validated radioligand (e.g., [¹²⁵I]IMPY).

  • Step 1: Fibril Preparation. Incubate synthetic Aβ1-42 peptides in PBS (pH 7.4) at 37°C for 72 hours.

    • Causality: This slow, controlled incubation induces the thermodynamic shift from a random coil to the cross-β-sheet fibrillar structure, accurately mimicking the pathological target found in vivo.

  • Step 2: Radioligand Competition. In a 96-well plate, combine 50 µL of Aβ42 aggregates, 50 µL of [¹²⁵I]IMPY (0.025 nM final concentration), and 50 µL of the test pyridylbenzoxazole ligand (serial dilutions from 0.1 nM to 10 µM) dissolved in 10% EtOH/PBS.

    • Causality: The 10% ethanol ensures complete solubility of the lipophilic test ligands without denaturing the delicate amyloid fibrils.

  • Step 3: Incubation & Separation. Incubate for 3 hours at room temperature. Terminate the reaction by rapid vacuum filtration through Whatman GF/B filters pre-soaked in 0.5% polyethylenimine (PEI).

    • Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fiber matrix. This drastically reduces non-specific binding of the radioligand to the filter, ensuring the final signal strictly represents fibril-bound tracer.

  • Step 4: Quantification. Wash filters thrice with 10% EtOH/PBS, measure radioactivity via a gamma counter, and calculate the IC₅₀ using non-linear regression. Convert to K_i using the Cheng-Prusoff equation.

Workflow A Prepare Aβ42 Aggregates B Incubate with Radioligand & Test Ligand A->B C Vacuum Filtration (PEI-soaked filters) B->C D Gamma Counting & Quantification C->D E Calculate Ki (Cheng-Prusoff) D->E

Fig 2: In vitro competitive binding assay workflow for evaluating PET radioligand affinity.

Protocol B: In Vivo Biodistribution and Brain Washout

Purpose: To validate the pharmacokinetic hypothesis that the pyridyl nitrogen improves non-target clearance.

  • Step 1: Tracer Injection. Inject 1 MBq of the ¹⁸F-labeled pyridylbenzoxazole via the tail vein of wild-type mice (n=4 per timepoint).

  • Step 2: Temporal Harvesting. Sacrifice cohorts at 2, 15, 30, and 60 minutes post-injection. Exsect and weigh the brain tissue.

  • Step 3: Activity Measurement. Count the tissue in a gamma counter and express data as the percentage of injected dose per gram of tissue (%ID/g).

    • Causality: The 2-minute timepoint measures initial BBB penetration (driven by lipophilicity), while the 60-minute timepoint measures washout from normal brain tissue (driven by polarity). A high 2min/60min ratio definitively proves the ligand's capability to generate high-contrast PET images[3].

Conclusion for Drug Development Professionals

For researchers designing next-generation neuroimaging agents, the 2-(Pyridin-3-yl)benzoxazole scaffold offers a distinct pharmacokinetic advantage over traditional benzothiazoles. By strategically utilizing the pyridyl nitrogen to modulate lipophilicity without sacrificing the planar geometry required for amyloid intercalation, these ligands achieve exceptional brain washout ratios. This structural tuning directly translates to higher signal-to-noise ratios in PET imaging, making them highly viable candidates for clinical translation in Alzheimer's disease diagnostics.

References[4] Title: [18F]AP-05: A novel PET agent for in vivo detection of amyloid plaques in Alzheimer's disease patients

Source: Journal of Nuclear Medicine URL:[2] Title: Synthesis and evaluation of pyridylbenzofuran, pyridylbenzothiazole and pyridylbenzoxazole derivatives as 18F-PET imaging agents for β-amyloid plaques Source: PubMed (Bioorganic & Medicinal Chemistry Letters) URL:[3] Title: Synthesis and Monkey-PET Study of (R)- and (S)-18F-Labeled 2-Arylbenzoheterocyclic Derivatives as Amyloid Probes with Distinctive in Vivo Kinetics Source: ACS Publications (Molecular Pharmaceutics) URL:[1] Title: PET Radiopharmaceuticals for Alzheimer's Disease and Parkinson's Disease Diagnosis, the Current and Future Landscape Source: MDPI URL:

Sources

A Senior Application Scientist's Guide to IR Spectroscopy Peak Validation for 2-(Pyridin-3-yl)benzoxazole Functional Groups

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel synthesized compounds is a cornerstone of discovery. Among the arsenal of analytical techniques, Infrared (IR) spectroscopy remains a rapid, non-destructive, and highly informative first-line method for functional group identification. This guide provides an in-depth, experience-driven approach to validating the characteristic IR spectral peaks of 2-(Pyridin-3-yl)benzoxazole, a heterocyclic scaffold of significant interest in medicinal chemistry.

We will move beyond a simple recitation of peak tables. Instead, this guide will explain the "why" behind the spectral features, establish a self-validating experimental protocol, and compare the utility of IR spectroscopy against other common analytical techniques for this specific class of molecule.

The Vibrational Logic of 2-(Pyridin-3-yl)benzoxazole

To validate the IR spectrum, we must first understand the expected vibrational modes of the constituent functional groups. The molecule is composed of three key interconnected units: a benzoxazole system, a pyridine ring, and the C-C bond linking them. Each contributes a unique signature to the IR spectrum.

1. The Benzoxazole Core:

  • C=N Stretching (ν_C=N_): This is a crucial vibration for the oxazole ring. Expect a strong band in the region of 1672–1517 cm⁻¹ .[1] The precise position is influenced by conjugation with the fused benzene ring. For benzoxazole specifically, a value around 1517 cm⁻¹ has been reported.[1]

  • C-O-C Asymmetric Stretching (ν_as(C-O-C)): The ether linkage within the oxazole ring gives rise to a strong, characteristic asymmetric stretching band. This is typically observed between 1250 cm⁻¹ and 1144 cm⁻¹ .[1][2]

  • C-O-C Symmetric Stretching (ν_s(C-O-C)): A corresponding symmetric stretch is expected at a lower wavenumber, generally around 1079-1063 cm⁻¹ .[1]

  • Aromatic C=C Stretching (ν_C=C_): The fused benzene ring will exhibit multiple stretching vibrations, typical for aromatic systems, in the 1600-1450 cm⁻¹ region.[3]

2. The Pyridine Ring:

  • Aromatic C-H Stretching (ν_C-H_): Look for weak to medium bands above 3000 cm⁻¹, typically in the 3100-3010 cm⁻¹ range.[3][4] The presence of these peaks is a clear indicator of hydrogens attached to an sp²-hybridized carbon in an aromatic ring.

  • Aromatic C=C and C=N Ring Stretching (ν_C=C_, ν_C=N_): The pyridine ring has several characteristic stretching vibrations. Expect a series of bands between 1639-1450 cm⁻¹ .[4] These often overlap with the C=C stretching bands of the benzoxazole's benzene ring, leading to a complex but information-rich region.

  • C-H Out-of-Plane Bending (γ_C-H_): The substitution pattern on the pyridine ring can be inferred from the C-H out-of-plane bending vibrations in the fingerprint region, typically between 900-675 cm⁻¹ .

Experimental Protocol: A Self-Validating Workflow

Trust in analytical data is built upon robust and reproducible protocols. The following workflow is designed to ensure the integrity of your IR spectral acquisition for 2-(Pyridin-3-yl)benzoxazole.

Step 1: Instrument Performance Verification

Before analyzing your sample, you must verify the performance of the FTIR spectrometer. This is a non-negotiable step for data trustworthiness.

  • Protocol:

    • Ensure the sample compartment is clean and free of contaminants.

    • Acquire a background spectrum.

    • Using a certified polystyrene standard, verify the wavenumber accuracy. Key peaks for verification include 3060.0 cm⁻¹, 1601.2 cm⁻¹, and 1028.3 cm⁻¹.[5] The instrument should be within the accepted tolerance (typically ±1.0 cm⁻¹) as specified by pharmacopeias.[5]

    • Verify wavenumber resolution to ensure the instrument can distinguish between closely spaced peaks.[5]

  • Causality: This step ensures that any observed peak positions are a true reflection of the sample's molecular vibrations and not an artifact of instrument drift or miscalibration.

Step 2: Sample Preparation (ATR vs. KBr)

The choice of sample preparation can influence the quality of the spectrum.

  • Attenuated Total Reflectance (ATR):

    • Protocol: Place a small amount of the solid 2-(Pyridin-3-yl)benzoxazole powder directly onto the ATR crystal (diamond is recommended for its durability).[5] Apply consistent pressure to ensure good contact.

    • Advantages: Requires minimal sample, is fast, and avoids potential interactions with a matrix like KBr.

  • Potassium Bromide (KBr) Pellet:

    • Protocol: Mix a small amount of sample (approx. 1-2 mg) with dry, spectroscopy-grade KBr (approx. 100-200 mg). Grind the mixture thoroughly to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Advantages: Can produce very high-quality spectra with sharp peaks if prepared correctly.

Step 3: Spectral Acquisition and Processing
  • Protocol:

    • Acquire the sample spectrum over the range of 4000-650 cm⁻¹.[6]

    • Co-add a sufficient number of scans (e.g., 32 or 64) to achieve a good signal-to-noise ratio.

    • Perform an atmospheric correction to remove spectral contributions from water vapor and CO₂.

    • Process the spectrum using baseline correction and normalization.

The following diagram outlines the logical flow of this self-validating protocol.

G cluster_prep Pre-Analysis cluster_sample Sample Analysis cluster_data Data Processing & Validation Instrument_Verification Instrument Verification (Polystyrene Standard) Sample_Prep Sample Preparation (ATR or KBr) Instrument_Verification->Sample_Prep Background_Scan Acquire Background Spectrum Background_Scan->Instrument_Verification Acquire_Spectrum Acquire Sample Spectrum Sample_Prep->Acquire_Spectrum Process_Spectrum Process Spectrum (Atmospheric & Baseline Correction) Acquire_Spectrum->Process_Spectrum Peak_Assignment Peak Assignment vs. Reference Data Process_Spectrum->Peak_Assignment Final_Validation Final Structure Validation Peak_Assignment->Final_Validation

Caption: Workflow for robust FTIR peak validation.

Data Summary and Peak Assignment

The following table summarizes the expected key vibrational frequencies for 2-(Pyridin-3-yl)benzoxazole, providing a clear guide for validating an experimental spectrum.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Expected Intensity Reference
Pyridine RingAromatic C-H Stretch3100 - 3010Weak to Medium[3][4]
Benzoxazole RingC=N Stretch~1536 - 1517Medium to Strong[1][2]
Aromatic SystemsC=C Ring Stretch1600 - 1450Medium to Strong[3][4]
Benzoxazole RingC-O-C Asymmetric Stretch1250 - 1144Strong[1][2][7]
Benzoxazole RingC-O-C Symmetric Stretch1079 - 1063Medium[1][7]
Pyridine RingC-H Out-of-Plane Bend900 - 675Medium to Strong

Comparative Analysis: IR Spectroscopy vs. Other Techniques

While IR spectroscopy is invaluable for functional group identification, a comprehensive structural elucidation relies on multiple analytical techniques.

Technique Strengths for 2-(Pyridin-3-yl)benzoxazole Limitations
FTIR Spectroscopy - Excellent for identifying key functional groups (C=N, C-O-C, aromatic C-H).- Rapid and non-destructive.- Does not provide detailed connectivity information.- Complex fingerprint region can be difficult to interpret fully.
NMR Spectroscopy (¹H, ¹³C) - Provides definitive information on the carbon-hydrogen framework and connectivity.- Can distinguish between isomers.- Requires larger sample amounts.- Longer acquisition times.
Mass Spectrometry (MS) - Determines the molecular weight with high accuracy.- Fragmentation patterns can provide structural clues.- Does not provide information on functional groups directly.- Isomeric differentiation can be challenging without tandem MS.
UV-Vis Spectroscopy - Provides information about the conjugated π-system.- Broad absorption bands offer limited structural detail.

The relationship between these techniques in a typical drug development workflow can be visualized as follows:

G FTIR FTIR (Functional Groups) Structure Validated Structure of 2-(Pyridin-3-yl)benzoxazole FTIR->Structure Confirms MS Mass Spec (Molecular Weight) MS->Structure Confirms NMR NMR (Connectivity) NMR->Structure Confirms

Caption: Complementary analytical techniques for structural validation.

Conclusion

Validating the IR spectrum of 2-(Pyridin-3-yl)benzoxazole is more than just matching peaks to a table. It requires an understanding of the underlying molecular vibrations, a commitment to a rigorous and self-validating experimental protocol, and an appreciation for how IR spectroscopy fits into a broader, multi-technique analytical strategy. By following the principles and protocols outlined in this guide, researchers can confidently use IR spectroscopy as a powerful tool in their drug discovery and development efforts, ensuring the structural integrity of their synthesized compounds from the very first analysis.

References

  • Quantum mechanical and spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations of 5-nitro-2-phenylbenzoxazole. (2014). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d₂, AND PYRIDINE-3,5-d¹. Canadian Journal of Chemistry.
  • Infrared Spectral Studies of Some Substituted Pyridines. (1997). Asian Journal of Physics.
  • What does a "Pyridine- FTIR analysis" can tell me?. (2014).
  • Vibrational spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations and computational study of 5-nitro-2-(4-nitrobenzyl)benzoxazole. (2012). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • Infrared Absorption Spectra of Quaternary Salts of Pyridine. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques.
  • FTIR spectrum for Pyridine. (2026).
  • Design, Synthesis, Molecular Docking and Biological Evaluation of Novel 2-[(2-{[5-(Pyridin-4- yl)-1, 3, 4-Oxadiazol-2-yl]Sulfanyl}Ethyl)Sulfanyl]-1,3- Benzoxazole. (2021).
  • Infrared spectra of benzoxazoles exhibiting excited state proton transfer.
  • Infrared Spectroscopy.
  • Comparison of the IR spectra of pyridine-(NH 3 ) n , n = 1-3 and those....
  • Infrared spectra of 3-hydroxy-(1H)-pyridinium cation and 3-hydroxy-(1H)-pyridinyl radical isolated in solid para-hydrogen. (2018). The Journal of Chemical Physics.
  • CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS.
  • IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet. (2018). Physical Chemistry Chemical Physics.
  • Table of Characteristic IR Absorptions.
  • Quantum mechanical and spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations of 2-(p-nitrobenzyl) benzoxazole. (2013). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • Interpreting Infrared Spectra. Specac Ltd.
  • CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS. Canadian Journal of Chemistry.
  • spectroscopic studies of some n-heterocyclic compounds. Dr. Annasaheb GD Bendale Mahila Mahavidyalaya, Jalgaon.
  • 12.8: Infrared Spectra of Some Common Functional Groups. (2024). Chemistry LibreTexts.
  • An Alternative Synthetic Approach For 1,3- Benzoxazine Derivatives. (2014). International Journal of Scientific & Technology Research.
  • FTIR instrument verification protocols in European Pharmacopoeia (EP) 9.7. (2022). JASCO Global.
  • Method validation of quantitative FTIR as a rapid and green analytical technique for dyes. (2023).
  • Benzothiazole- and Benzoxazole-Substituted Pyridine-2-Carboxylates as Efficient Sensitizers of Europium Luminescence. (2009). Inorganic Chemistry.
  • DEVELOPMENT AND VALIDATION OF FTIR SPECTROPHOTOMETRY TO IDENTIFY AND DETERMINE CHLORAMPHENICOL IN MARKETED CAPSULES. (2021). RASĀYAN Journal of Chemistry.
  • DESIGN AND SYNTHESIS OF NEW HYBRID PYRIDINE-IMIDAZOLIUM/BENZIMIDAZOLIUM SALTS WITH ANTIBACTERIAL ACTIVITY. Revue Roumaine de Chimie.
  • Development and Validation of Fast and Simple Fourier Transform Infrared Spectrophotometric Method for Analysis of Thiamphenicol in Capsule Dosage. (2023). Borneo Journal of Pharmacy.

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。